TK216
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNLSHDLKIXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TK216 mechanism of action in Ewing Sarcoma
An In-Depth Technical Guide to the Mechanism of Action of TK216 in Ewing Sarcoma
Abstract
Ewing Sarcoma is an aggressive pediatric bone and soft tissue cancer defined by the presence of oncogenic fusion proteins, most commonly EWS-FLI1. For years, this aberrant transcription factor has been considered a prime therapeutic target, yet it has remained largely "undruggable." this compound (also known as onatasertib) emerged as a first-in-class investigational agent developed to directly inhibit EWS-FLI1. Initial research characterized its mechanism as the disruption of a critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA). However, subsequent studies have revealed a more complex and potentially dual mechanism of action, identifying this compound as a microtubule-destabilizing agent. This guide provides a comprehensive technical overview of the evolving understanding of this compound's mechanism of action, synthesizing preclinical data, experimental methodologies, and clinical findings for researchers and drug development professionals.
The Central Role of the EWS-FLI1 Fusion Protein
Ewing Sarcoma is characterized by a pathognomonic chromosomal translocation, t(11;22)(q24;q12), which fuses the EWSR1 gene with the FLI1 gene. The resultant EWS-FLI1 protein is an aberrant transcription factor that drives tumorigenesis.[1] Its oncogenic activity is dependent on its interaction with the host cell's transcriptional machinery. One of its crucial partners is RNA Helicase A (RHA, encoded by DHX9), a multifunctional protein involved in transcription and RNA processing.[2][3] The interaction between EWS-FLI1 and RHA is essential for the altered gene expression profile that maintains the malignant phenotype of Ewing Sarcoma cells.[3][4][5]
Caption: The EWS-FLI1 and RHA oncogenic partnership in Ewing Sarcoma.
Initial Hypothesis: Disrupting the EWS-FLI1/RHA Interaction
This compound is a clinical derivative of the small molecule YK-4-279. YK-4-279 was first identified through surface plasmon resonance screening as a compound capable of binding to EWS-FLI1.[4] The primary proposed mechanism was its ability to physically obstruct the interaction between EWS-FLI1 and RHA.[4][5]
This disruption was shown to:
-
Induce Apoptosis: By inhibiting the oncogenic signaling driven by EWS-FLI1, YK-4-279 and this compound trigger programmed cell death in Ewing Sarcoma cell lines.[4][6]
-
Inhibit Tumor Growth: Preclinical studies using xenograft models demonstrated that these compounds could reduce tumor growth.[4][6]
-
Alter Splicing: The compounds were observed to cause alternative splicing of EWS-FLI1 target genes, mimicking the effect of EWS-FLI1 knockdown.
Experimental Validation: Co-Immunoprecipitation
A key experiment to validate the disruption of the EWS-FLI1/RHA complex is co-immunoprecipitation (Co-IP). This technique demonstrates the reduction of the protein-protein interaction in the presence of the inhibitor.
Caption: Workflow for Co-IP to test the EWS-FLI1/RHA interaction.
Protocol: Co-Immunoprecipitation of EWS-FLI1 and RHA
-
Cell Culture & Treatment: Culture A673 or SK-N-MC Ewing Sarcoma cells to ~80% confluency. Treat one group with DMSO (vehicle control) and the other with this compound at a predetermined effective concentration (e.g., 1 µM) for 24 hours.
-
Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge lysate to pellet debris. Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FLI1 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with IP Lysis Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against FLI1 (to confirm successful IP) and RHA (to detect the co-immunoprecipitated protein).
An Evolving Narrative: this compound as a Microtubule Destabilizer
While the EWS-FLI1 inhibition model was compelling, several observations prompted a re-evaluation of this compound's mechanism:
-
Broad Activity: this compound demonstrated cytotoxic activity against cancer cell lines that do not express the EWS-FLI1 fusion protein.[7][8][9]
-
Cell Cycle Arrest: Genetic suppression of EWS-FLI1 typically induces a G1-S phase arrest. In contrast, this compound and its parent compound YK-4-279 cause a G2-M cell cycle arrest, a hallmark of microtubule-targeting agents.[8][9]
-
Synergy with Vincristine: this compound shows strong synergy with vincristine, another microtubule-destabilizing agent.[1][8] This synergy is now understood to result from the two drugs having different binding sites on tubulin.[8]
Unbiased forward genetics screens provided definitive evidence for this new mechanism. In these screens, Ewing Sarcoma cells were engineered to have a high mutation rate and then exposed to this compound. The cells that developed resistance were sequenced, revealing recurrent mutations in the TUBA1B gene, which encodes for ⍺-tubulin.[7][8][10] This strongly implicated tubulin as the direct target of this compound.
Experimental Validation: In Vitro Microtubule Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Caption: The proposed microtubule destabilization mechanism of this compound.
Protocol: In Vitro Turbidimetric Microtubule Polymerization Assay
-
Reagents: Use a commercially available kit containing purified tubulin (>99% pure), GTP, and a microtubule assembly buffer (e.g., PEM buffer).
-
Preparation: Reconstitute tubulin on ice. Prepare serial dilutions of this compound, a positive control (e.g., colchicine or nocodazole), and a negative control (DMSO).
-
Assay Setup: In a 96-well plate, add the microtubule assembly buffer and the test compounds. Warm the plate to 37°C.
-
Initiation: To initiate polymerization, add cold, reconstituted tubulin and GTP to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of this compound, similar to the positive control, indicates microtubule destabilization activity.
Synthesizing the Mechanisms and Clinical Context
The current understanding is that this compound's cytotoxicity is primarily driven by its activity as a microtubule-destabilizing agent.[7][10] This explains its broad anti-cancer effects and the observed synergy with vincristine.[7][8] While the initial findings regarding the disruption of the EWS-FLI1/RHA interaction are significant, it is possible that this activity is either a secondary effect or that the microtubule-related cytotoxicity is the dominant mechanism at clinically achievable concentrations.
Clinical Trial Insights
This compound (onatasertib) was evaluated in a Phase 1/2 clinical trial for patients with relapsed or refractory Ewing Sarcoma, both as a monotherapy and in combination with vincristine (NCT02657005).[11][12]
| Parameter | Finding | Reference |
| Patient Population | Relapsed/Refractory Ewing Sarcoma | [12] |
| Dosing | Intravenous continuous infusion; Recommended Phase 2 Dose (RP2D) was 200 mg/m²/day for a 14-day infusion. | [12] |
| Common Adverse Events | Neutropenia, anemia, leukopenia, febrile neutropenia, thrombocytopenia, infections. | [12] |
| Efficacy | The drug was well-tolerated but showed limited activity at the RP2D. Some responses (complete and partial) were observed, but the overall 6-month progression-free survival was low (11.9%). | [12] |
| Trial Status | The study was ultimately terminated and is no longer enrolling patients. | [11] |
The limited clinical activity, despite the strong preclinical rationale, underscores the challenges of targeting Ewing Sarcoma. The re-evaluation of this compound's mechanism to include microtubule destabilization provides a crucial framework for interpreting these clinical results and for designing future therapeutic strategies.[7][13]
Conclusion for the Bench and Clinic
The scientific journey of this compound provides a compelling case study in drug development. Initially designed as a targeted inhibitor of a fusion-protein-specific interaction, it is now understood to also function as a potent microtubule destabilizer. For researchers, this highlights the importance of unbiased, systematic approaches like forward genetics to definitively identify a drug's mechanism of action. For drug development professionals, the story of this compound serves as a reminder that even with a clear biological target, off-target or alternative mechanisms can dominate the pharmacological profile of a small molecule, with profound implications for clinical trial design and outcomes. The dual-mechanism data calls for a re-examination of how to best leverage this and similar compounds, perhaps as part of combination therapies that exploit both pathways or in other cancer types sensitive to microtubule agents.
References
- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 2. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
What is the molecular target of TK216?
An In-Depth Technical Guide to the Molecular Target of TK216
Executive Summary
This compound (Onatasertib) is an investigational small molecule that entered clinical development as a first-in-class inhibitor of the EWS-FLI1 oncoprotein, the primary driver of Ewing sarcoma. The initial therapeutic hypothesis was centered on the direct binding of this compound to EWS-FLI1, disrupting its critical protein-protein interaction with RNA Helicase A (RHA) and thereby abrogating its oncogenic transcriptional activity. Preclinical data in Ewing sarcoma models supported this mechanism, demonstrating apoptosis and tumor growth inhibition. However, subsequent unbiased genetic screening and biochemical validation have compellingly redefined its primary cytotoxic mechanism of action. This guide provides a comprehensive overview of the scientific journey to understand the molecular target of this compound, detailing the initial protein-protein interaction hypothesis and the superseding discovery of its function as a microtubule-destabilizing agent. This revised understanding has profound implications for its clinical application and explains the observed synergy with vincristine.
Introduction: The Challenge of Targeting the EWS-FLI1 Oncoprotein
Ewing sarcoma is an aggressive pediatric bone and soft-tissue cancer defined by a pathognomonic chromosomal translocation, most commonly t(11;22)(q24;q12), which fuses the EWSR1 gene with the FLI1 gene.[1][2] The resultant EWS-FLI1 fusion protein is an aberrant transcription factor that is the central oncogenic driver of the disease.[3][4] As a tumor-specific protein essential for malignancy, EWS-FLI1 represents an ideal therapeutic target.
However, direct inhibition of transcription factors like EWS-FLI1 has been a long-standing challenge in drug development.[5] These proteins often lack the well-defined enzymatic pockets that are amenable to traditional small-molecule inhibition. EWS-FLI1, in particular, is a largely disordered protein, precluding conventional structure-based drug design.[6] An alternative and promising strategy is to disrupt the essential protein-protein interactions (PPIs) that EWS-FLI1 relies upon to assemble its transcriptional machinery and enact its oncogenic program.[7] This approach led to the development of this compound.
Part 1: The Initial Hypothesis: A Direct Inhibitor of the EWS-FLI1:RHA Interaction
The development of this compound was predicated on inhibiting the crucial interaction between EWS-FLI1 and RNA Helicase A (RHA, also known as DHX9).[1][6]
Discovery and Rationale
The journey began with a precursor molecule, YK-4-279, identified through screening for compounds that could disrupt the EWS-FLI1:RHA complex.[6][7] This interaction is critical for the oncogenic function of EWS-FLI1.[6] this compound was subsequently developed as a chemically optimized analog of YK-4-279 with more potent, drug-like properties.[8][9] The therapeutic rationale was clear: by physically binding to EWS-FLI1, this compound would prevent the recruitment of RHA, leading to the collapse of the oncogenic transcriptional complex, induction of apoptosis, and inhibition of tumor growth.[2][7][10]
Proposed Mechanism of Action
The EWS-FLI1 oncoprotein requires co-factors to drive the expression of genes responsible for cell proliferation and survival. RHA was identified as a key partner in this process.[6] this compound was designed to function as a direct antagonist of this PPI.
Preclinical Evidence Supporting the Hypothesis
Initial preclinical studies provided strong support for this mechanism.
-
Cellular Effects: this compound induced dose-dependent apoptosis and inhibited the proliferation of Ewing sarcoma cell lines.[8][10][11]
-
Mechanism Confirmation: Experiments demonstrated that this compound could block the co-immunoprecipitation of EWS-FLI1 and RHA.[8] Furthermore, treatment with this compound resulted in alternative splicing patterns of key genes, such as ARID1A and CASP3, that phenocopied the effects of direct EWS-FLI1 gene knockdown.[8][9]
-
In Vivo Efficacy: this compound displayed significant anti-tumor activity in multiple Ewing sarcoma xenograft models.[8][9]
| Cell Line | Cancer Type | IC50 / EC50 (approx.) | Reference |
| A4573 | Ewing Sarcoma | < 200 nM | [11] |
| HL-60 | Acute Myeloid Leukemia | 363 nM | [10] |
| TMD-8 | Diffuse Large B-Cell Lymphoma | 152 nM | [10] |
| Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines. |
Key Experimental Protocol: Co-Immunoprecipitation (Co-IP)
To validate the disruption of the EWS-FLI1:RHA interaction by this compound, a co-immunoprecipitation experiment is the gold standard.
Objective: To determine if this compound reduces the amount of RHA that physically associates with EWS-FLI1 in Ewing sarcoma cells.
Methodology:
-
Cell Culture and Treatment: Culture Ewing sarcoma cells (e.g., A673 or TC-71) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for EWS-FLI1 overnight at 4°C. This will "pull down" EWS-FLI1 and any proteins bound to it.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against RHA to detect its presence. Also, probe with an antibody against EWS-FLI1 to confirm a successful immunoprecipitation.
-
Interpretation: A significant reduction in the RHA band intensity in the this compound-treated samples compared to the vehicle control would indicate that the drug disrupts the EWS-FLI1:RHA interaction.
Part 2: A New Mechanism Uncovered: this compound as a Microtubule Destabilizer
Despite the compelling initial data, several observations hinted at a more complex mechanism. Notably, this compound and its parent compound showed activity against a range of cancer cell lines that do not express the EWS-FLI1 fusion protein, questioning its specificity.[12][13]
A Forward Genetics Screen Reveals the True Target
To definitively identify the mechanism of cytotoxicity, researchers employed an unbiased, forward genetics approach.[12][13]
Causality of Experimental Choice: Instead of relying on assays based on the presumed target, this method allows the cancer cells themselves to reveal how the drug works. By inducing widespread mutations and then selecting for cells that survive drug treatment, the genes that are mutated in the resistant cells are strong candidates for being the drug's target or part of its downstream pathway.
The Discovery: This screen, using engineered hypermutation in Ewing sarcoma cell lines, identified recurrent mutations in the gene TUBA1B, which encodes for α-tubulin, the fundamental building block of microtubules.[12][13] These mutations were sufficient to confer resistance to this compound, providing powerful genetic evidence that the drug's true target was the microtubule cytoskeleton.
Revised Mechanism of Action: Microtubule Destabilization
Subsequent biochemical experiments confirmed the genetic findings. In vitro tubulin polymerization assays demonstrated that this compound directly inhibits the formation of microtubules, acting as a microtubule-destabilizing agent.[12][13] This mechanism places this compound in a class of drugs known as antimitotics, which includes clinically vital agents like vinca alkaloids (e.g., vincristine) and taxanes.
This revised mechanism also provides a clear and potent explanation for the synergy observed between this compound and vincristine in clinical trials.[12] While both drugs target microtubules, they bind to different sites on the tubulin protein. This dual-site attack can be more effective at disrupting microtubule dynamics than either agent alone.[13]
Key Experimental Protocol: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on microtubule formation.
Objective: To determine if this compound inhibits the polymerization of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Use commercially available, high-purity (>99%) tubulin protein.
-
Prepare a polymerization buffer (e.g., G-PEM buffer containing GTP), which provides the necessary components for tubulin assembly.
-
Prepare test compounds: this compound, a positive control inhibitor (e.g., nocodazole), a positive control stabilizer (e.g., paclitaxel), and a vehicle control (DMSO).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format using a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (37°C).
-
Add polymerization buffer and the test compounds to the wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding cold, purified tubulin to each well.
-
Immediately begin monitoring the change in optical density (OD) at 340 nm over time (e.g., every 30 seconds for 60 minutes) at 37°C. The increase in OD340 is directly proportional to the amount of microtubule polymer formed (light scattering).
-
-
Data Analysis:
-
Plot OD340 versus time for each condition.
-
The vehicle control should show a sigmoidal curve representing nucleation, elongation, and plateau phases of polymerization.
-
A decrease in the rate and extent of polymerization in the this compound-treated wells compared to the vehicle control indicates that this compound is a microtubule destabilizer/inhibitor.
-
Part 3: Synthesis of Evidence and Clinical Implications
The discovery of microtubule destabilization as the primary cytotoxic mechanism of this compound necessitates a re-evaluation of its therapeutic profile.[12] While it may possess some activity against the EWS-FLI1:RHA interaction, the potency of this effect is likely much lower than its impact on the cytoskeleton. The anti-proliferative effects observed in Ewing sarcoma cells are therefore predominantly attributable to mitotic arrest rather than specific oncoprotein inhibition.
This revised understanding is critical for interpreting the results of the Phase I/II clinical trial (NCT02657005). The trial reported that this compound was well-tolerated but showed "limited activity" overall in patients with relapsed/refractory Ewing sarcoma.[14][15] However, there were a few exceptional responders who experienced complete and durable remission.[15][16] The microtubule-targeting mechanism provides a framework for understanding both the observed toxicities (e.g., neutropenia, a common side effect of antimitotics) and the synergy with vincristine.[12][14]
Beyond Ewing sarcoma, studies have shown that this compound and its parent compound can interfere with other ETS family transcription factors, such as SPI1 (PU.1) and SPIB in lymphoma and leukemia.[5][17] This suggests a broader, albeit potentially less potent, activity against this class of proteins, which may contribute to its effects in other hematological malignancies.
Conclusion and Future Directions
The scientific investigation into this compound's molecular target is a powerful case study in modern drug development and the importance of unbiased target validation. Initially conceived as a highly specific inhibitor of the EWS-FLI1 oncoprotein, this compound is now understood to function primarily as a potent microtubule-destabilizing agent. This evolution in understanding, driven by elegant forward genetics, clarifies its mechanism of cytotoxicity, explains its clinical synergy with other antimitotics, and provides a new lens through which to interpret its clinical activity.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Dissecting the chemical moieties of this compound responsible for microtubule versus ETS-factor inhibition could lead to the design of more specific next-generation compounds.
-
Biomarker Development: Identifying biomarkers that predict sensitivity to microtubule destabilization could help select patients most likely to benefit from this compound, irrespective of their tumor's EWS-FLI1 status.
-
Re-evaluation of Clinical Strategy: The knowledge that this compound is a microtubule inhibitor warrants exploring its efficacy in other cancer types known to be sensitive to this class of drugs.
Ultimately, the story of this compound underscores a critical principle in translational science: a drug's true molecular target, not just its intended one, dictates its clinical utility.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 3. brainly.com [brainly.com]
- 4. What are EWS-FLI1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
TK216 as an EWS-FLI1 Inhibitor: A Technical Guide to its Discovery and Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Targeting a "Phantom" Oncogene in Ewing Sarcoma
Ewing sarcoma, a devastating bone and soft-tissue cancer primarily affecting children and young adults, is driven by a chromosomal translocation that gives rise to a chimeric oncogene, most commonly EWS-FLI1.[1] This aberrant fusion protein acts as a master regulator, rewiring the transcriptional landscape of the cell to promote uncontrolled growth and survival.[1] Despite being the central driver of the disease, directly targeting EWS-FLI1 with small molecules has proven to be a formidable challenge due to its intrinsically disordered structure, lacking well-defined pockets for drug binding. This has led researchers to explore indirect strategies, including the disruption of critical protein-protein interactions.
This technical guide provides an in-depth exploration of the discovery and preclinical validation of TK216, a first-in-class small molecule inhibitor of the EWS-FLI1 fusion protein. We will delve into its mechanism of action, the key experimental workflows used to characterize its activity, and the unexpected discovery of a dual mechanism that contributes to its therapeutic potential.
The Dawn of an Inhibitor: From YK-4-279 to this compound
The journey to this compound began with the identification of YK-4-279, a small molecule discovered through a screen for compounds that could directly bind to the EWS-FLI1 protein.[2] YK-4-279 was found to disrupt the crucial interaction between EWS-FLI1 and RNA helicase A (RHA), a protein essential for the oncogenic activity of the fusion protein.[2][3] This disruption leads to the inhibition of EWS-FLI1's transcriptional activity and induces apoptosis in Ewing sarcoma cells.[2]
Structure-activity relationship (SAR) studies on the YK-4-279 scaffold led to the development of this compound, an analog with improved potency and drug-like properties.[4][5][6] Specifically, studies revealed that substitutions on the phenyl ring of the YK-4-279 molecule could significantly impact its inhibitory activity. The addition of electron-donating groups at the para-position was found to be most favorable, with a dimethylamino substitution (as seen in compound 9u) resulting in the most potent inhibition of EWS-FLI1.[6]
Deciphering the Primary Mechanism: Inhibition of the EWS-FLI1/RHA Interaction
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between EWS-FLI1 and RHA. This interaction is critical for the transcriptional activity of the EWS-FLI1 oncoprotein.
Figure 1: Mechanism of this compound-mediated inhibition of EWS-FLI1.
Key Experimental Workflow: Co-Immunoprecipitation (Co-IP) to Validate Disruption of the EWS-FLI1/RHA Complex
A cornerstone experiment to validate the mechanism of this compound is co-immunoprecipitation (Co-IP). This technique demonstrates the physical interaction between EWS-FLI1 and RHA in Ewing sarcoma cells and how this interaction is disrupted by this compound treatment.
Protocol: Co-Immunoprecipitation of EWS-FLI1 and RHA
-
Cell Culture and Treatment:
-
Culture Ewing sarcoma cell lines (e.g., A673, TC71) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat cells with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared supernatant to a new tube.
-
Incubate the pre-cleared lysate with an antibody specific for EWS-FLI1 (e.g., anti-FLI1 antibody) or a control IgG overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against RHA and EWS-FLI1. An appropriate EWS antibody is the Santa Cruz Biotechnology EWS (B-1) mouse monoclonal antibody.[7]
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Expected Outcome: In the DMSO-treated control, the RHA antibody will detect a band in the EWS-FLI1 immunoprecipitate, confirming their interaction. In the this compound-treated samples, the intensity of the RHA band should decrease in a dose-dependent manner, demonstrating that this compound disrupts the EWS-FLI1/RHA complex.
Cellular Consequences of EWS-FLI1 Inhibition by this compound
The disruption of the EWS-FLI1/RHA complex by this compound triggers a cascade of downstream cellular events, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis.
Assessing Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay for Ewing Sarcoma Cell Lines
-
Cell Seeding:
-
Seed Ewing sarcoma cells (e.g., A673, TC71) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 10 µM) for 48-72 hours. Include a DMSO vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the log of the this compound concentration.
| Cell Line | This compound IC50 (µM) | Reference |
| A4573 | ~0.54 | [2] |
| TC71 | ~0.88 | [2] |
Quantifying Apoptosis: The Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.
Protocol: Caspase-Glo® 3/7 Assay in Ewing Sarcoma Cells
-
Cell Seeding and Treatment:
-
Seed Ewing sarcoma cells in a white-walled 96-well plate at a density of 10,000 cells per well and treat with various concentrations of this compound for 24-48 hours.
-
-
Assay Reagent Addition:
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in this compound-treated cells compared to the control indicates the induction of apoptosis.
An Unexpected Twist: this compound as a Microtubule Destabilizing Agent
While the inhibition of the EWS-FLI1/RHA interaction is a key mechanism of this compound, further research has revealed an additional, and perhaps equally important, mode of action: the destabilization of microtubules.[11] This discovery stemmed from a forward genetics screen designed to identify mechanisms of resistance to this compound.
Uncovering the Second Mechanism: Forward Genetics Screening
Forward genetics is a powerful, unbiased approach to identify the genes responsible for a particular phenotype. In this case, researchers engineered Ewing sarcoma cells to have a high mutation rate and then selected for cells that became resistant to this compound.[12][13]
Figure 2: Workflow for a forward genetics screen to identify drug resistance mechanisms.
Genomic sequencing of the resistant clones revealed recurrent mutations in the TUBA1B gene, which encodes for α-tubulin, a key component of microtubules.[11] This finding strongly suggested that this compound's cytotoxic effects may, at least in part, be mediated through its interaction with the microtubule network.
Validating the Off-Target Effect: In Vitro Microtubule Polymerization Assay
To directly test the hypothesis that this compound affects microtubule dynamics, an in vitro microtubule polymerization assay can be performed. This assay measures the rate and extent of tubulin polymerization into microtubules, typically by monitoring the change in turbidity of the solution.
Protocol: In Vitro Microtubule Polymerization Turbidity Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL.
-
Prepare stock solutions of this compound, a known microtubule destabilizer (e.g., nocodazole) as a positive control, and a known microtubule stabilizer (e.g., paclitaxel) as another control.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and the test compounds (this compound, controls) at various concentrations.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
-
Turbidity Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Expected Outcome: In the control wells, the absorbance will increase over time as tubulin polymerizes into microtubules. In the presence of a microtubule destabilizer like this compound, the rate and extent of this absorbance increase will be reduced in a dose-dependent manner.
Synergy in Action: The Combination of this compound and Vincristine
The discovery of this compound's microtubule-destabilizing activity provided a strong rationale for its combination with vincristine, a standard-of-care chemotherapy for Ewing sarcoma that also targets microtubules.[1][3][14] Preclinical studies demonstrated a synergistic effect between YK-4-279 (the parent compound of this compound) and vincristine, leading to enhanced cancer cell killing.[6] This synergy is attributed to the two drugs targeting microtubules through different mechanisms, leading to a "microtubule catastrophe."[1] this compound is believed to induce a G2/M cell cycle arrest, sensitizing the cells to the mitotic disruption caused by vincristine.[6]
This promising preclinical data led to the inclusion of a vincristine combination arm in the Phase 1/2 clinical trial of this compound (NCT02657005).[5][15] Interim results from this trial have shown encouraging signs of anti-tumor activity in heavily pre-treated patients with relapsed or refractory Ewing sarcoma, including some complete responses.[14][16]
Downstream Consequences: EWS-FLI1 Target Gene Modulation
As a transcriptional regulator, EWS-FLI1 controls the expression of a vast network of downstream target genes that are critical for the malignant phenotype of Ewing sarcoma. Inhibition of EWS-FLI1 by this compound is expected to reverse these transcriptional changes.
Figure 3: A simplified representation of EWS-FLI1 downstream target genes.
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in identifying the genomic binding sites of EWS-FLI1 and its downstream target genes.[17][18][19][20][21] Key upregulated targets include oncogenes like GLI1 and NKX2-2, as well as genes involved in maintaining a stem-like state, such as EZH2 and SOX2.[1][17] Conversely, EWS-FLI1 represses the expression of several tumor suppressor genes, including TGFBR2 and the cell cycle inhibitor p21.[20] this compound, by inhibiting EWS-FLI1, is expected to downregulate the expression of its activated targets and upregulate the expression of its repressed targets, thereby contributing to its anti-tumor effects.
Conclusion and Future Directions
The discovery and development of this compound represent a significant advancement in the quest for targeted therapies for Ewing sarcoma. Its dual mechanism of action, inhibiting the primary oncogenic driver EWS-FLI1 and simultaneously acting as a microtubule destabilizing agent, provides a powerful one-two punch against this aggressive cancer. The promising preclinical data and early clinical trial results, particularly in combination with vincristine, offer hope for patients with relapsed or refractory disease.
Future research will likely focus on several key areas:
-
Optimizing Combination Therapies: Further investigation into the synergistic interactions of this compound with other chemotherapeutic agents and targeted therapies is warranted.
-
Biomarkers of Response: Identifying biomarkers that can predict which patients are most likely to respond to this compound treatment will be crucial for personalizing therapy.
-
Overcoming Resistance: Understanding the mechanisms of acquired resistance to this compound will be essential for developing strategies to circumvent it.
-
Broader Applications: Given that ETS family transcription factors are dysregulated in other cancers, the potential of this compound in treating other malignancies is an area of active investigation.
The story of this compound is a testament to the power of rational drug design and the importance of serendipitous discoveries in the field of oncology. This in-depth technical guide provides a framework for understanding the preclinical evaluation of this promising new agent and serves as a valuable resource for researchers dedicated to developing novel cancer therapeutics.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure–Activity Relationship Studies of Small Molecule Disruptors of EWS-FLI1 Interactions in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of small molecule disruptors of EWS-FLI1 interactions in Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 10. promega.com [promega.com]
- 11. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genome-wide mutagenesis screens for drug resistance in cancer. [sanger.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. EWS-FLI1 perturbs MRTFB/YAP-1/TEAD target gene regulation inhibiting cytoskeletal autoregulatory feedback in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. EWS/FLI1 Characterization, Activation, Repression, Target Genes and Therapeutic Opportunities in Ewing Sarcoma | MDPI [mdpi.com]
- 20. Frontiers | EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Pharmacokinetics and pharmacodynamics of TK216
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of TK216
Authored by a Senior Application Scientist
Introduction
This compound (also known as ONCT-216) is a clinical-stage small molecule that has been investigated primarily for the treatment of Ewing sarcoma, a rare and aggressive cancer of the bone and soft tissue that predominantly affects children and young adults.[1][2] The defining molecular characteristic of approximately 85% of Ewing sarcoma cases is a chromosomal translocation that fuses the EWSR1 gene with an E26 transformation-specific (ETS) family transcription factor gene, most commonly FLI1.[3][4] The resulting EWS-FLI1 fusion protein is an aberrant transcription factor that drives the oncogenic phenotype of the disease.[2][3]
This compound was initially developed as a first-in-class therapeutic designed to directly target and inhibit the function of the EWS-FLI1 oncoprotein.[5] It is a clinical derivative of the preclinical compound YK-4-279, which was identified for its ability to disrupt the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), a necessary cofactor for EWS-FLI1's transcriptional activity.[3][6] However, subsequent research has provided compelling evidence that the primary mechanism of cytotoxicity for this compound is, in fact, microtubule destabilization.[3][7] This guide provides a comprehensive overview of the current understanding of this compound's dual mechanisms of action, its pharmacodynamic effects, and its pharmacokinetic profile as elucidated through preclinical and clinical investigations.
Part 1: Pharmacodynamics - A Tale of Two Mechanisms
The biological activity of this compound is complex, with a significant evolution in the understanding of its mechanism of action. Initially developed as a targeted inhibitor of a fusion protein, it is now understood to also function as a potent microtubule-destabilizing agent. This dual nature is critical for interpreting its biological effects and clinical activity.
The Intended Target: Inhibition of the EWS-FLI1/RHA Interaction
The foundational rationale for the development of this compound was the disruption of the EWS-FLI1-driven transcriptional program. The EWS-FLI1 oncoprotein itself lacks enzymatic activity, making it a challenging drug target.[3] A key breakthrough was the discovery that its function is dependent on its interaction with other proteins, notably RNA helicase A (RHA, encoded by DHX9).[6][8] RHA acts as a transcriptional cofactor, and its association with EWS-FLI1 is essential for the oncoprotein's ability to regulate target genes and drive malignant transformation.[8]
This compound's parent compound, YK-4-279, was shown to bind EWS-FLI1 and block its interaction with RHA, leading to growth arrest and apoptosis in Ewing sarcoma cells.[6] this compound was designed to retain this activity.[9]
References
- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 2. ascopubs.org [ascopubs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Preclinical Evaluation of TK216 in Solid Tumors: A Technical Guide for Researchers
Introduction: Re-evaluating a Novel Anti-Cancer Agent
Initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma, TK216 (also known as ONCT-216) has emerged as a promising therapeutic candidate for a range of solid tumors.[1][2] However, subsequent rigorous preclinical investigation has redefined its core mechanism of action. This guide provides an in-depth technical overview of the preclinical studies of this compound, with a focus on its now-understood role as a microtubule destabilizing agent and its broader implications for solid tumor therapeutics. We will delve into the experimental evidence that reshaped our understanding of this compound, detail its preclinical efficacy in various tumor models, and provide robust protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this compound in a preclinical setting.
Deconstructing the Mechanism of Action: From Transcription Factor Inhibitor to Microtubule Destabilizer
The initial hypothesis for this compound's anti-tumor activity centered on its ability to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), thereby inhibiting the transcriptional program driving Ewing sarcoma.[1] While this provided a strong rationale for its development, further studies revealed a broader anti-cancer activity in cell lines and xenografts lacking the EWS-FLI1 fusion.[2] This observation prompted a deeper investigation into its true mechanism of action.
A pivotal study utilizing a forward genetics screening platform in Ewing sarcoma cell lines identified recurrent mutations in the TUBA1B gene, which encodes for α-tubulin, as the source of resistance to this compound. This finding strongly suggested that microtubules, the cellular structures composed of α- and β-tubulin heterodimers, were the direct target of this compound.
Subsequent in vitro microtubule polymerization assays confirmed that this compound acts as a potent microtubule destabilizing agent, inhibiting the assembly of tubulin into microtubules. This reclassification of this compound places it in the esteemed category of microtubule-targeting agents, a class of drugs with a long and successful history in cancer chemotherapy.
The diagram below illustrates the revised understanding of this compound's mechanism of action, leading to cell cycle arrest and apoptosis.
Caption: Revised Mechanism of Action of this compound.
Preclinical Efficacy of this compound in Solid Tumor Models
The anti-tumor activity of this compound has been evaluated in a variety of preclinical models, including both in vitro cell-based assays and in vivo xenograft studies.
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent dose-dependent inhibition of cell proliferation across a panel of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various cell lines are summarized in the table below. It is important to note that the (-)-enantiomer of this compound is significantly more active than the (+)-enantiomer.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A673 | Ewing Sarcoma | ~0.26 (for (-)-TK216) | |
| Neuroblastoma Cell Lines | Neuroblastoma | Varies (e.g., 0.1-3 µM for YK-4-279) | [3] |
| Prostate Cancer Cell Lines | Prostate Cancer | Varies (effective in ETV1-fusion positive lines) | [4] |
| Lymphoma Cell Lines | Lymphoma | Varies (nM to low µM range for YK-4-279/TK216) | |
| Pediatric Leukemia Cell Lines | Leukemia | 0.22 - 0.95 | [5] |
Note: Data for some solid tumor cell lines is extrapolated from studies on YK-4-279, the parent compound of this compound.
Induction of Apoptosis
A key mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death. This is a direct consequence of mitotic arrest caused by microtubule disruption. Apoptosis induction can be robustly quantified by measuring the cleavage of key apoptotic proteins.
In preclinical studies, treatment of cancer cells with this compound leads to a dose-dependent increase in the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP).[3] This is a hallmark of apoptosis and provides a clear biochemical endpoint for assessing the efficacy of this compound.
In Vivo Anti-Tumor Efficacy in Xenograft Models
The anti-tumor activity of this compound has been validated in vivo using xenograft models of various solid tumors. In these models, human tumor cells are implanted into immunodeficient mice, which are then treated with this compound.
In a neuroblastoma xenograft model, treatment with YK-4-279, the precursor to this compound, resulted in significant inhibition of tumor growth and a reduction in tumor weight.[3] Furthermore, analysis of the tumors from treated mice showed increased levels of cleaved PARP and caspase-3, confirming the induction of apoptosis in vivo.[3] Similar tumor growth inhibition has been observed in preclinical models of Ewing sarcoma.[1]
The following diagram outlines a typical workflow for a xenograft study to evaluate the in vivo efficacy of this compound.
Caption: In Vivo Xenograft Study Workflow.
Synergistic Combination Strategies: The Case of this compound and Vincristine
A significant finding from preclinical studies is the synergistic anti-tumor effect observed when this compound is combined with vincristine, another microtubule-targeting agent.[6] This synergy is particularly noteworthy because both drugs target the same cellular structure, yet their combination results in enhanced efficacy.
The mechanistic basis for this synergy lies in their distinct binding sites on tubulin. While both are microtubule destabilizers, they do not compete for the same binding pocket. This allows for a multi-pronged attack on microtubule dynamics, leading to a more profound disruption of the mitotic spindle and a greater induction of apoptosis than either agent alone.[6] This preclinical observation has provided a strong rationale for the clinical evaluation of the this compound and vincristine combination in patients with Ewing sarcoma.[2][7]
Detailed Experimental Protocols
To facilitate the preclinical evaluation of this compound, this section provides detailed, step-by-step protocols for key experiments.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound in a given solid tumor cell line.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Reading: Incubate the plate for 2-4 hours at room temperature in the dark to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Quantitative Western Blot for Cleaved Caspase-3
This protocol describes the detection and quantification of cleaved caspase-3, a key marker of apoptosis, in cells treated with this compound.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control.
-
Densitometry Analysis: Quantify the band intensities for cleaved caspase-3 and the loading control using image analysis software. Normalize the cleaved caspase-3 signal to the loading control to determine the relative increase in apoptosis.[8]
Protocol 3: In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Paclitaxel (as a positive control for polymerization)
-
Colchicine (as a positive control for depolymerization)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing general tubulin buffer, GTP, and either this compound, a control compound, or vehicle.
-
Initiation of Polymerization: Add purified tubulin to the reaction mixtures.
-
Kinetic Measurement: Immediately transfer the reactions to a pre-warmed (37°C) spectrophotometer and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition of the rate and extent of the absorbance increase indicates that this compound inhibits microtubule polymerization.
Conclusion and Future Directions
The preclinical evaluation of this compound has provided a compelling, albeit revised, narrative for its anti-cancer activity. Its reclassification as a microtubule destabilizing agent, supported by robust experimental evidence, solidifies its position as a promising therapeutic candidate for a variety of solid tumors. The synergistic interaction with vincristine further enhances its clinical potential.
Future preclinical studies should continue to explore the efficacy of this compound in a broader range of solid tumor models, including patient-derived xenografts, to better predict clinical responses.[9][10] Investigating mechanisms of acquired resistance to this compound will also be crucial for developing strategies to overcome treatment failure. The in-depth technical guidance and protocols provided herein are intended to empower researchers to further unravel the therapeutic potential of this intriguing anti-cancer agent.
References
- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 2. researchgate.net [researchgate.net]
- 3. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. championsoncology.com [championsoncology.com]
- 10. Patient-derived xenografts: a relevant preclinical model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trajectory of a Targeted Therapeutic: A Technical History of TK216 (ONCT-216) in Ewing Sarcoma
A Senior Application Scientist's Guide to the Development of a First-in-Class EWS-FLI1 Inhibitor
Introduction: Confronting a "Pathognomonic" Target in a Rare Cancer
Ewing sarcoma (ES) is a rare and aggressive cancer of the bone or soft tissue that primarily affects children and young adults.[1][2] For decades, treatment has relied on a combination of high-dose chemotherapy, radiation, and surgery, but outcomes for patients with metastatic or relapsed disease remain dismally poor.[1] The genetic hallmark of Ewing sarcoma is a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which fuses the EWSR1 gene with the FLI1 gene.[1][3] This fusion event creates a chimeric oncoprotein, EWS-FLI1, which acts as an aberrant transcription factor and is the primary driver of the disease.[1][3][4] For years, this fusion protein was considered an "undruggable" target.[1] This guide chronicles the history and development of TK216 (also known as ONCT-216), a pioneering small molecule designed to directly inhibit the oncogenic activity of the EWS-FLI1 fusion protein.
From Bench to IND: The Genesis of a Targeted Inhibitor
The story of this compound begins with foundational research conducted in the laboratory of Dr. Jeffrey Toretsky at Georgetown Lombardi Comprehensive Cancer Center.[5][6] Dr. Toretsky's group identified that the EWS-FLI1 fusion protein requires interaction with other proteins, specifically RNA helicase A (RHA), to drive cancer progression.[1][7][8] This protein-protein interaction became the therapeutic vulnerability to exploit.
Through a novel chemical screening assay, Dr. Toretsky's lab discovered YK-4-279, an enantiomer-specific small molecule that could bind to EWS-FLI1 and disrupt its interaction with RHA.[7][9][10][11] This disruption was shown to induce apoptosis (programmed cell death) and inhibit the growth of Ewing sarcoma cells.[7]
Further structure-guided medicinal chemistry efforts led to the development of this compound, an analog of YK-4-279.[7][10][11] this compound demonstrated a 3-4 fold greater potency than its predecessor and possessed more favorable drug-like properties, making it a suitable candidate for clinical development.[10][11] Oncternal Therapeutics, a clinical-stage biopharmaceutical company, acquired the rights to develop this compound and advanced it into clinical trials.[8][12]
Mechanism of Action: Disrupting a Key Oncogenic Partnership
This compound was designed as a first-in-class inhibitor of the E26 transformation-specific (ETS) family of transcription factors, with a primary focus on the EWS-FLI1 fusion protein.[5][9][13] Its proposed mechanism of action involves directly binding to EWS-FLI1 and blocking its interaction with RNA helicase A.[13][14][15] This disruption inhibits the downstream transcriptional activity of the fusion protein, leading to a decrease in the expression of genes essential for tumor growth and survival, ultimately resulting in cell cycle arrest and apoptosis.[14][15]
Caption: this compound disrupts the EWS-FLI1/RHA complex, inhibiting oncogenic transcription.
Preclinical Validation: Evidence of Anti-Tumor Activity
Extensive preclinical studies provided a strong rationale for advancing this compound into clinical trials. These investigations demonstrated its activity in various cancer models, including Ewing sarcoma, acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL).[15][16][17]
In Vitro Studies
In laboratory settings, this compound demonstrated potent anti-proliferative effects across a range of cancer cell lines.[9]
-
Ewing Sarcoma: this compound inhibited the proliferation of the EWS-FLI1 expressing Ewing sarcoma cell line A4573 in a dose-dependent manner, with an EC50 of less than 200 nM.[15] It also induced apoptosis in multiple Ewing sarcoma cell lines, as measured by caspase-3 activity.[10][11]
-
Other Cancers: The compound also showed activity against various lymphoma and leukemia cell lines, with IC50 values in the nanomolar range.[9][14] For instance, the IC50s for the HL-60 AML cell line and the TMD-8 DLBCL cell line were 0.363 µM and 0.152 µM, respectively.[14]
A common method to assess the cytotoxic effects of a compound like this compound is the Alamar blue assay.[16]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[16]
-
Alamar Blue Addition: Alamar blue reagent is added to each well and incubated for a period that allows for color development.
-
Fluorescence Reading: The fluorescence of each well is measured using a plate reader. The intensity is proportional to the number of viable, metabolically active cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are then determined from dose-response curves.
In Vivo Studies
The anti-tumor activity of this compound was further confirmed in animal models.
-
Xenograft Models: In mice bearing tumors derived from human cancer cell lines (xenografts), this compound demonstrated significant tumor growth inhibition.[10][11][14] For example, in a TMD-8 DLBCL xenograft model, oral administration of this compound at 100 mg/kg twice daily for 13 days resulted in noticeable tumor growth inhibition.[14]
-
Synergistic Effects: Preclinical studies also explored the combination of this compound with existing chemotherapies. A notable finding was the synergistic activity observed when this compound was combined with vincristine, a microtubule inhibitor commonly used in the treatment of Ewing sarcoma.[1][8] This combination was found to induce a "microtubule catastrophe" in cancer cells, enhancing their killing.[8]
Clinical Development: The this compound-01 Trial
Based on the promising preclinical data, Oncternal Therapeutics initiated a Phase 1/2 clinical trial (NCT02657005) to evaluate the safety and efficacy of this compound in patients with relapsed or refractory Ewing sarcoma.[1][4][10]
Trial Design and Execution
The study was a first-in-human, open-label, multi-center trial that enrolled patients with relapsed or refractory Ewing sarcoma.[3][4] The trial was designed with a dose-escalation phase (3+3 design) to determine the maximum tolerated dose and the recommended Phase 2 dose (RP2D), followed by an expansion cohort at the RP2D.[3]
This compound was administered as a continuous intravenous infusion.[3] The duration of the infusion was extended over the course of the study from 7 days to 10, 14, and eventually 28 days per cycle.[3][5] The protocol also allowed for the addition of vincristine after the second cycle at the investigator's discretion, based on the preclinical synergy data.[3]
Caption: The this compound-01 trial progressed from dose-finding to an expansion phase.
Clinical Trial Results
Interim results from the this compound-01 study were presented at various scientific meetings.[1][18][19] The drug was generally well-tolerated, and there were encouraging signs of clinical activity.[1][19]
At the recommended Phase 2 dose, among 37 evaluable patients, the following outcomes were reported:[18]
| Metric | Result |
| Overall Response Rate (ORR) | 8.1% |
| Complete Response (CR) | 5.4% |
| Partial Response (PR) | 2.7% |
| Stable Disease (SD) | 32.4% |
| Disease Control Rate (DCR) | 40.5% |
| Median Duration of Response (DOR) | 14.7 months |
| 6-month Progression-Free Survival | 12.0% |
One notable case was a patient who experienced a complete response and remained without evidence of disease for over two years while on the study.[18]
A Shift in Understanding and a Change in Direction
Despite the initial promise and the logical therapeutic rationale, the development of this compound encountered significant hurdles. In 2022, a study was published that challenged the primary understanding of this compound's mechanism of action.[20] This research suggested that this compound acts as a microtubule destabilizing agent, similar to vinca alkaloids like vincristine.[20] This finding provided an alternative explanation for the observed synergy with vincristine and also explained the anti-cancer activity of this compound in cell lines that do not express the EWS-FLI1 fusion protein.[20]
In April 2022, Oncternal Therapeutics announced that it was deprioritizing the development of ONCT-216 and discontinuing enrollment in the Phase 1/2 trial to reallocate resources to other pipeline candidates. Subsequently, in September 2024, the company announced a broader halt to its clinical trials to explore strategic alternatives.[21][22][23]
Conclusion: A Valuable Lesson in Drug Development
The story of this compound (ONCT-216) is a compelling example of rational drug design targeting a well-defined oncogenic driver. From its origins as a derivative of a screen-identified compound to its advancement through preclinical and clinical testing, this compound represented a significant effort to develop a novel therapeutic for a patient population with a high unmet medical need.[6] The journey of this compound underscores the complexities of cancer drug development, where even a targeted agent with a strong preclinical rationale can face challenges in the clinical setting. While the development of this compound has been halted, the knowledge gained from its investigation has undoubtedly contributed to the broader understanding of Ewing sarcoma biology and the challenges of targeting transcription factors. It serves as a critical case study for researchers and drug developers in the ongoing quest for more effective cancer therapies.
References
- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 2. Oncternal Therapeutics begins dosing in Phase I trial of this compound to treat Ewing sarcoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. businesswire.com [businesswire.com]
- 7. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Oncternal Therapeutics Merges with Tokalas to Form Clinical-Stage Biotechnology Company with Promising Oncology Pipeline [prnewswire.com]
- 13. Oncternal Therapeutics Announces Termination of its Clinical Studies and Exploration of Strategic Alternatives - BioSpace [biospace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. onclive.com [onclive.com]
- 19. Oncternal Therapeutics Announces Presentation of Interim Clinical Data on this compound, its First-in-class, Targeted ETS Inhibitor, in Patients with Relapsed or Refractory Ewing Sarcoma at the CTOS 2019 Annual Meeting | Nasdaq [nasdaq.com]
- 20. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Oncternal Therapeutics Announces Termination of its [globenewswire.com]
- 23. fiercebiotech.com [fiercebiotech.com]
Investigating the dual-action of TK216 on ETS-family transcription factors and microtubules
A Senior Application Scientist's In-depth Guide to Investigating the Inhibition of ETS-Family Transcription Factors and Microtubule Dynamics
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Targeting the Core Driver of Ewing Sarcoma and Uncovering a Second Front
Ewing sarcoma, a devastating bone and soft-tissue cancer primarily affecting children and young adults, is driven by a specific genetic anomaly: a chromosomal translocation that gives rise to oncogenic fusion proteins of the EWS-ETS family.[1] The most common of these, EWS-FLI1, acts as an aberrant transcription factor, hijacking the cellular machinery to promote uncontrolled cell growth and survival. For years, the direct targeting of transcription factors like EWS-FLI1 has been a formidable challenge in drug development due to their lack of well-defined enzymatic pockets.
TK216, a clinical derivative of the small molecule YK-4-279, emerged as a first-in-class inhibitor designed to directly bind to EWS-FLI1 and disrupt its crucial interaction with RNA helicase A (RHA), thereby impeding its oncogenic activity.[1] However, intriguing preclinical and clinical observations, including its anti-cancer activity in cell lines lacking the EWS-FLI1 fusion and its synergistic effects with microtubule-destabilizing agents like vincristine, hinted at a more complex mechanism of action.[2][3] This guide provides a comprehensive technical framework for researchers to investigate the dual-action of this compound, focusing on its well-established role as an ETS-family transcription factor inhibitor and its more recently discovered function as a potent microtubule destabilizing agent.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs, ensuring a thorough and insightful investigation into the multifaceted pharmacology of this compound.
Part 1: Investigating the Impact of this compound on ETS-Family Transcription Factor Activity
The primary hypothesis behind the development of this compound was its ability to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), a critical co-factor for its transcriptional activity.[4][5] This section outlines the key experiments to validate and quantify this inhibitory effect.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the EWS-FLI1/RHA Interaction
Expertise & Experience: Co-IP is the gold-standard technique to study protein-protein interactions within a cell's native environment. The key to a successful Co-IP is the specificity of the antibodies and the optimization of lysis and wash conditions to preserve the interaction of interest while minimizing non-specific binding.
Trustworthiness: This protocol includes essential negative controls to validate the specificity of the observed interaction. The absence of the target protein in the immunoprecipitate when using a non-specific antibody (isotype control) is crucial for confirming the authenticity of the EWS-FLI1/RHA interaction.
Experimental Workflow:
Caption: Workflow for Co-immunoprecipitation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture Ewing sarcoma cell lines (e.g., A673, TC-71) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO (vehicle control) for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-FLI1 or anti-RHA). As a negative control, use an equivalent amount of a non-specific IgG isotype control antibody in a separate tube.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-40 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blot analysis using antibodies against FLI1 and RHA to detect the presence of the co-immunoprecipitated protein.
-
Luciferase Reporter Assay to Quantify Inhibition of ETS-Family Transcriptional Activity
Expertise & Experience: A luciferase reporter assay provides a quantitative measure of transcription factor activity. The choice of the reporter construct is critical; it should contain a minimal promoter driven by tandem repeats of the ETS-binding site to ensure that the measured luciferase activity is directly proportional to the activity of the ETS transcription factor.
Trustworthiness: A co-transfected control reporter (e.g., Renilla luciferase) is essential for normalizing the experimental reporter (Firefly luciferase) data. This normalization accounts for variations in transfection efficiency and cell viability, ensuring the reliability of the results.
Experimental Workflow:
Caption: Workflow for a dual-luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a relevant Ewing sarcoma cell line) in a 24-well plate.
-
Co-transfect the cells with an ETS-responsive Firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with a dose range of this compound (e.g., 0.01 to 10 µM) or DMSO.
-
-
Cell Lysis:
-
After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase assay kit.
-
-
Luciferase Activity Measurement:
-
Measure the Firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer according to the manufacturer's protocol.[6]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for the inhibition of ETS-family transcriptional activity.
-
Part 2: Elucidating the Off-Target Effect of this compound on Microtubule Dynamics
Recent evidence has compellingly demonstrated that this compound also functions as a microtubule destabilizing agent.[1][3] This "off-target" effect likely contributes significantly to its overall anti-cancer efficacy and explains the observed synergy with other microtubule-targeting drugs. This section details the experimental approaches to characterize this activity.
In Vitro Tubulin Polymerization Assay
Expertise & Experience: This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The change in turbidity (light scattering) over time provides a real-time assessment of microtubule formation.
Trustworthiness: The inclusion of known microtubule stabilizing (e.g., paclitaxel) and destabilizing (e.g., vincristine) agents as positive and negative controls, respectively, is crucial for validating the assay and interpreting the effect of this compound.
Experimental Workflow:
Caption: Workflow for an in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Prepare a stock solution of GTP (100 mM).
-
Prepare a range of concentrations of this compound, paclitaxel, and vincristine.
-
-
Assay Setup:
-
In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound (this compound or controls).
-
Initiate the reaction by adding the purified tubulin (final concentration of 2-3 mg/mL).
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control. A decrease in the rate and extent of polymerization indicates a microtubule destabilizing effect.
-
Immunofluorescence Microscopy of the Microtubule Network
Expertise & Experience: Immunofluorescence allows for the direct visualization of the microtubule network within cells. The morphology of the microtubules provides a clear indication of the effects of stabilizing or destabilizing agents.
Trustworthiness: Comparing the microtubule structure in treated cells to that in untreated and control-treated (paclitaxel, vincristine) cells provides a robust validation of the observed effects of this compound.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat the cells with this compound (at concentrations determined from cell viability assays), paclitaxel, vincristine, or DMSO for a specified duration (e.g., 6, 12, 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the coverslips and mount them on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the microtubule network using a fluorescence microscope.
-
Expected Observations:
-
Vehicle Control (DMSO): Well-defined, filamentous microtubule network extending throughout the cytoplasm.
-
This compound and Vincristine: Disrupted, fragmented, and depolymerized microtubule network.
-
Paclitaxel: Dense bundles of stabilized microtubules, particularly around the nucleus.
Part 3: Assessing the Phenotypic Consequences of this compound's Dual Action
The inhibition of both transcription and microtubule function by this compound is expected to have profound effects on cancer cell viability and proliferation. This section describes key assays to quantify these phenotypic outcomes.
Cell Viability and Proliferation Assays
Expertise & Experience: A variety of assays can be used to measure cell viability, each with its own principle (e.g., metabolic activity, membrane integrity). It is often advisable to use more than one type of assay to confirm the results.
Trustworthiness: Performing these assays in a dose-dependent and time-dependent manner provides a comprehensive understanding of the cytotoxic and cytostatic effects of this compound.
Quantitative Data Presentation:
| Cell Line | This compound IC50 (µM) | Reference |
| A4573 (Ewing Sarcoma) | 0.25 | [7] |
| HL-60 (AML) | 0.363 | [7] |
| TMD-8 (DLBCL) | 0.152 | [7] |
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Expertise & Experience: this compound's effect on microtubules is expected to cause a cell cycle arrest at the G2/M phase. Flow cytometry analysis of DNA content is a standard method to quantify the proportion of cells in each phase of the cell cycle.
Trustworthiness: The inclusion of untreated and vehicle-treated controls is essential for establishing the baseline cell cycle distribution.
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
Conclusion: A Dual-Pronged Attack on Cancer
The investigation into the mechanism of action of this compound has revealed a fascinating dual-pronged attack on cancer cells. Originally designed as a targeted inhibitor of the EWS-FLI1 oncoprotein, its subsequent characterization as a microtubule destabilizing agent provides a more complete picture of its potent anti-cancer activity. This technical guide provides a robust framework for researchers to dissect these two distinct yet complementary mechanisms. By employing the detailed protocols and understanding the underlying scientific principles, investigators can contribute to a deeper understanding of this compound's pharmacology and its potential for the treatment of Ewing sarcoma and other malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to TK216: Disrupting the EWS-FLI1 Oncogenic Network in Ewing Sarcoma
Introduction: Confronting the "Undruggable" Driver of Ewing Sarcoma
Ewing sarcoma is an aggressive pediatric bone and soft tissue cancer defined by a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which generates the oncogenic fusion protein EWS-FLI1. This aberrant protein functions as a neomorphic transcription factor, rewiring the cellular transcriptome to drive malignant proliferation and metastasis. For decades, the lack of a defined enzymatic pocket has rendered EWS-FLI1 and other transcription factors emblematic of the "undruggable" class of therapeutic targets, posing a significant challenge for drug development.
This guide provides a deep dive into TK216 (also known as ONCT-216), a first-in-class small molecule inhibitor developed to directly target the protein-protein interactions essential for EWS-FLI1's function. We will explore the molecular mechanism of this compound, detail the experimental methodologies used to validate its action, and discuss its potential as a paradigm-shifting therapy for Ewing sarcoma and other transcription factor-driven malignancies.
Section 1: The EWS-FLI1 Fusion Protein: A Neomorphic Transcriptional Addict
The EWS-FLI1 fusion protein is the pathogenic driver in approximately 85% of Ewing sarcoma cases. It is formed by the fusion of the EWS (Ewing sarcoma) gene's N-terminal transactivation domain with the C-terminal DNA-binding domain of the FLI1 (Friend leukemia integration 1) transcription factor. This creates a potent and aberrant transcriptional activator.
The EWS domain is intrinsically disordered and is critical for mediating protein-protein interactions that are essential for transcriptional activation. Specifically, EWS-FLI1 hijacks the cellular machinery by recruiting proteins like RNA Helicase A (RHA), a component of the transcription preinitiation complex, to its target gene promoters. This interaction is fundamental to its oncogenic activity. The FLI1 domain, in turn, directs this complex to specific DNA sequences (microsatellites), leading to the dysregulation of hundreds of downstream genes, including key drivers of cell cycle progression and apoptosis resistance like NR0B1.
Figure 1: The EWS-FLI1 Oncogenic Complex. The EWS-FLI1 fusion protein utilizes its FLI1 domain to bind to DNA and its EWS domain to recruit essential co-activators like RNA Helicase A (RHA), driving aberrant gene expression.
Section 2: this compound's Mechanism of Action: Intercepting a Critical Interaction
This compound is a small molecule designed to function as a direct inhibitor of the EWS-FLI1 protein. It represents a novel therapeutic strategy by not targeting an enzymatic active site, but rather the surface of a protein-protein interaction (PPI).
The primary mechanism of this compound is its high-affinity binding to the EWS transactivation domain of the EWS-FLI1 protein. This physical binding event sterically hinders the recruitment of key co-activator proteins, most notably RNA Helicase A (RHA). By preventing the EWS-FLI1/RHA interaction, this compound effectively dismantles the aberrant transcriptional complex at EWS-FLI1 target genes. The result is the suppression of the oncogenic gene expression program, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.
The Converging Paths of Oncogenic Transcription and Cytoskeletal Integrity: A Technical Guide to the Cellular Mechanisms of TK216
Abstract
TK216, a clinical-stage small molecule inhibitor, has emerged as a compelling therapeutic candidate for Ewing sarcoma and other malignancies. Initially developed as a targeted inhibitor of the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing sarcoma, recent evidence has unveiled a dual mechanism of action that also implicates the disruption of microtubule dynamics. This guide provides a comprehensive technical overview of the cellular pathways affected by this compound treatment, offering researchers, scientists, and drug development professionals a detailed understanding of its multifaceted anti-neoplastic activity. We will delve into its impact on EWS-FLI1-mediated transcription, the induction of cell cycle arrest and apoptosis, and its direct effects on microtubule stability. This document will further provide detailed protocols for key experimental assays to enable researchers to rigorously investigate the cellular consequences of this compound treatment in their own model systems.
Introduction: The Dual-Targeting Paradigm of this compound
This compound (also known as ONCT-216) is a derivative of the small molecule YK-4-279, which was first identified as an inhibitor of the EWS-FLI1 oncoprotein.[1][2] The EWS-FLI1 fusion, present in approximately 85% of Ewing sarcoma cases, acts as an aberrant transcription factor, driving tumorigenesis through the dysregulation of a vast network of target genes.[2] The initial therapeutic hypothesis for this compound centered on its ability to disrupt the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), thereby inhibiting its transcriptional activity and inducing apoptosis in Ewing sarcoma cells.[3][4]
However, the observation that this compound exhibits cytotoxicity in cancer cells lacking the EWS-FLI1 fusion prompted further investigation into its mechanism of action.[5][6] Groundbreaking studies have now demonstrated that this compound also functions as a potent microtubule-destabilizing agent.[1][5] This discovery has redefined our understanding of this compound's therapeutic potential, suggesting a broader applicability beyond Ewing sarcoma and providing a mechanistic basis for its synergistic activity with other microtubule-targeting agents like vincristine.[2]
This guide will explore these two primary mechanisms of action, detailing the specific cellular pathways perturbed by this compound and providing the technical framework for their investigation.
The Primary Target: Inhibition of the EWS-FLI1 Transcriptional Program
The EWS-FLI1 fusion protein is a master regulator of the oncogenic state in Ewing sarcoma, controlling gene expression programs that promote cell proliferation, survival, and metastasis. This compound was designed to directly bind to EWS-FLI1 and disrupt its interaction with essential co-factors, leading to a downstream cascade of cellular effects.[3][7]
Disruption of the EWS-FLI1-RHA Interaction
The interaction between the EWS portion of the fusion protein and RNA helicase A (RHA) is crucial for the transcriptional activity of EWS-FLI1. This compound is hypothesized to bind to EWS-FLI1, leading to the displacement of RHA and other critical proteins.[4] This disruption alters the transcription and splicing of mRNA, effectively shutting down the oncogenic gene expression signature driven by EWS-FLI1.[4]
Modulation of EWS-FLI1 Target Gene Expression
The inhibition of EWS-FLI1 function by this compound is expected to reverse the expression profile of its downstream target genes. While direct studies on this compound's impact on the EWS-FLI1 transcriptome are ongoing, data from its parent compound, YK-4-279, provide valuable insights. YK-4-279 has been shown to modulate the expression of several key EWS-FLI1 target genes, including:
-
Downregulation of pro-proliferative and anti-apoptotic genes.
-
Upregulation of tumor suppressor genes.
For instance, treatment with YK-4-279 has been shown to suppress the expression of the EWS-FLI1 target gene NR0B1.[5]
A Convergent Pathway: Microtubule Destabilization
A paradigm shift in the understanding of this compound's mechanism of action came with the discovery of its role as a microtubule-destabilizing agent.[1][5][8] This activity is independent of EWS-FLI1 status and is considered a primary driver of its cytotoxic effects in a broad range of cancer cells.
Direct Interaction with Tubulin
Genetic screening has identified that mutations in the gene encoding α-tubulin (TUBA1B) confer resistance to this compound, providing strong evidence for a direct interaction.[1][5] In vitro microtubule polymerization assays have confirmed that this compound directly inhibits the formation of microtubules.[5] It is hypothesized that this compound binds to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules.[5]
Induction of G2/M Cell Cycle Arrest
The disruption of microtubule dynamics by this compound leads to a potent G2/M cell cycle arrest.[2][5] This is a hallmark of microtubule-targeting agents, as proper microtubule function is essential for the formation of the mitotic spindle and the segregation of chromosomes during mitosis. The cell's spindle assembly checkpoint detects these defects and halts the cell cycle to prevent aneuploidy. Prolonged arrest at this checkpoint ultimately triggers apoptosis.
The Ultimate Fate: Induction of Apoptosis
Both the inhibition of EWS-FLI1 and the destabilization of microtubules converge on the induction of apoptosis, the programmed cell death pathway that is a critical endpoint for many anti-cancer therapies.
Caspase Activation
A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Treatment with this compound leads to the cleavage and activation of key executioner caspases, such as caspase-3.[3][7] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
PARP Cleavage
One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 renders it inactive, preventing DNA repair and further promoting the apoptotic process. The detection of cleaved PARP is a widely used marker of apoptosis.
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis. This compound treatment has been shown to downregulate the expression of anti-apoptotic proteins such as Mcl-1, thereby shifting the balance towards apoptosis.[9]
Quantitative Analysis of this compound's Cellular Effects
The following table summarizes the reported cytotoxic activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A4573 | Ewing Sarcoma | ~0.25 (dose-dependent inhibition) | [3] |
| (-)-TK216 in Ewing Sarcoma | Ewing Sarcoma | 0.26 | [5] |
| (+)-TK216 in Ewing Sarcoma | Ewing Sarcoma | 14.57 | [5] |
| HL-60 | Acute Myeloid Leukemia | 0.363 | [3] |
| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [3] |
Experimental Protocols
To facilitate further research into the cellular pathways affected by this compound, we provide the following detailed protocols for key assays.
Western Blotting for Apoptosis Markers
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment and Harvest: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
In Vitro Microtubule Polymerization Assay
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP.
-
Assay Setup: Add the tubulin solution to a 96-well plate. Add this compound at various concentrations to the experimental wells and a vehicle control to the control wells.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.
-
Data Acquisition: Measure the optical density at 340 nm at regular intervals using a plate reader. The increase in absorbance corresponds to the extent of microtubule polymerization.
Conclusion and Future Directions
This compound represents a fascinating example of a drug with a dual mechanism of action, impacting both oncogenic transcription and fundamental cytoskeletal processes. Its ability to inhibit the EWS-FLI1 fusion protein provides a targeted approach for Ewing sarcoma, while its microtubule-destabilizing activity offers a broader therapeutic window and a rationale for combination therapies. The convergence of these two pathways on the induction of G2/M arrest and apoptosis underscores the robust anti-cancer effects of this promising agent.
Future research should focus on further elucidating the intricate interplay between EWS-FLI1 inhibition and microtubule disruption. Investigating the precise downstream effectors of this compound-induced apoptosis and identifying biomarkers that predict sensitivity to its dual actions will be crucial for its successful clinical development. The experimental frameworks provided in this guide offer a robust starting point for researchers to contribute to the expanding knowledge of this intriguing therapeutic molecule.
References
- 1. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the TK216 In Vivo Xenograft Model
Abstract
Ewing Sarcoma (ES) is an aggressive pediatric cancer of the bone and soft tissue, predominantly driven by the aberrant EWS-FLI1 fusion oncoprotein[1][2]. TK216 (also known as ONCT-216) is an investigational small molecule that has emerged as a promising therapeutic agent for this malignancy. Initially developed as a first-in-class inhibitor targeting the protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), subsequent research has revealed a more complex mechanism of action involving microtubule destabilization[3][4][5][6][7]. This dual activity makes this compound a compound of significant interest. Preclinical evaluation of such agents necessitates robust and reproducible in vivo models. This guide provides a comprehensive, field-proven protocol for establishing and utilizing a human Ewing Sarcoma xenograft model to assess the anti-tumor efficacy of this compound. We detail the scientific rationale behind experimental choices, step-by-step procedures from cell culture to endpoint analysis, and expected outcomes, providing researchers with a self-validating framework for their preclinical studies.
Scientific Background: The Rationale for this compound and Xenograft Modeling
The Central Role of EWS-FLI1 in Ewing Sarcoma
The vast majority of Ewing Sarcoma cases are characterized by a specific chromosomal translocation, t(11;22)(q24;q12), which fuses the EWSR1 gene with the FLI1 gene[7][8]. The resulting EWS-FLI1 fusion protein functions as an oncogenic transcription factor, driving aberrant gene expression that leads to uncontrolled cell proliferation, survival, and the malignant phenotype of Ewing Sarcoma[1][9]. Given its universal presence and critical role, EWS-FLI1 is considered the quintessential therapeutic target for this disease[10].
This compound: A Dual-Mechanism Therapeutic Candidate
This compound, a clinical derivative of the earlier compound YK-4-279, was initially designed to directly bind to EWS-FLI1 and disrupt its crucial interaction with co-factors like RNA helicase A, thereby inhibiting its transcriptional activity[10][11][12]. This targeted approach showed promise in preclinical models, where it induced apoptosis and inhibited the proliferation of Ewing Sarcoma cells[7][10].
However, further mechanistic studies have provided a more nuanced understanding. It was discovered that this compound also functions as a potent microtubule (MT) destabilizing agent[3][5][6]. This action induces a G2/M cell cycle arrest and apoptosis, a mechanism shared by established chemotherapeutics like vincristine[3][13]. This discovery helps explain the broad anti-cancer activity of this compound and provides a strong rationale for its observed synergy with vincristine in preclinical models[9][13][14].
Caption: Dual mechanisms of action of this compound.
Rationale for Xenograft Modeling
To translate in vitro findings into a preclinical setting, an in vivo model is indispensable. Human tumor xenografts, established by implanting human cancer cells into immunodeficient mice, are a foundational tool in oncology research[15]. While subcutaneous models offer simplicity and ease of tumor monitoring, orthotopic models (implanting tumor cells into the corresponding organ of origin, e.g., bone or muscle for ES) provide a more clinically relevant microenvironment that better recapitulates tumor growth, differentiation, and metastatic potential[16][17][18]. This protocol focuses on the subcutaneous model for its reproducibility and straightforwardness in initial efficacy studies, but the principles can be adapted for orthotopic applications.
Experimental Design & Workflow
The overall workflow involves preparing a robust culture of Ewing Sarcoma cells, implanting them into immunodeficient mice, allowing tumors to establish, randomizing the animals into treatment cohorts, administering this compound, and monitoring tumor growth over time.
Caption: High-level experimental workflow for the this compound xenograft study.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Cell Line | A673 (ATCC® CRL-1598™) Ewing Sarcoma |
| Culture Media | DMEM, high glucose |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Dissociation Reagent | Trypsin-EDTA (0.25%) |
| Implantation Medium | Sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS) |
| Matrix (Optional) | Matrigel® Basement Membrane Matrix (Corning) |
| Test Compound | This compound (MedChemExpress, HY-19747 or equivalent) |
| Vehicle Control | To be determined based on this compound formulation (e.g., DMSO, PEG300, Tween 80) |
| Animal Model | Female Athymic Nude Mice (nu/nu) or NSG Mice, 6-8 weeks old |
| Anesthesia | Isoflurane |
| Calipers | Digital calipers for tumor measurement |
| Syringes/Needles | 1 mL tuberculin syringes, 27-30G needles |
Detailed Step-by-Step Protocols
Protocol 1: A673 Cell Culture and Preparation
Causality: A healthy, highly viable cell population in the logarithmic growth phase is critical for consistent tumor take-rates and growth kinetics. Contamination or poor cell health will compromise the entire study.
-
Culture Maintenance: Culture A673 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cultures to become fully confluent, as this can alter growth characteristics.
-
Cell Harvest for Implantation:
-
Aspirate culture medium and wash the cell monolayer once with sterile PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete culture medium (containing FBS).
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold, serum-free PBS or HBSS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess viability using Trypan Blue exclusion. Viability must be >95%.
-
-
Final Preparation: Centrifuge the required number of cells and resuspend the pellet in the final injection vehicle (e.g., PBS or a 1:1 mixture of PBS and Matrigel) to achieve the desired final concentration. Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Xenograft Establishment
Causality: The flank is chosen for subcutaneous injection due to the ease of both implantation and subsequent tumor measurement. Using a consistent injection technique and location minimizes variability between animals. Matrigel can improve tumor establishment for some cell lines by providing an extracellular matrix scaffold[19].
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to any procedures.
-
Cell Dose Preparation: Resuspend A673 cells to a final concentration of 50 x 10⁶ cells/mL in cold PBS (for a 5 x 10⁶ cell dose in 100 µL).
-
Implantation:
-
Briefly anesthetize the mouse using isoflurane.
-
Wipe the right flank with an alcohol pad.
-
Gently lift the skin and inject 100 µL of the cell suspension (containing 5 x 10⁶ cells ) subcutaneously using a 27G needle.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 3: Tumor Growth Monitoring and Cohort Randomization
Causality: Monitoring tumor growth allows for the establishment of a baseline before treatment. Randomizing animals when tumors have reached a specific size ensures that all treatment groups start with a similar average tumor burden, which is critical for accurate statistical analysis of efficacy.
-
Monitoring: Begin caliper measurements 3-4 days after implantation. Monitor 2-3 times per week.
-
Measurement: Measure the length (L) and width (W) of the tumor.
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Randomization: Once the average tumor volume reaches 100-150 mm³ , randomize the mice into treatment and control groups (n=8-10 mice per group is recommended). Ensure the average tumor volume and body weights are not significantly different between groups at the start of treatment.
Protocol 4: this compound Formulation and Administration
Causality: The route of administration and dosing schedule are based on preclinical data demonstrating efficacy and tolerability. The vehicle control group is essential to ensure that any observed anti-tumor effects are due to this compound itself and not the delivery vehicle.
-
Formulation: Prepare this compound in an appropriate vehicle. Based on available preclinical data for similar compounds, a formulation suitable for oral gavage (p.o.) is often used. A common vehicle might be 0.5% methylcellulose + 0.2% Tween 80 in sterile water. Note: The optimal vehicle should be determined empirically.
-
Dosing: A starting dose, based on published preclinical studies with this compound in other models, is 100 mg/kg, administered orally (p.o.) twice daily [11]. This dose may require optimization.
-
Administration:
-
Treatment Group: Administer the calculated dose of this compound via oral gavage.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution using the same route and schedule.
-
-
Treatment Duration: Continue treatment for a predefined period, typically 14-28 days, or until tumors in the control group reach the predetermined endpoint.
Protocol 5: Endpoint Analysis
Causality: Ethical considerations and experimental consistency require predefined endpoints. Ex-vivo analysis of the tumors can provide valuable mechanistic data correlating with the observed efficacy.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.
-
Endpoint Criteria: The primary endpoint is typically tumor growth inhibition. Euthanize animals when:
-
Tumors reach a maximum size of ~1500-2000 mm³.
-
Tumors become ulcerated.
-
The animal shows >20% body weight loss or other signs of distress.
-
-
Terminal Procedure:
-
At the end of the study, record the final tumor volume and body weight.
-
Euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
Tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) or fixed in formalin for histopathological analysis (H&E staining, IHC).
-
Data Analysis and Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Cell Line | A673 | Well-characterized Ewing Sarcoma line, forms xenografts[15][20]. |
| Animal Strain | Athymic Nude (nu/nu) | Standard immunodeficient strain for xenograft studies. |
| Cells per Injection | 5 x 10⁶ | Robust dose to ensure consistent tumor take-rate. |
| Injection Volume | 100 µL | Standard volume for subcutaneous injection. |
| Tumor Volume at Randomization | 100-150 mm³ | Ensures established, vascularized tumors before treatment[19]. |
| This compound Starting Dose | 100 mg/kg, p.o., BID | Based on reported preclinical efficacy in a xenograft model[11]. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Standard measure of anti-cancer drug efficacy. |
Expected Results: Treatment with this compound is expected to result in statistically significant tumor growth inhibition compared to the vehicle control group[10]. Based on its mechanism, combining this compound with vincristine may show synergistic or enhanced anti-tumor activity[9][13]. Monitor for signs of toxicity, such as weight loss or changes in animal behavior.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. patientworthy.com [patientworthy.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 5. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. news-medical.net [news-medical.net]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oncodaily.com [oncodaily.com]
- 13. researchgate.net [researchgate.net]
- 14. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characteristics of human Ewing/PNET sarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotech-spain.com [biotech-spain.com]
- 17. Establishment and Characterisation of Metastatic Extraskeletal Ewing Sarcoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Preclinical Orthotopic Xenograft Model of Ewing Sarcoma and Other Human Malignant Bone Disease Using Advanced In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A673 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes & Protocols: Determining the Effective Dosage of TK216 in Pediatric Leukemia Cell Lines
Introduction: Targeting ETS Transcription Factors in Pediatric Leukemia with TK216
Pediatric leukemias, despite significant advances in treatment, continue to present challenges, particularly in cases of relapsed or refractory disease. A compelling area of therapeutic development is the targeting of aberrant transcription factor activity that drives oncogenesis. The E26 transformation-specific (ETS) family of transcription factors are critical regulators of normal hematopoiesis, but their deregulation is increasingly implicated in the initiation and progression of leukemia.[1][2]
This compound is a first-in-class, small-molecule inhibitor originally developed to target the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing Sarcoma.[3][4][5] It functions by disrupting the protein-protein interactions of ETS family oncoproteins.[1][4] Subsequent research has revealed that this compound's anti-tumor activity is not confined to EWS-FLI1-driven cancers, showing efficacy in various malignancies, including lymphoma and pediatric leukemias.[2][6] Interestingly, recent evidence suggests an additional mechanism of action for this compound as a microtubule destabilizing agent, which may explain its broad cytotoxicity and observed synergy with agents like vincristine.[7][8][9]
In the context of pediatric leukemia, this compound has been shown to induce dose-dependent growth inhibition, cell cycle arrest, and apoptosis.[2][10] Mechanistic studies point towards the potential targeting of the ETS factor PU.1 and a sharp, dose-dependent decrease in the anti-apoptotic protein Mcl-1.[2] This multi-faceted mechanism of action makes this compound a promising agent for further investigation.
This document provides a comprehensive guide for researchers to determine the effective dosage and characterize the cytotoxic effects of this compound on pediatric leukemia cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and detailed data analysis steps to ensure scientific rigor.
Foundational Knowledge & Data
Selecting Pediatric Leukemia Cell Line Models
The choice of cell line is critical for the relevance of in vitro findings. It is recommended to use a panel of cell lines representing different subtypes and molecular abnormalities of pediatric leukemia.
| Cell Line | Leukemia Subtype | Key Genetic Features | Rationale for Use |
| MV4-11 | Acute Myeloid Leukemia (AML) | KMT2A (MLL) rearrangement, FLT3-ITD | Represents a high-risk AML subtype; shown to be highly sensitive to this compound.[10] |
| RS4;11 | B-cell Precursor Acute Lymphoblastic Leukemia (B-ALL) | t(4;11)(q21;q23); KMT2A-AFF1 fusion | Model for high-risk, infant B-ALL with KMT2A rearrangement.[11][12][13] |
| SUP-B15 | B-cell Precursor Acute Lymphoblastic Leukemia (B-ALL) | Philadelphia chromosome, t(9;22)(q34;q11) | Represents a common high-risk ALL subtype; reported as less sensitive to this compound, providing a good comparative model.[10] |
| HL-60 | Acute Promyelocytic Leukemia (AML) | MYC amplification | A well-characterized AML cell line widely used for cytotoxicity studies.[14][15] |
Reported In Vitro Efficacy of this compound
Published data provides a crucial starting point for designing dose-response experiments. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Cell Line | Cancer Type | Reported IC50 (µM) | Assay/Duration |
| MV4-11 | Pediatric AML | 0.22 µM | Alamar Blue / 72h |
| SUP-B15 | Pediatric B-ALL | 0.95 µM | Alamar Blue / 72h |
| HL-60 | AML | 0.363 µM | Not Specified |
| TMD-8 | DLBCL | 0.152 µM | Not Specified |
| A4573 | Ewing Sarcoma | < 0.200 µM | Not Specified |
Table compiled from data reported in scientific literature.[3][10]
Experimental Workflow & Protocols
This section details the step-by-step methodologies for assessing this compound dosage. The overall experimental process is outlined below.
Caption: High-level experimental workflow for this compound dosage determination.
Protocol: Cell Culture of Pediatric Leukemia Lines
Causality: Consistent and healthy cell cultures are the foundation of reproducible results. Maintaining cells in the logarithmic growth phase ensures a uniform response to treatment.
-
Media Preparation: Culture cells in RPMI-1640 or alpha-MEM medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.[12][14] Specific cell lines may have unique requirements; always consult the supplier's data sheet (e.g., ATCC, DSMZ).[11][12]
-
Cell Recovery: To recover cells from cryopreservation, rapidly thaw the vial in a 37°C water bath.[11] Transfer contents to a tube with 9 mL of pre-warmed complete medium and centrifuge at 125 x g for 5-7 minutes. Discard the supernatant containing cryoprotectant and resuspend the cell pellet in fresh medium.
-
Culture Maintenance: Maintain suspension cultures in a humidified incubator at 37°C with 5% CO2.[14] Keep cell densities between 1 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.[11]
Protocol: this compound Stock and Working Solutions
Causality: Accurate drug concentrations are paramount. Using a high-concentration DMSO stock minimizes the volume of solvent added to cultures, preventing solvent-induced cytotoxicity.
-
Stock Solution (10 mM): this compound is typically soluble in dimethyl sulfoxide (DMSO).[16][17] Prepare a 10 mM stock solution in sterile DMSO. For example, dissolve 1 mg of this compound (MW: 377.45 g/mol , verify with supplier) in 265 µL of DMSO. Aliquot into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium. A typical starting concentration range for an IC50 determination assay is 0.01 µM to 100 µM.[18]
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of DMSO as the highest drug concentration well, ensuring that any observed effects are due to the drug and not the solvent.
Protocol: IC50 Determination via MTT Assay
Causality: The MTT assay measures mitochondrial reductase activity, which serves as a proxy for cell viability. This colorimetric assay provides a quantitative measure of how this compound affects cell proliferation and survival, allowing for the calculation of an IC50 value.[14][18]
-
Cell Seeding: Seed leukemia cells into a 96-well flat-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of complete medium.[14][15]
-
Treatment: Add 100 µL of medium containing the this compound working solutions (at 2x the final desired concentration) to the appropriate wells. Include triplicate wells for each concentration and for the vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).[14][15] A 72-hour incubation is often recommended to capture the full effect of compounds that may first induce cell cycle arrest.[10][19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[18][20] Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20] Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank (medium only) wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Plot percent viability versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[18][21]
-
Mechanistic Validation Protocols
Determining the IC50 is the first step. Validating the mechanism of cell death confirms the drug's mode of action.
Caption: Proposed signaling pathways affected by this compound in leukemia cells.
Protocol: Apoptosis Detection by Annexin V & PI Staining
Causality: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, binds to PS, identifying early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of cell populations by flow cytometry.[22]
-
Cell Treatment: Treat cells in a 6-well plate (at a density of 0.5 x 10^6 cells/mL) with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect cells, including any floating in the supernatant, by centrifugation (e.g., 400 x g for 5 minutes).[23]
-
Washing: Wash the cell pellet once with 1 mL of ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (check manufacturer's recommendation).[23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V negative / PI negative.
-
Early apoptotic cells: Annexin V positive / PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive.
-
Protocol: Western Blotting for Apoptosis Markers
Causality: Western blotting allows for the detection of specific proteins to confirm the molecular events of apoptosis.[25] The cleavage of PARP by executioner caspases like Caspase-3 is a hallmark of apoptosis.[26][27] Observing an increase in the cleaved forms of these proteins provides direct evidence of the apoptotic cascade being activated by this compound.
-
Protein Extraction: Treat and harvest cells as described for the apoptosis assay. Lyse the cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Mcl-1
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.[25] An increase in the signal for cleaved Caspase-3 and cleaved PARP, and a decrease in Mcl-1, would validate the proposed mechanism.[2]
References
- 1. ashpublications.org [ashpublications.org]
- 2. The Small-Molecule E26-Transformation-Specific Inhibitor this compound Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. atcc.org [atcc.org]
- 12. Leibniz Institute DSMZ [dsmz.de]
- 13. RS4:11 Cells [cytion.com]
- 14. benchchem.com [benchchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. benchchem.com [benchchem.com]
- 26. Apoptosis western blot guide | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing Apoptosis in TK216-Treated Lymphoma Cells
For: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction: Unveiling the Pro-Apoptotic Efficacy of TK216 in Lymphoma
The therapeutic landscape for lymphomas, a heterogeneous group of hematologic malignancies, is continually evolving with the advent of targeted molecular agents. This compound, a clinical-stage small molecule, has emerged as a promising anti-lymphoma agent.[1] Initially developed as a first-in-class inhibitor of the E26 transformation-specific (ETS) family of transcription factors, this compound disrupts the protein-protein interactions essential for the oncogenic activity of factors like SPIB and SPI1 in different subtypes of diffuse large B-cell lymphoma (DLBCL).[2] This interference with critical survival signaling pathways culminates in the induction of apoptosis, or programmed cell death.
Further research has revealed a multifaceted mechanism of action, identifying this compound as a potent microtubule-destabilizing agent.[3] This dual mechanism—targeting transcription and disrupting cytoskeletal dynamics—converges to induce G2/M cell cycle arrest and trigger robust apoptotic cell death in lymphoma cells.[4] Evidence from preclinical studies demonstrates that this compound treatment leads to the activation of executioner caspases and cleavage of key substrates like PARP, confirming its pro-apoptotic activity.[5] Notably, this compound has shown synergistic effects when combined with BCL2 inhibitors like venetoclax, suggesting its interaction with the intrinsic apoptotic pathway.[2] Moreover, studies have indicated that this compound can downregulate the expression of the anti-apoptotic protein Mcl-1, a critical survival factor in many lymphomas.[6]
This comprehensive guide provides a detailed framework and validated protocols for researchers to accurately quantify and characterize the apoptotic response of lymphoma cells to this compound treatment. We will delve into the rationale behind selecting appropriate assays, provide step-by-step methodologies for robust execution, and offer insights into data interpretation, empowering researchers to generate high-quality, reproducible data in their drug development efforts.
The Rationale: Selecting the Right Tools to Measure Apoptosis
Apoptosis is a dynamic, multi-stage process, and no single assay can capture its complete picture.[7] Therefore, a multi-parametric approach is recommended to fully characterize the effects of this compound. The choice of assay depends on the specific question being asked, such as the kinetics of apoptosis or the specific pathway being activated.[8][9]
Here, we present three complementary, flow cytometry-based assays that interrogate different hallmark events of apoptosis:
-
Annexin V / Propidium Iodide (PI) Staining: This is the gold standard for detecting early to late-stage apoptosis.[10] It identifies the externalization of phosphatidylserine (PS) on the outer plasma membrane—an early apoptotic event—and concurrently assesses membrane integrity to distinguish viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Caspase-3/7 Activity Assay: This assay provides a direct measure of the activation of executioner caspases-3 and -7, which are central to the dismantling of the cell during apoptosis.[11] Measuring their activity confirms that the observed cell death is proceeding through the canonical caspase-dependent pathway.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[12] It is highly specific for apoptosis and can be used to confirm the findings from other assays.
The following diagram illustrates the workflow for a comprehensive apoptosis study of this compound in lymphoma cells.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Mechanistic Overview: How this compound Induces Apoptosis in Lymphoma
This compound employs a dual-pronged attack to induce apoptosis in lymphoma cells. This involves both the intrinsic (mitochondrial) and potentially other interconnected pathways, ultimately leading to the activation of the caspase cascade.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Part 1: Experimental Design & Optimization
1.1. Cell Line Selection and Culture: The choice of cell line is critical for relevant findings. Diffuse large B-cell lymphoma (DLBCL) is a common and aggressive lymphoma with distinct molecular subtypes. We recommend using well-characterized cell lines representing these subtypes:
-
DOHH2: A Germinal Center B-cell-like (GCB) DLBCL cell line.[1]
Maintain cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase with high viability (>95%) before treatment.
1.2. Optimizing this compound Concentration and Incubation Time: To accurately capture the apoptotic process, it is essential to perform initial dose-response and time-course experiments.[9][13] Apoptosis is a kinetic process, and the optimal window for detection can vary.[9][14]
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed time point (e.g., 24 or 48 hours). This will help determine the IC50 (the concentration that inhibits 50% of cell growth) and select appropriate concentrations for subsequent apoptosis assays.
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., the IC50 or 2x IC50) and harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours).[1] This will reveal the kinetics of apoptosis induction and help identify the optimal time points for detecting early (Annexin V) and late (TUNEL) apoptotic events.
Part 2: Annexin V / Propidium Iodide (PI) Staining
This protocol is adapted from established methods for flow cytometric analysis of apoptosis.[3][15]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) Staining Solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[15]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed 1-2 x 10^6 lymphoma cells in appropriate culture vessels. Treat with the predetermined optimal concentrations of this compound and for the desired time points. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine at 1 µM for 4 hours).
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][16]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Part 3: Caspase-3/7 Activity Assay
This protocol utilizes a cell-permeable reagent containing the DEVD peptide sequence conjugated to a DNA-binding dye, which fluoresces upon cleavage by active caspases-3 or -7.[17]
Materials:
-
CellEvent™ Caspase-3/7 Green (or Red) Detection Reagent (or equivalent)
-
SYTOX™ AADvanced™ Dead Cell Stain (or equivalent viability dye like PI)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells as described in the Annexin V protocol (Step 2.1).
-
Cell Harvesting and Preparation: Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in your preferred buffer (e.g., PBS or complete media).[17]
-
Caspase Reagent Addition: Add the Caspase-3/7 reagent to the cell suspension according to the manufacturer's instructions (e.g., a final concentration of 500 nM).[17]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[17][18]
-
Viability Staining: During the last 5-10 minutes of incubation, add the viability dye (e.g., PI or SYTOX™) to distinguish necrotic from apoptotic cells.[17]
-
Analysis: Analyze the samples immediately by flow cytometry without washing.
Part 4: TUNEL Assay
This protocol is for the detection of DNA fragmentation in apoptotic cells by flow cytometry.[12][19]
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, FITC-dUTP, and buffers)
-
1% Paraformaldehyde in PBS
-
70% ice-cold Ethanol
-
PI/RNase A Staining Buffer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously (Step 2.1).
-
Fixation: Resuspend cells in 0.5 mL of PBS, then add to 5 mL of 1% paraformaldehyde on ice for 15-30 minutes.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in 5 mL of ice-cold 70% ethanol. Incubate on ice or at -20°C for at least 30 minutes.[19]
-
Washing: Remove the ethanol by centrifugation and wash the cells twice with the wash buffer provided in the kit.
-
TdT Labeling Reaction: Resuspend the cell pellet in the TdT reaction cocktail (containing TdT enzyme and FITC-dUTP) as per the kit's instructions.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber.[20]
-
Rinsing: Add rinse buffer, centrifuge, and discard the supernatant.
-
Counterstaining: Resuspend the cell pellet in 0.5 mL of PI/RNase A solution and incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze by flow cytometry within 3 hours of staining.[19]
Data Analysis and Interpretation
Accurate data analysis begins with proper instrument setup and a logical gating strategy.[21]
Flow Cytometer Setup:
-
Use unstained, single-stained (Annexin V-FITC only, PI only), and positive control samples to set appropriate voltages and compensation for spectral overlap.[15][22]
Gating Strategy for Annexin V/PI:
-
Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the cell population and exclude debris.
-
From the main cell gate, create a doublet discrimination plot (e.g., FSC-Height vs. FSC-Area) to gate on single cells.[8]
-
On the singlet population, create a quadrant plot of Annexin V-FITC vs. PI.[23]
Interpreting the Quadrants:
-
Lower Left (Q3): Annexin V- / PI- (Viable cells)
-
Lower Right (Q4): Annexin V+ / PI- (Early apoptotic cells)
-
Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic or necrotic cells)
-
Upper Left (Q1): Annexin V- / PI+ (Necrotic cells or cells with compromised membranes)
Expected Results with this compound: Treatment of sensitive lymphoma cell lines with this compound is expected to cause a time- and dose-dependent increase in the percentage of cells in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.[24][25] At higher concentrations or longer incubation times, a shift from early to late apoptosis is anticipated. For example, treatment of DLBCL cell lines with 500 nM this compound has been shown to induce significant apoptosis by 48 and 72 hours.[1]
Data Presentation: Summarize the quantitative data from your experiments in a clear, tabular format for easy comparison across different conditions.
| Treatment Condition | Concentration (µM) | Incubation Time (hr) | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control (DMSO) | 0.1% | 48 | 90 ± 4 | 5 ± 2 | 5 ± 2 |
| This compound | 0.5 | 48 | 50 ± 6 | 25 ± 5 | 25 ± 4 |
| This compound | 1.0 | 48 | 20 ± 5 | 30 ± 7 | 50 ± 8 |
| Positive Control | 1.0 | 4 | 15 ± 3 | 40 ± 6 | 45 ± 7 |
Table 1: Example data summary for Annexin V/PI assay in this compound-treated lymphoma cells. Values are representative and should be determined experimentally.
Conclusion: A Validated Approach to Characterizing this compound-Induced Apoptosis
This guide provides a robust framework for investigating the pro-apoptotic effects of this compound on lymphoma cells. By employing a multi-parametric approach using Annexin V/PI, caspase-3/7, and TUNEL assays, researchers can gain a comprehensive understanding of the drug's mechanism of action. Adherence to the detailed protocols, proper experimental design including optimization and controls, and a rigorous data analysis strategy will ensure the generation of reliable and reproducible results. These findings are crucial for the continued preclinical and clinical development of this compound as a novel therapeutic agent for lymphoma.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Sensitivity of Diffuse Large B-Cell Lymphoma Cell Lines to Histone Deacetylase Inhibitor-Induced Apoptosis Is Modulated by BCL-2 Family Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. content.abcam.com [content.abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 22. Annexin V-PE Kit Protocol [hellobio.com]
- 23. frontiersin.org [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Cell cycle analysis of cancer cells after TK216 exposure
Application Note & Protocol
Title: Cell Cycle Analysis of Cancer Cells Following TK216 Exposure
Introduction: The Rationale for Cell Cycle Analysis in this compound Research
The cell cycle is a fundamental process that governs the replication and division of cells.[1] Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention.[2] Many anti-cancer agents exert their effects by inducing cell cycle arrest, which can halt proliferation and trigger apoptosis.[2] Therefore, analyzing the cell cycle distribution of a cancer cell population after drug exposure is a critical step in preclinical drug evaluation.
This compound is an investigational small molecule with demonstrated anti-tumor activity.[3][4] Initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing Sarcoma, its mechanism of action is now understood to be more complex.[5][6][7][8][9] Recent compelling evidence has defined this compound as a microtubule-destabilizing agent.[10][11] This mode of action is shared with established chemotherapeutics like vinca alkaloids and suggests that this compound's efficacy may extend beyond Ewing Sarcoma.[5][10]
Agents that interfere with microtubule dynamics typically disrupt the formation of the mitotic spindle, leading to an arrest in the G2 or M phase of the cell cycle.[10] This application note provides a detailed protocol for researchers to accurately quantify the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Understanding this specific cellular response is crucial for elucidating this compound's mechanism, determining its potency, and identifying potential synergistic drug combinations.
Scientific Background: The Cell Cycle and Microtubule-Targeting Agents
The eukaryotic cell cycle is divided into four main phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M).[1] Progression through these phases is tightly controlled by a family of enzymes called cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory cyclin partners.[12][13][14] Critical checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation.[15][16]
-
G1 Phase: The cell grows and prepares for DNA synthesis.
-
S Phase: The cell replicates its entire genome.
-
G2 Phase: The cell continues to grow and prepares for mitosis.
-
M Phase (Mitosis): The replicated chromosomes are segregated into two daughter cells.
Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for aligning and separating chromosomes during mitosis. Microtubule-destabilizing agents like this compound prevent the proper formation of this spindle.[10][11] This triggers the Spindle Assembly Checkpoint (SAC) , a crucial surveillance mechanism that halts the cell cycle at the metaphase-to-anaphase transition. This arrest prevents chromosomal missegregation and aneuploidy, giving the cell time to repair the spindle. If the damage is irreparable, prolonged arrest can lead to apoptosis. This manifests as an accumulation of cells in the G2/M phase of the cell cycle.[10]
Principle of the Assay: DNA Content Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of single cells within a population. For cell cycle analysis, we use a fluorescent dye, Propidium Iodide (PI), which intercalates stoichiometrically into the major groove of double-stranded DNA.[17] The fluorescence intensity of PI within a cell is therefore directly proportional to its DNA content.[18]
-
G0/G1 Phase Cells: Have a normal diploid DNA content (2N).
-
S Phase Cells: Are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase Cells: Have completed DNA replication and thus have a tetraploid DNA content (4N).
By fixing cells to make them permeable to the dye and treating them with RNase to prevent PI from binding to double-stranded RNA, we can accurately measure the DNA content of thousands of individual cells.[17] The resulting data is displayed as a histogram, where distinct peaks for G0/G1 and G2/M phases are visible, with the S phase population distributed between them.
Experimental Protocol: Cell Cycle Analysis after this compound Exposure
This protocol is optimized for adherent cancer cell lines but can be adapted for suspension cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., A673 for Ewing Sarcoma, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (stock solution of known concentration, typically dissolved in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold (prepare fresh by diluting 100% ethanol with DI water)[19][20]
-
PI Staining Solution:
-
50 µg/mL Propidium Iodide (PI)
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow cytometry tubes (12 x 75 mm polystyrene or polypropylene tubes)[19]
-
Benchtop centrifuge
-
Flow cytometer (equipped with a 488 nm or similar laser for PI excitation)
Step-by-Step Methodology
Step 1: Cell Culture and Treatment
-
Rationale: To ensure reproducibility, cells should be in the logarithmic growth phase and at a consistent confluency before treatment.
-
Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of treatment.[2]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM). Always include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose). An untreated control is also recommended.
-
Incubate for a predetermined time period (e.g., 24, 48, or 72 hours). A 24-hour time point is often sufficient to observe significant cell cycle arrest.
Step 2: Cell Harvesting
-
Rationale: It is crucial to collect both adherent and floating cells, as many anti-cancer drugs cause apoptosis, leading to cell detachment.
-
Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This contains any detached or apoptotic cells.
-
Wash the adherent cells with 1 mL of PBS, and add this wash to the respective 15 mL tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 1 mL of complete medium to each well. Gently pipette to create a single-cell suspension and transfer it to the corresponding 15 mL tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[18]
-
Discard the supernatant carefully.
Step 3: Cell Fixation
-
Rationale: Cold ethanol fixation permeabilizes the cell membrane, allowing the PI to enter, and preserves the cells for later analysis. Adding it dropwise while vortexing prevents cell clumping.[17][19]
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This ensures a final ethanol concentration of >65% for proper fixation.
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.[2]
Step 4: Propidium Iodide Staining
-
Rationale: RNase A is essential to degrade cellular RNA, which PI can also bind to, ensuring that the fluorescent signal comes only from DNA.[17][19] Triton X-100 is a detergent that further permeabilizes the nuclear membrane.
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[18]
-
Carefully decant the ethanol.
-
Wash the cell pellet by resuspending in 5 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes, or at 4°C for at least 4 hours (overnight is also acceptable).
Step 5: Flow Cytometry Acquisition and Analysis
-
Rationale: Gating out doublets (two cells stuck together) is critical for accurate cell cycle analysis, as a doublet of G1 cells will have the same DNA content as a single G2/M cell. A low flow rate improves data resolution.
-
Transfer the stained cell suspension to flow cytometry tubes. If clumps are visible, filter through a 40 µm nylon mesh.[21]
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).[22]
-
Collect at least 10,000-20,000 single-cell events per sample for statistically robust analysis.
-
Set up a dot plot of the fluorescence pulse area (FSC-A) versus pulse width (FSC-W) or pulse height (FSC-H) to identify and gate on the single-cell population, excluding doublets and aggregates.
-
Generate a histogram of the PI fluorescence from the gated single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visual Workflow and Data Interpretation
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis post-TK216 exposure.
Interpreting the Results
Upon analysis, you will obtain histograms similar to the conceptual ones below. A dose-dependent increase in the G2/M peak, often accompanied by a decrease in the G0/G1 peak, is the expected outcome for a microtubule-destabilizing agent like this compound. A sub-G1 peak may also appear at higher concentrations or longer time points, indicating apoptosis and DNA fragmentation.
Table of Expected Results
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Sub-G1 (Apoptosis) | Interpretation |
| Vehicle Control (DMSO) | ~60% | ~25% | ~15% | <2% | Normal cell cycle distribution for a proliferating population. |
| This compound (Low Dose) | ~45% | ~20% | ~35% | ~3% | Onset of G2/M arrest. |
| This compound (High Dose) | ~20% | ~10% | ~65% | ~5% | Significant G2/M arrest. |
| This compound (High Dose, 48h) | ~15% | ~5% | ~60% | ~20% | Sustained G2/M arrest with significant induction of apoptosis. |
Proposed Mechanism of this compound-Induced Cell Cycle Arrest
This compound's primary cytotoxic mechanism involves the destabilization of microtubules.[10][11] This action directly interferes with the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. The cell's internal surveillance system, the Spindle Assembly Checkpoint (SAC), detects this failure. The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase. This inhibition prevents the degradation of Cyclin B and Securin, proteins that are essential for mitotic progression. The stabilization of Cyclin B keeps the Cyclin B-CDK1 complex active, thereby maintaining the cell in a state of mitotic arrest.[1][12] This prolonged arrest at the G2/M boundary ultimately leads to apoptotic cell death.
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High CV of G1/G0 Peak (>5%) | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing of cells in PI solution.- Filter cells through a nylon mesh before acquisition.- Run samples at a low flow rate (<400 events/sec).[19] |
| No distinct G2/M Peak | - Cells are not proliferating- Insufficient drug concentration or incubation time | - Ensure cells are in logarithmic growth phase before treatment.- Perform a dose-response and time-course experiment to find optimal conditions. |
| Excessive Debris / High Sub-G1 Peak in Controls | - Rough cell handling- Over-trypsinization- Culture is unhealthy or contaminated | - Handle cells gently during harvesting and washing.- Minimize trypsin exposure time.- Use a fresh, healthy stock of cells; check for contamination. |
| Cell Clumping After Fixation | - Ethanol added too quickly- High cell density | - Add cold ethanol dropwise while gently vortexing.[17][19]- Fix cells at a lower density (<1-2 million cells/mL). |
References
- 1. biolegend.com [biolegend.com]
- 2. benchchem.com [benchchem.com]
- 3. The Small-Molecule E26-Transformation-Specific Inhibitor this compound Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 14. Regulation of CDK/cyclin complexes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA damage and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Utilizing TK216 for the Investigation of ETS Transcription Factor Biology
Introduction: The Dual-Faceted Role of TK216 in Cancer Biology
The E26 transformation-specific (ETS) family of transcription factors comprises 28 members in humans, all characterized by a conserved DNA-binding domain.[1][2] These proteins are critical downstream effectors of major signal transduction pathways, playing pivotal roles in cellular development, differentiation, and proliferation.[2][3] However, the deregulation of ETS factors through overexpression or genomic rearrangements, such as chromosomal translocations, is a significant driver in the pathogenesis of various cancers, including Ewing sarcoma, prostate cancer, and certain leukemias.[1][2][3]
A prime example is the EWS-FLI1 fusion protein, which results from the t(11;22) chromosomal translocation and is the defining oncogenic driver in approximately 85% of Ewing sarcoma cases.[4][5][6] This aberrant transcription factor lacks intrinsic enzymatic activity, making it a challenging therapeutic target.[7][8]
This compound (also known as ONCT-216) is a small molecule, first-in-class clinical derivative of the compound YK-4-279.[4][7][9] It was initially developed and designed to directly target the EWS-FLI1 oncoprotein.[5][10] The proposed mechanism was the disruption of a critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA), a key partner required for its oncogenic activity.[11][12][13] This inhibition was shown to induce apoptosis and suppress the growth of Ewing sarcoma cells in preclinical models.[12][13]
However, subsequent in-depth research has revealed a more complex mechanism of action. Compelling evidence from forward-genetics screening and in vitro biochemical assays has demonstrated that this compound also functions as a potent microtubule destabilizing agent.[4][7][14] This discovery explains this compound's broader anti-cancer activity, even in malignancies that do not express EWS-FLI1, and provides a mechanistic basis for its observed synergy with other microtubule-targeting chemotherapeutics like vincristine.[4][7][15]
These application notes provide researchers with a comprehensive guide to using this compound as a tool to probe the biology of ETS-driven cancers, while acknowledging its dual mechanism of action. The protocols detailed below are designed to be self-validating systems for investigating the cellular and molecular consequences of this compound treatment.
Visualizing the Mechanisms of Action of this compound
The following diagrams illustrate the initial hypothesis for this compound's action and the subsequently elucidated mechanism involving microtubule disruption.
Caption: Originally proposed mechanism of this compound targeting the EWS-FLI1/RHA complex.
Caption: Elucidated mechanism of this compound as a microtubule destabilizing agent.
Application Notes
Primary Application: A Probe for ETS-Driven Malignancies
This compound remains a valuable tool for studying cancers characterized by aberrant ETS factor activity.
-
Ewing Sarcoma: As the primary intended target, this compound can be used to induce apoptosis and inhibit proliferation in EWS-FLI1-positive cell lines.[11][13] Comparative studies between this compound and direct EWS-FLI1 knockdown (e.g., via siRNA) can help dissect the downstream consequences of pathway inhibition versus microtubule disruption.
-
Leukemias and Lymphomas: Deregulation of ETS family members such as FLI1, ERG, and SPIB is implicated in Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL).[3][16][17] this compound has demonstrated preclinical anti-tumor activity in these contexts, making it a useful compound for investigating the reliance of these cancers on ETS-related pathways.[3][16][18]
-
Prostate Cancer: ETS factor fusions (e.g., TMPRSS2-ERG) are common in prostate cancer. The parent compound of this compound, YK-4-279, was shown to affect ETS factors like ERG and ETV1 in prostate cancer cells, suggesting a role for this compound in studying these malignancies.[16]
Investigating Cellular Responses: Apoptosis and Cell Cycle Arrest
A key application of this compound is to induce and study specific cellular phenotypes.
-
Induction of Apoptosis: this compound treatment leads to dose-dependent apoptosis in sensitive cell lines.[13] This allows researchers to study the molecular machinery of apoptosis (e.g., caspase activation, PARP cleavage) following pathway disruption.
-
Cell Cycle Arrest: The parent compound YK-4-279 was shown to induce a G2/M cell cycle arrest, which is consistent with the phenotype of a microtubule-destabilizing agent.[7][19] This makes this compound a useful tool for studying mitotic checkpoints and the cellular response to mitotic stress.
Studying Drug Synergy
The dual mechanism of this compound makes it an excellent candidate for combination studies.
-
With Microtubule Agents: this compound has shown synergistic activity with vincristine.[5][9][15] Research has provided a mechanistic explanation for this, as the two drugs act on microtubules through distinct binding mechanisms.[14] This application is crucial for developing novel combination therapies.
-
With Other Targeted Agents: In leukemia and lymphoma models, this compound has demonstrated synergy with agents like the BCL2 inhibitor venetoclax and the epigenetic modifier 5-azacytidine.[16][18] This allows for the exploration of multi-pronged therapeutic strategies.
Quantitative Data Summary
| Parameter | Value/Description | Source |
| Molecule | This compound (ONCT-216) | [4] |
| Parent Compound | YK-4-279 | [9][20] |
| Initial Target | EWS-FLI1 / RHA Protein-Protein Interaction | [12] |
| Validated Target | Microtubules (destabilizing agent) | [4][7][14] |
| IC50 in A4573 (Ewing Sarcoma) | < 200 nM | [3] |
| IC50 in TMD-8 (DLBCL) | 0.152 µM | [11] |
| IC50 in HL-60 (AML) | 0.363 µM | [11] |
| IC50 in MV4-11 (Pediatric Leukemia) | 0.22 µM |
Experimental Protocols
Core Experimental Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound on a cancer cell line.
References
- 1. ETS transcription factors as emerging drug targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Facebook [cancer.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Investigating Acquired Resistance to TK216
Abstract
TK216 (Onvansertib) is a clinical-stage investigational agent with a complex and debated mechanism of action, initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion oncoprotein, the primary driver of Ewing Sarcoma.[1][2][3] It was designed to disrupt the critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA).[2][4] However, subsequent research has provided compelling evidence that this compound also functions as a microtubule-destabilizing agent, raising questions about its primary cytotoxic mechanism.[5][6] This dual-activity profile presents a unique challenge and opportunity for resistance studies. The emergence of drug resistance is a primary cause of treatment failure for targeted cancer therapies.[7][8] Proactively understanding the molecular mechanisms by which cancer cells evade this compound is paramount for optimizing its clinical application, developing rational combination therapies, and designing next-generation inhibitors. This guide provides a comprehensive framework and detailed protocols for generating, characterizing, and elucidating the mechanisms of acquired resistance to this compound in preclinical models.
Section 1: The Scientific Premise for this compound Resistance Studies
The investigation of this compound resistance is not merely an academic exercise; it is a critical step in translating its therapeutic potential into durable clinical benefit. Acquired resistance, where tumors initially respond to treatment but later regrow, is a near-universal challenge in oncology.[9] The unique duality of this compound's proposed mechanisms of action—targeting a specific transcription factor versus disrupting fundamental microtubule dynamics—dictates a broad and unbiased approach to resistance studies.
Potential Avenues for Acquired Resistance:
-
Target-Related Resistance (EWS-FLI1 Pathway):
-
Secondary mutations in EWSR1-FLI1 that prevent this compound binding.
-
Upregulation of downstream EWS-FLI1 targets that bypass the need for the fusion protein.
-
Activation of parallel, compensatory signaling pathways that sustain proliferation and survival.
-
-
Off-Target-Related Resistance (Microtubule Dynamics):
-
Mutations in tubulin subunits (e.g., TUBA1A, TUBB) that alter the drug-binding site.[5]
-
Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which actively remove this compound from the cell.[10]
-
Alterations in microtubule-associated proteins that stabilize the microtubule network against disruption.
-
An effective experimental design must be capable of identifying mechanisms from either or both of these categories. The following sections outline a workflow designed to achieve this.
Section 2: Generation and Characterization of this compound-Resistant Models
The cornerstone of any resistance study is a robust and well-characterized biological model. The most common and established method for developing acquired resistance in vitro is the continuous exposure of a cancer cell line to gradually increasing concentrations of the drug.[9][11] This process mimics the selective pressure a tumor experiences during patient therapy.[12]
Figure 1: High-level workflow for generating and analyzing this compound-resistant cancer models.
Protocol 2.1: Generation of this compound-Resistant Cell Lines via Dose Escalation
This protocol details the stepwise method for inducing this compound resistance in an adherent cancer cell line.
Materials:
-
Parental cancer cell line (e.g., Ewing Sarcoma line A673 or TC-71)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
This compound (powder form, to be dissolved in DMSO for stock solution)
-
DMSO (vehicle control)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Standard cell culture flasks, plates, and consumables
Methodology:
-
Baseline IC50 Determination:
-
Seed parental cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Measure cell viability using a plate reader.
-
Calculate the IC50 value using non-linear regression analysis. This is a critical baseline measurement.
-
-
Initiation of Resistance Induction:
-
Seed parental cells in a T-25 flask.
-
Begin continuous culture with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth) determined in Step 1.
-
Culture the cells until they reach 70-80% confluency and their growth rate is comparable to the vehicle-treated parental cells. This may take several passages.
-
-
Dose Escalation:
-
Once the cells have adapted to the initial dose, increase the this compound concentration by a factor of 1.5-2.0x.
-
Repeat the adaptation process. Cells may initially grow very slowly or exhibit significant cell death. Only the surviving, resistant population will eventually repopulate the flask.
-
Continue this stepwise dose escalation over a period of 6-12 months.[9] It is crucial to cryopreserve cell stocks at each major dose escalation point.
-
-
Isolation of a High-Resistance Population:
-
Continue the process until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the parental IC50.[11]
-
At this stage, you have a polyclonal this compound-resistant population. Single-cell cloning can be performed to isolate monoclonal resistant populations if desired.
-
Protocol 2.2: Phenotypic Confirmation of Resistance
Once a resistant population is established, its phenotype must be rigorously quantified.
Methodology:
-
Quantify Resistance Index (RI):
-
Perform a 72-hour viability assay as described in Protocol 2.1, Step 1, on both the parental and the newly generated resistant cell line, side-by-side.
-
Calculate the IC50 for both cell lines.
-
The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line). A significant increase confirms the resistant phenotype.[11]
-
-
Assess Stability:
-
Culture the resistant cell line in drug-free medium for 4-6 weeks (approximately 10-15 passages).
-
Re-determine the this compound IC50.
-
If the IC50 remains high, the resistance phenotype is stable and likely due to genetic or stable epigenetic changes. If the IC50 reverts towards the parental value, the resistance may be transient or adaptive.
-
-
Profile for Cross-Resistance:
-
Determine the IC50 values of other relevant compounds in both parental and resistant lines. This provides crucial clues to the mechanism.
-
Suggested compounds: Vincristine (microtubule destabilizer, synergistic with this compound), Paclitaxel (microtubule stabilizer), Doxorubicin (topoisomerase inhibitor).
-
An increase in resistance to Vincristine might suggest a mechanism related to microtubule dynamics or drug efflux.[10] Lack of cross-resistance to Doxorubicin might suggest the mechanism is not related to general multi-drug resistance pumps.
-
Data Presentation:
Summarize the phenotypic data in a clear, tabular format.
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) | Vincristine IC50 (nM) | Paclitaxel IC50 (nM) |
| Parental (A673) | 50 | 1.0 | 5 | 10 |
| This compound-Resistant | 750 | 15.0 | 80 | 12 |
Section 3: Identifying the Molecular Mechanisms of Resistance
With a validated resistant model, the next phase is to uncover the molecular alterations driving the phenotype. A multi-omics approach provides a comprehensive, unbiased view of the changes within the resistant cells.[13][14]
Figure 2: A multi-omics strategy for identifying resistance drivers.
Experimental Approaches:
-
Whole-Exome Sequencing (WES): Compare the genomic DNA of resistant cells to the parental line to identify acquired mutations. This is the primary method to find alterations in the drug target itself (e.g., tubulin genes) or in key signaling molecules.
-
RNA-Sequencing (RNA-Seq): Provides a snapshot of the transcriptome, revealing genes that are significantly up- or down-regulated in resistant cells. This is highly effective for identifying the upregulation of drug efflux pumps (ABCB1) or the activation of entire bypass signaling pathways (e.g., epithelial-to-mesenchymal transition, EMT).[10][15]
-
Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance, while phosphoproteomics can reveal shifts in signaling pathway activity (e.g., kinase activation), providing a more direct functional readout than transcriptomics.
-
CRISPR-Based Functional Screens: Genome-wide CRISPR knockout (CRISPRko) screens are powerful tools to identify genes whose loss confers resistance to a drug.[16][17] Cells are transduced with a library of guide RNAs, treated with this compound, and the surviving cells are sequenced to see which gene knockouts are enriched. This can uncover non-obvious resistance mechanisms.[18][19]
Section 4: Functional Validation of Candidate Mechanisms
Identifying a correlation through multi-omics is not enough; causation must be established. Functional validation experiments are designed to prove that a specific molecular alteration is necessary and sufficient to confer this compound resistance.
Figure 3: Workflow for validating a candidate resistance gene using CRISPR/Cas9.
Protocol 4.1: Validation of a Candidate Gene using CRISPR/Cas9
This protocol provides a general framework. Specifics will depend on the candidate gene.
Scenario: WES analysis identified a point mutation (e.g., T274I) in the beta-tubulin gene TUBB in the this compound-resistant cell line.
Methodology:
-
Test for Sufficiency (Gain-of-Function):
-
Design a CRISPR/Cas9 strategy (e.g., using a base editor or homology-directed repair) to introduce the specific T274I mutation into the genome of the parental (sensitive) cells.
-
Select and expand a successfully edited clonal population.
-
Perform a this compound viability assay on the edited parental cells.
-
Expected Outcome: The edited parental cells will exhibit a significantly higher IC50 for this compound compared to the unedited parental cells, demonstrating that this single mutation is sufficient to confer resistance.
-
-
Test for Necessity (Loss-of-Function):
-
(If technically feasible) Design a CRISPR/Cas9 strategy to revert the T274I mutation back to the wild-type sequence in the this compound-resistant cell line.
-
Select and expand a successfully reverted clonal population.
-
Perform a this compound viability assay on the reverted resistant cells.
-
Expected Outcome: The reverted resistant cells will show a significantly lower IC50 for this compound, demonstrating that the mutation is necessary to maintain the resistant phenotype.
-
Section 5: Advanced Models and Clinical Translation
While cell lines are invaluable for initial mechanistic discovery, translating these findings requires more complex models that better recapitulate human tumors.
-
Patient-Derived Xenograft (PDX) Models: These models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse.[20][21] PDX models preserve the original tumor's heterogeneity and microenvironment far better than cell lines and are considered more predictive of clinical drug response.[22] Developing this compound resistance in a PDX model (by treating the mouse until the tumor relapses) and performing multi-omics on the resistant tumor can yield highly clinically relevant data.[23][24]
-
Patient-Derived Organoids (PDOs): These are 3D cultures derived from patient tumors that can be grown in vitro.[20] They represent a middle ground between 2D cell lines and in vivo PDX models, allowing for higher-throughput screening while maintaining some of the original tumor architecture and heterogeneity.
The ultimate goal of these studies is to inform clinical practice. Identifying a specific bypass pathway, for example, could suggest a rational combination therapy where this compound is co-administered with an inhibitor of that pathway to prevent or overcome resistance.
References
- 1. brainly.com [brainly.com]
- 2. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 3. oncodaily.com [oncodaily.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsra.net [ijsra.net]
- 9. atcc.org [atcc.org]
- 10. Overcoming PLK1 inhibitor resistance by targeting mevalonate pathway to impair AXL-TWIST axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Omics and Computational Modeling Approaches for the Effective Treatment of Drug-Resistant Cancer Cells [frontiersin.org]
- 14. Integrative Multi-Omics Approaches in Cancer Research: From Biological Networks to Clinical Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiomics Approaches to Overcome Drug Resistance in Cancer - ProQuest [proquest.com]
- 16. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug screens and CRISPR combine to help make better cancer drugs [sanger.ac.uk]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. oaepublish.com [oaepublish.com]
- 24. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TK216 Technical Support Center: Solubility & Stability in Cell Culture
Welcome to the technical support center for TK216. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solubility and stability of this compound in cell culture media. As Senior Application Scientists, we have structured this guide to address common challenges and ensure the scientific integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial solubilization, we recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM). Using a high-concentration stock minimizes the final concentration of DMSO in your cell culture medium, which is crucial as DMSO can have cytotoxic effects at concentrations as low as 0.5% (v/v).
Q2: My this compound precipitated after I added it to the cell culture medium. What should I do?
Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue, often referred to as "carry-over." This typically occurs when a highly concentrated DMSO stock is diluted into a medium where the compound has lower solubility.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Serum Concentration: Fetal Bovine Serum (FBS) and other serum components contain proteins like albumin that can bind to small molecules and help maintain their solubility. Increasing the serum concentration in your media may help keep this compound in solution.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in your cell culture medium.
-
Vortexing: When adding the this compound stock to the media, vortex the tube gently to ensure rapid and uniform dispersion.
Q3: How stable is this compound in cell culture media at 37°C?
The stability of this compound can be influenced by several factors in the cell culture environment, including pH, temperature, and enzymatic activity. While we have internal data suggesting stability for up to 72 hours under standard cell culture conditions (37°C, 5% CO2), we strongly recommend that you validate its stability in your specific experimental setup.
Q4: Can I store this compound that has been diluted in cell culture media?
We do not recommend storing this compound that has been diluted in cell culture media. Due to the aqueous nature of the media and the presence of various components, the compound may degrade over time. Always prepare fresh dilutions of this compound in your media for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in media; inconsistent final concentration. | Perform a stability study of this compound in your specific media. Always prepare fresh working solutions for each experiment. |
| Precipitate observed in stock solution | Improper storage; moisture absorption by DMSO. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| Loss of compound activity over time in culture | Adsorption to plasticware. | Consider using low-binding microplates or glassware for your experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Perform a serial dilution of the this compound stock solution into the pre-warmed media to achieve your final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Gently vortex the diluted solution between each dilution step.
-
Use the freshly prepared working solution immediately to treat your cells.
Diagrams
Caption: Workflow for this compound stock and working solution preparation.
Caption: Decision-making flowchart for troubleshooting this compound precipitation.
Overcoming TK216 resistance in Ewing Sarcoma cells
Beginning Research on TK216
I've initiated comprehensive Google searches, focusing on the latest research regarding this compound, its mechanism of action in Ewing Sarcoma, and documented resistance mechanisms. I am now transitioning to explore established and experimental strategies being investigated to overcome this resistance in Ewing Sarcoma cells.
Exploring Resistance Overcoming Strategies
I'm now delving into specific experimental protocols and troubleshooting techniques related to Ewing Sarcoma cell culture, this compound utilization, and drug resistance assessment. My aim is to collect information from authoritative sources to substantiate mechanistic claims and ensure adherence to protocol standards. I am structuring the Technical Support Center with FAQs and troubleshooting guides to explain the science behind the experimental choices.
Deep Diving into Information
I'm now starting a more structured approach, aiming to create clear, accessible technical support. I'm focusing on crafting tables that summarize quantitative data. I'll write out detailed step-by-step methodologies for crucial experiments. Next, I plan to develop Graphviz diagrams, ensuring they visualize signaling pathways and experimental workflows, all adhering to the specified formatting requirements.
Uncovering the Details
I've made headway! I now have a solid base regarding this compound, including its initial target, the EWS-FLI1 interaction, and its clinical stage. Plus, there's been a critical revelation regarding its actual impact on microtubule destabilization.
Delving Deeper into Protocols
I'm now focusing on practical implications. To create a useful technical guide, I'm digging into experimental protocols. I need specifics on culturing this compound-resistant Ewing Sarcoma cells, confirming resistance through assays, and suggested experimental conditions. Moreover, I'm researching the downstream signaling pathways affected by both EWS-FLI1 and microtubule destabilization. Finally, I'm looking for ways to bypass the discovered resistance mechanism.
Investigating this compound
I'm making progress in understanding this compound's dual mechanism and TUBA1B's role in resistance. I've also found standard lab protocols to generate specific cell lines. My next step will be to explore computational modeling approaches.
Narrowing the Scope
I've gathered a lot of general information, but now I'm focusing on the specifics for this compound and Ewing Sarcoma. I need to find exact protocols for generating this compound-resistant Ewing Sarcoma cells and the specific TUBA1B mutations linked to resistance. Overcoming this tubulin-mutation-based resistance is now my key focus, requiring a search for concrete strategies and experimental approaches.
Refining Search Parameters
I'm now zeroing in on the specifics I need for a practical guide. While I have broad protocols, I lack the precise details for generating this compound-resistant Ewing Sarcoma cells, like starting concentrations and timelines. Also, I need to pinpoint the TUBA1B mutations relevant to this compound resistance. I'm actively looking for concrete strategies to overcome this tubulin-mutation challenge and need more direct links between EWS-FLI1 and microtubule signaling to understand the full cellular picture.
Focusing on Resistance Mechanisms
I've zeroed in on the TUBA1B mutations linked to this compound resistance in Ewing Sarcoma: G142S, G142A, and D47H. I've also mapped out the experimental approach – a forward genetics screening setup with hypermutagenesis – used to discover these mutations. I'm now exploring the implications of these findings.
Outlining the Protocols
I'm now outlining user-friendly, step-by-step protocols. The focus is on this compound resistance in Ewing Sarcoma, specifically with TUBA1B mutations. I'm prioritizing protocols for generating resistant cell lines and introducing the specific mutations (G142S, G142A, D47H). I'm also seeking actionable strategies to overcome this specific resistance. I've compiled several general protocols as a base, but I'm still working on tailoring them precisely for this context.
Building the Support Center
I'm now deeply immersed in structuring the technical support center. I've fleshed out initial FAQs, including the intended and actual mechanisms of this compound, focusing on EWS-FLI1 and microtubule dynamics. I'm focusing on user-friendly protocols, particularly for generating resistant cell lines and introducing the specific TUBA1B mutations. My next task is to translate this wealth of information, as well as several general protocols, into easily actionable steps tailored to this specific context, while also identifying critical knowledge gaps.
Structuring the Technical Center
I'm now fully immersed in building the technical support center, structuring it around the gathered information. I've designed sections focusing on this compound's mechanisms and the TUBA1B mutations. Part 1 covers the intended and actual action, illustrated with diagrams and a table summarizing resistance mutations. Part 2 details workflows for generating resistant cell lines and investigating the resistance mechanism, including protocols for confirming resistance and immunofluorescence. I'm focusing on user-friendliness, ensuring all steps are clear and actionable. However, I still need concrete strategies for overcoming this resistance, and deeper details on the crosstalk between EWS-FLI1 and microtubule dynamics.
Constructing the Center's Structure
I'm now fully structuring the technical support center, including detailed content for each section. I've designed Part 1 to cover this compound's intended and actual mechanisms with a Graphviz diagram. Part 2 details workflows for generating resistant cell lines and investigating resistance through immunofluorescence and mutagenesis. I'm building FAQs for overcoming resistance and providing protocols and troubleshooting. The remaining gaps are more concrete strategies to overcome the resistance and more depth in the EWS-FLI1 and microtubule crosstalk.
Crafting the Support Center
I've structured the technical support center and drafted content for most sections, including detailed protocols, FAQs, and diagrams. I'm now focusing on refining the protocols with specific details. I'm adding precise this compound concentration ranges and timelines for generating resistant cell lines and refining primer design for site-directed mutagenesis. I'm also building diagrams, including immunofluorescence and workflows. However, I still need more specifics on overcoming resistance.
Creating the Center Content
I'm now fully immersed in developing the technical support center's content. I'm focusing on refining protocols with specific this compound concentrations, primer design details, and timelines. I'm also searching for concrete strategies to overcome TUBA1B-mediated resistance and improving the diagram depicting EWS-FLI1 and microtubule dynamics.
Off-target effects of TK216 in non-cancerous cells
Welcome to the technical support center for investigating the off-target effects of TK216 in non-cancerous cells. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your results accurately, and understand the broader cellular impact of this compound.
Introduction: Understanding this compound and the Importance of Off-Target Profiling
This compound is a small molecule inhibitor initially developed to target the EWS-FLI1 fusion protein, a primary driver of Ewing sarcoma.[1][2] It was designed to disrupt the interaction between EWS-FLI1 and RNA helicase A, thereby inhibiting its oncogenic activity. However, subsequent research has revealed that this compound exhibits anti-proliferative effects in cancer cell lines lacking the EWS-FLI1 fusion.[3][4] This broader activity is largely attributed to a significant off-target effect: the destabilization of microtubules.[3][5]
This dual mechanism of action underscores the critical importance of thoroughly characterizing the off-target profile of this compound, particularly in non-cancerous cells. Understanding these effects is paramount for predicting potential toxicities, interpreting experimental outcomes, and ultimately ensuring the safe and effective therapeutic application of this compound. This guide will provide a framework for investigating and troubleshooting the off-target effects of this compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise when studying the off-target effects of this compound in non-cancerous cells.
Q1: What are the known on-target and primary off-target mechanisms of this compound?
A1: this compound was initially designed as a first-in-class inhibitor of the EWS-FLI1 fusion protein, aiming to disrupt its interaction with RNA helicase A. However, a major off-target activity that contributes significantly to its cytotoxic effects is the destabilization of microtubules.[3][5] This means this compound can affect any cell, cancerous or non-cancerous, by interfering with the normal function of the microtubule cytoskeleton, which is crucial for cell division, intracellular transport, and maintenance of cell shape.
Q2: What are the expected side effects of this compound based on its mechanism of action?
A2: Given its activity as a microtubule-destabilizing agent, the side effects of this compound are similar to other drugs in this class, such as vinca alkaloids. In clinical trials, the most common adverse events reported were related to myelosuppression, including anemia, neutropenia, and fatigue.[4] These effects are expected as microtubule inhibitors impact rapidly dividing cells, such as those in the bone marrow.
Q3: A study on pediatric leukemia cells showed that this compound had minimal toxicity in normal peripheral blood mononuclear cells (PBMCs). Does this mean it's not toxic to all non-cancerous cells?
A3: Not necessarily. While the observation of reduced toxicity in non-malignant PBMCs is encouraging, it is important to remember that PBMCs are largely quiescent and may be less susceptible to microtubule-disrupting agents compared to rapidly dividing cells.[6] The toxicity of this compound in other non-cancerous cell types, particularly those with higher proliferation rates or specific dependencies on microtubule dynamics, could be significantly different. Therefore, it is crucial to evaluate this compound in a panel of relevant non-cancerous cell lines.
Q4: How do I choose the right non-cancerous cell line for my experiments?
A4: The selection of an appropriate non-cancerous cell line is critical and should be guided by your research question.[7] Consider the following:
-
Tissue of Origin: If you are studying this compound in the context of a specific cancer, choose non-cancerous cells from the same tissue of origin (e.g., normal osteoblasts for Ewing sarcoma studies). This provides a more relevant comparison for assessing therapeutic index.
-
Proliferation Rate: To assess general cytotoxicity due to microtubule destabilization, include cell lines with varying proliferation rates.
-
Physiological Relevance: Primary cells, although more challenging to culture, can offer a more physiologically relevant model compared to immortalized cell lines.[7] For example, human umbilical vein endothelial cells (HUVECs) could be used to assess effects on angiogenesis.
Q5: The cytotoxic effects I'm seeing in my non-cancerous cell line occur at a much lower concentration than expected. What could be the reason?
A5: This could be due to several factors:
-
High Proliferation Rate: The chosen non-cancerous cell line might be highly proliferative, making it particularly sensitive to microtubule-destabilizing agents.
-
Specific Dependencies: The cell line may have a unique dependency on microtubule dynamics for survival or function.
-
Undiscovered Off-Targets: this compound may have other, as-yet-unidentified off-target effects that are particularly potent in your chosen cell line. This is why comprehensive off-target screening is important.
Part 2: Troubleshooting Guide
This section provides practical advice for common issues encountered during the investigation of this compound's off-target effects.
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results between experiments. | 1. Inconsistent cell seeding density. 2. Variation in cell health or passage number. 3. Instability of this compound in culture medium. | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol. 2. Use cells within a defined passage number range and monitor for consistent morphology and growth rate. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH release). | 1. Different mechanisms of cell death being measured. MTT assays measure metabolic activity, which can decrease due to cytostatic effects without immediate cell lysis. LDH assays measure membrane integrity.[7] 2. Interference of this compound with assay reagents. | 1. This is not necessarily an error and can provide mechanistic insight. A decrease in MTT signal without a corresponding increase in LDH release may indicate a cytostatic effect or apoptosis. Consider running an apoptosis assay (e.g., Annexin V staining) to clarify the mechanism of cell death. 2. Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions. |
| My kinome profiling results show unexpected kinase hits for this compound. How do I validate them? | 1. The hits may be genuine off-targets. 2. The hits may be artifacts of the in vitro assay. | 1. Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to the putative kinase target in intact cells.[8][9] 2. Functional Validation: Use a specific substrate phosphorylation assay for the identified kinase to see if this compound inhibits its activity in cells. 3. Orthogonal Approaches: Use a structurally unrelated inhibitor of the identified kinase to see if it phenocopies the effects of this compound. |
| I'm having trouble performing a Cellular Thermal Shift Assay (CETSA) with this compound to validate tubulin engagement. | 1. Tubulin is a multi-subunit protein, and different subunits may show different thermal shifts.[10] 2. The antibody used for detection may not be optimal for CETSA. 3. The heating protocol may not be optimized. | 1. Use antibodies specific for different tubulin isoforms (e.g., alpha- and beta-tubulin) to assess their individual thermal stability in the presence of this compound.[10] 2. Test multiple antibodies to find one that provides a robust and consistent signal in Western blotting after the CETSA procedure. 3. Optimize the heating time and temperature range. Some proteins require shorter or longer heating times to observe a significant thermal shift.[11] |
Part 3: Experimental Protocols and Methodologies
To systematically investigate the off-target effects of this compound, a multi-pronged approach is recommended. This involves cellular assays to assess phenotype, followed by more specific techniques to identify molecular targets.
Workflow for Investigating this compound Off-Target Effects
Caption: A tiered workflow for the comprehensive evaluation of this compound off-target effects.
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general approach for determining the selectivity of this compound against a broad panel of kinases, often performed as a service by specialized companies.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Format: Kinase activity is typically measured using radiometric or fluorescence-based assays. The assay measures the transfer of phosphate from ATP to a specific substrate by the kinase.
-
Incubation: this compound is incubated with each kinase in the panel at one or more concentrations.
-
Data Acquisition: The percentage of remaining kinase activity is measured for each kinase in the presence of this compound, compared to a vehicle control.
-
Data Analysis: The results are often presented as a percentage of inhibition. Significant inhibition (e.g., >50%) of a kinase other than the intended target is considered a potential off-target hit.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a drug to its target in a cellular context.[8][9]
-
Cell Treatment: Treat intact non-cancerous cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler. The binding of this compound to a target protein will stabilize it, making it more resistant to heat-induced denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (e.g., a suspected off-target kinase or tubulin) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Signaling Pathway Visualization
The primary off-target effect of this compound is on microtubule dynamics, which can have pleiotropic effects on the cell.
Caption: Simplified signaling pathway of this compound's off-target effect on microtubule dynamics.
Quantitative Data Summary
While specific IC50 values for this compound in a wide range of non-cancerous cell lines are not extensively published, data from studies on its analogue, YK-4-279, and related microtubule inhibitors can provide context.
| Cell Line Type | Compound | Reported IC50 / GI50 | Reference |
| Ewing Sarcoma (Cancer) | YK-4-279 | 0.5 - 2 µM | [12] |
| HeLa (Cervical Cancer) | Vinblastine | 0.73 ± 0.02 nM | [13] |
| HeLa (Cervical Cancer) | Colchicine | 9.17 ± 0.60 nM | [13] |
| RPE-1 (Non-cancerous retinal pigment epithelium) | Vinblastine | 0.70 ± 0.77 nM | [13] |
| RPE-1 (Non-cancerous retinal pigment epithelium) | Colchicine | 30.00 ± 1.73 nM | [13] |
Data presented is for comparative purposes to illustrate the potency of microtubule inhibitors in both cancerous and non-cancerous cell lines.
Conclusion
Investigating the off-target effects of this compound in non-cancerous cells is a multifaceted but essential endeavor. Its known activity as a microtubule-destabilizing agent provides a clear starting point for these investigations. By employing a systematic approach that combines phenotypic screening with robust target identification and validation methodologies, researchers can gain a comprehensive understanding of this compound's cellular impact. This knowledge is crucial for the rational design of future experiments and for the continued development of this compound as a potential therapeutic agent. We hope this guide serves as a valuable resource for your research. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Small-Molecule E26-Transformation-Specific Inhibitor this compound Attenuates the Oncogenic Properties of Pediatric Leukemia [mdpi.com]
- 7. CETSA-MS unveils novel targets engaged by rigosertib to promote anti-tumor activity and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TK-216 Concentration for In Vitro Studies
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "TK216" as initially queried is not readily identifiable in the public scientific literature. However, "TK-216" is described as a clinical derivative of YK-4-279, a known inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing Sarcoma.[1][2] This guide is therefore structured to provide comprehensive support for researchers working with TK-216 as an EWS-FLI1 inhibitor, drawing upon established principles for this class of compounds.
Introduction to TK-216 and its Target: EWS-FLI1
Ewing Sarcoma is a pediatric cancer characterized by a chromosomal translocation that creates an oncogenic fusion protein, most commonly EWS-FLI1.[3][4] This aberrant protein acts as a transcription factor, driving the expression of genes that promote uncontrolled cell growth and survival.[3][5] TK-216, a derivative of YK-4-279, is a small molecule designed to inhibit the activity of EWS-FLI1, making it a promising targeted therapy.[1][2] These inhibitors function by disrupting the interaction of EWS-FLI1 with other proteins, such as RNA helicases, which are crucial for its oncogenic function.[1][6]
This guide provides a comprehensive resource for optimizing the in vitro concentration of TK-216, addressing common challenges and providing detailed protocols to ensure reliable and reproducible results.
Core Signaling Pathway
The EWS-FLI1 fusion protein acts as a master regulator, altering the transcriptional landscape of the cell to promote oncogenesis. It achieves this by binding to specific DNA sequences (GGAA microsatellites) in the promoter regions of target genes, leading to their activation or repression.[7]
Caption: Mechanism of EWS-FLI1 and inhibition by TK-216.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for TK-216 in a new Ewing Sarcoma cell line?
A1: For a novel compound or a new cell line, it's crucial to test a wide concentration range to establish a dose-response curve.[8] A logarithmic or half-log dilution series is recommended.[9] Based on published data for the parent compound, YK-4-279, a starting range of 0.01 µM to 10 µM is a reasonable starting point for cell viability assays.[10][11]
Q2: How do I prepare my TK-216 stock solution and what is a safe final solvent concentration?
A2: TK-216 should be dissolved in a cell-culture compatible solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8] It is critical to ensure the final concentration of DMSO in the cell culture medium remains non-toxic, typically below 0.5%, with many labs aiming for <0.1%.[8][12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[13]
Q3: My TK-216 shows no effect on cell viability. What are the possible reasons?
A3: There are several potential reasons for a lack of activity:
-
Compound Integrity: Ensure the compound has not degraded. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[14][15]
-
Solubility: The compound may have precipitated out of the media. Visually inspect for precipitates. Poor solubility leads to an effective concentration that is much lower than intended.[12][14]
-
Target Expression: Confirm that the target, EWS-FLI1, is expressed in your cell line.[14]
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms.[16]
-
Assay Duration: The incubation time may be insufficient to observe a phenotypic effect.[8]
Q4: How can I confirm that the observed effects are due to on-target inhibition of EWS-FLI1?
A4: This is a critical step to ensure the specificity of your results.
-
Use a Structurally Different Inhibitor: If another EWS-FLI1 inhibitor (e.g., Lurbinectedin) produces a similar phenotype, it strengthens the evidence for on-target activity.[12][17][18]
-
Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[12]
-
Target Engagement Assays: Directly measure the downstream effects of EWS-FLI1 inhibition. This can be done by assessing the mRNA or protein levels of known EWS-FLI1 target genes (e.g., decreased NKX2-2 or increased TGFβR2 expression) via qPCR or Western Blot.[14][19]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in IC50 values between experiments | 1. Inconsistent Cell Seeding: Cell number significantly impacts viability readouts.[12]2. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.[12]3. Compound Solubility/Stability: The compound may be precipitating or degrading.[12][15] | 1. Standardize Seeding: Use a cell counter for accurate seeding and ensure a homogenous cell suspension.2. Control Passage Number: Use cells within a defined, low-passage number range for all experiments.3. Fresh Dilutions: Prepare fresh dilutions from a stable stock for each experiment and visually inspect for precipitates.[12] |
| Unexpected Bell-Shaped Dose-Response Curve | 1. Off-Target Effects: At high concentrations, the compound may inhibit other targets, leading to complex cellular responses.[8][13]2. Compound Precipitation: At high concentrations, the compound may fall out of solution, reducing its effective concentration.[8] | 1. Test a Lower Concentration Range: Focus on a narrower range around the initial IC50.2. Check Solubility: Perform a solubility test in your culture medium.[8]3. Orthogonal Assays: Use a different assay to confirm the phenotype (e.g., apoptosis assay in addition to viability). |
| Cell Death in Vehicle Control Wells | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.[12]2. Poor Cell Health: The cells may be unhealthy due to over-confluency, nutrient depletion, or contamination. | 1. Reduce Solvent Concentration: Ensure the final DMSO concentration is well-tolerated by your cell line (typically <0.5%).[12]2. Optimize Cell Culture: Maintain cells at optimal density and ensure proper aseptic technique. |
| Loss of Inhibitor Activity in Long-Term Experiments (>48h) | 1. Compound Degradation: The inhibitor may not be stable in culture conditions for extended periods.[15]2. Metabolism of the Compound: Cells may metabolize the inhibitor over time. | 1. Replenish Media: For long-term assays, replace the media with freshly prepared inhibitor every 48-72 hours.[15]2. Determine Half-life: If possible, determine the half-life of the compound in your specific experimental conditions.[15] |
Experimental Protocols
Protocol 1: Determining the IC50 of TK-216 using a Cell Viability Assay (e.g., MTT)
This protocol outlines a standard workflow for determining the half-maximal inhibitory concentration (IC50) of TK-216.
Caption: Workflow for determining the IC50 of TK-216.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of TK-216 in 100% DMSO.
-
Perform a serial dilution of the TK-216 stock in culture medium to achieve the desired final concentrations. It's good practice to prepare intermediate dilutions to minimize pipetting errors.
-
Remove the old medium from the cells and add the medium containing the different concentrations of TK-216. Include wells with vehicle (DMSO) control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell doubling time and expected mechanism of action (e.g., 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the TK-216 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Validating On-Target Activity via qPCR
This protocol confirms that TK-216 modulates the expression of known EWS-FLI1 target genes.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat the cells with TK-216 at a concentration around the determined IC50 and a non-toxic concentration (e.g., 1x and 0.1x IC50) for a suitable time to observe transcriptional changes (e.g., 24 hours). Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for a housekeeping gene (e.g., GAPDH) and known EWS-FLI1 target genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Reference Data
Commonly Used Ewing Sarcoma Cell Lines
| Cell Line | ATCC Number | Characteristics |
| A-673 | CRL-1598 | Exhibits polygonal morphology; derived from muscle.[21] |
| SK-NEP-1 | (Not specified) | Reclassified as a Ewing Sarcoma line; harbors the EWS-FLI1 fusion.[20] |
| TC-71 | (Not specified) | Commonly used in EWS-FLI1 inhibitor studies.[16] |
| RD-ES | HTB-166 | Another established Ewing Sarcoma cell line. |
IC50 Values for Related EWS-FLI1 Inhibitors
Note: These values are for the parent compound YK-4-279 and other inhibitors, and should be used as a general guide. The IC50 for TK-216 must be determined empirically in your specific cell line and assay conditions.
| Compound | Cell Line | IC50 (approx.) | Source |
| YK-4-279 | Thyroid Cancer Lines | ~0.7-0.8 µM | [11] |
| Mithramycin | ESFT Cells | 10-15 nM | [22] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signaling modulates transcriptional expression of EWS/FLI1 through specificity protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EWS-FLI1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Frontiers | The ETS Inhibitor YK-4-279 Suppresses Thyroid Cancer Progression Independent of TERT Promoter Mutations [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lurbinectedin for Ewing Sarcoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 18. Antitumor Activity of Lurbinectedin, a Selective Inhibitor of Oncogene Transcription, in Patients with Relapsed Ewing Sarcoma: Results of a Basket Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. mskcc.org [mskcc.org]
- 21. atcc.org [atcc.org]
- 22. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of TK216 Delivery in Animal Models: A Technical Support Guide
Welcome to the technical support center for the in vivo application of TK216. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful delivery and validation of this compound in animal models. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot challenges, ensuring the integrity and reproducibility of your preclinical studies.
Understanding this compound: A Dual-Mechanism Inhibitor
This compound is a small molecule inhibitor with a nuanced mechanism of action. Initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma, it has also been demonstrated to function as a microtubule destabilizing agent.[1][2] This dual activity is a critical consideration in experimental design and data interpretation. This compound disrupts the interaction between EWS-FLI1 and RNA helicase A, leading to the inhibition of the oncogenic transcription factor's activity.[3] Concurrently, its effect on microtubule dynamics can induce G2-M cell cycle arrest and apoptosis.[1][4]
This guide will walk you through the common hurdles associated with this compound delivery, from formulation to in vivo validation, providing a framework for robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the recommended route of administration for this compound in mice? Both oral and intravenous routes have been utilized for this compound and its analogs. Oral gavage is a common method in preclinical mouse models, with studies showing efficacy at doses of 100 mg/kg administered twice daily.[2] Intravenous administration has been employed in clinical trials and can be adapted for animal models, typically via tail vein injection.[5]
2. What are the known targets of this compound? this compound has two primary targets: the EWS-FLI1 fusion protein and microtubules.[1][2] It directly binds to EWS-FLI1, disrupting its interaction with RNA helicase A.[3] Additionally, it acts as a microtubule destabilizing agent.
3. What are the potential side effects of this compound in mice? Preclinical studies have reported some toxicity at therapeutic doses. Weight loss of around 10% has been observed in mice treated with 100 mg/kg of this compound orally.[2] Higher doses of the parent compound, YK-4-279, have been associated with increased toxicity and mortality. Careful monitoring of animal health, including body weight and general well-being, is crucial.
4. How can I confirm that this compound is reaching its target in my animal model? Target engagement can be validated by measuring the modulation of downstream biomarkers. For EWS-FLI1 inhibition, this can include assessing the expression of target genes like NR0B1 or IGFBP-3 in tumor tissue via qPCR or immunohistochemistry.[3][4] For microtubule destabilization, changes in microtubule dynamics can be assessed in tumor xenografts through specialized imaging techniques or by immunohistochemical analysis of post-translationally modified tubulin (e.g., acetylated or detyrosinated α-tubulin).[6][7]
5. What should I do if I don't observe the expected therapeutic effect? A lack of efficacy can stem from several factors. First, verify the successful delivery of this compound through pharmacokinetic analysis if possible. Second, confirm target engagement using the biomarker strategies outlined in this guide. If both delivery and target engagement are confirmed, consider factors related to the animal model itself, such as tumor heterogeneity or the development of resistance.
Troubleshooting Guide: From Formulation to In Vivo Analysis
This section provides a detailed breakdown of common challenges and their solutions at each stage of your in vivo experiment with this compound.
Part 1: Formulation and Administration
A stable and accurate formulation is the cornerstone of any successful in vivo study. The lipophilic nature of many small molecule inhibitors, including potentially this compound, often presents solubility challenges.
Issue 1: this compound Precipitation in Formulation
-
Causality: this compound may have poor aqueous solubility. Using an inappropriate vehicle can lead to precipitation, resulting in inaccurate dosing and potential toxicity.
-
Troubleshooting Steps:
-
Vehicle Selection: For oral administration of the related compound YK-4-279, a vehicle composed of 10% ethanol, 50% PEG400, and 40% 1x PBS has been successfully used.[8] This formulation may serve as a good starting point for this compound, though optimization may be necessary. For general guidance on poorly soluble compounds, a mixture of DMSO and a carrier oil like corn oil is often employed, with the final DMSO concentration kept low (typically <10%) to minimize toxicity.
-
Solubilization Technique: Gentle heating and sonication can aid in dissolving the compound. Always inspect the final formulation for any precipitates before administration. Prepare the formulation fresh for each use to ensure stability.
-
Issue 2: Complications with Oral Gavage
-
Causality: Oral gavage can be a stressful procedure for mice and, if performed incorrectly, can lead to aspiration, esophageal injury, or inaccurate dosing.
-
Troubleshooting Steps:
-
Proper Restraint and Technique: Ensure the mouse is properly restrained with its head and body in a straight line to facilitate the passage of the gavage needle. The use of a flexible gavage needle can reduce the risk of tissue damage.
-
Needle Placement: The tip of the gavage needle should be gently guided along the roof of the mouse's mouth towards the esophagus. If any resistance is met, do not force the needle.
-
Volume and Speed: Administer the formulation slowly to prevent reflux and aspiration. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Issue 3: Difficulties with Intravenous (Tail Vein) Injection
-
Causality: The small size of mouse tail veins can make intravenous injection challenging, leading to subcutaneous administration and lack of systemic exposure.
-
Troubleshooting Steps:
-
Vein Dilation: Warming the mouse's tail with a heat lamp or warm water compress before injection will dilate the veins, making them more visible and easier to access.
-
Proper Needle Insertion: Use a small gauge needle (e.g., 30G) and insert it at a shallow angle with the bevel facing up. A successful injection will have no resistance, and you may see the vein blanch as the solution is injected.
-
Practice and Patience: Tail vein injection is a technique that requires practice. If you are inexperienced, seek guidance from a trained colleague.
-
Part 2: Validating this compound Delivery and Target Engagement In Vivo
Confirming that this compound has reached its intended targets and is exerting its biological effects is crucial for interpreting your study's outcomes.
Workflow for In Vivo Target Engagement Validation
Caption: Workflow for validating this compound target engagement in vivo.
Issue 4: Uncertainty of EWS-FLI1 Inhibition
-
Causality: A lack of downstream effect could be due to insufficient drug exposure or the drug not effectively inhibiting its target in the tumor microenvironment.
-
Troubleshooting Protocol: Assessing EWS-FLI1 Target Gene Expression
-
Sample Preparation: At selected time points post-treatment, harvest tumor xenografts and snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.
-
RNA Extraction and qPCR: For gene expression analysis, extract total RNA from tumor tissue. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known EWS-FLI1 downstream targets. A significant change in the expression of genes such as NR0B1 (upregulated by EWS-FLI1) or IGFBP-3 (repressed by EWS-FLI1) can indicate target engagement.[3][4]
-
Immunohistochemistry (IHC): For protein-level analysis, perform IHC on formalin-fixed, paraffin-embedded tumor sections using an antibody against a downstream target like NR0B1. A decrease in NR0B1 protein expression in this compound-treated tumors compared to vehicle-treated controls would indicate target engagement.[3]
-
Issue 5: Difficulty in Confirming Microtubule Destabilization
-
Causality: Visualizing and quantifying microtubule dynamics in vivo is technically challenging.
-
Troubleshooting Protocol: Assessing Microtubule Modifications
-
Principle: The stability of microtubules is linked to post-translational modifications of α-tubulin, such as acetylation and detyrosination. Microtubule-stabilizing agents have been shown to increase the levels of these modifications.[7] Conversely, a destabilizing agent like this compound may lead to a decrease in these markers of stable microtubules.
-
Western Blot Analysis: Prepare protein lysates from tumor xenografts. Perform Western blotting using antibodies specific for acetylated α-tubulin and detyrosinated α-tubulin. A decrease in the levels of these modified tubulins in this compound-treated tumors would be consistent with microtubule destabilization.
-
Immunofluorescence/Immunohistochemistry: Stain tumor sections with antibodies against acetylated or detyrosinated α-tubulin. A reduction in the intensity of this staining in treated tumors can provide spatial information on the drug's effect on microtubule stability within the tumor.[7]
-
Part 3: Monitoring for Toxicity and Adverse Effects
Careful observation of the animal's health is paramount to ensure humane treatment and to distinguish drug-induced toxicity from disease progression.
This compound Signaling Pathway and Therapeutic Intervention
Caption: Dual mechanism of this compound targeting both EWS-FLI1 and microtubules.
Issue 6: Observing Weight Loss and Other Signs of Toxicity
-
Causality: this compound, like many anti-cancer agents, can have off-target effects leading to toxicity. The observed weight loss in preclinical studies is a key indicator.[2]
-
Monitoring and Management:
-
Daily Health Checks: Monitor animals daily for changes in body weight, food and water intake, activity levels, and physical appearance.
-
Dose Adjustment: If significant toxicity (e.g., >15-20% weight loss) is observed, consider reducing the dose or the frequency of administration.
-
Supportive Care: Provide supportive care as needed, such as supplemental nutrition or hydration, in consultation with your institution's veterinary staff.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy and collect major organs for histopathological analysis to identify any drug-related tissue damage.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| Efficacious Dose | 100 mg/kg, twice daily | Mouse | Oral | [2] |
| Observed Toxicity | ~10% body weight loss | Mouse | Oral (100 mg/kg) | [2] |
| Related Compound (YK-4-279) Efficacious Dose | 50 mg/kg, every other day | Mouse | Intraperitoneal | [9] |
Conclusion
The successful in vivo application of this compound requires a multi-faceted approach that considers its dual mechanism of action, potential for formulation and delivery challenges, and the importance of robust target engagement validation. By anticipating these issues and employing the troubleshooting strategies outlined in this guide, researchers can enhance the quality and reliability of their preclinical data, ultimately contributing to a more thorough understanding of this compound's therapeutic potential.
References
- 1. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. EWS/FLI-1 Silencing and Gene Profiling of Ewing Cells Reveal Downstream Oncogenic Pathways and a Crucial Role for Repression of Insulin-Like Growth Factor Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
TK216 Preclinical Support Center: Mitigating Drug-Induced Neutropenia
A Technical Guide for Researchers and Drug Development Professionals
Introduction to TK216-Induced Neutropenia
This compound is a novel investigational agent that targets the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma.[1][2] As with many cytotoxic agents used in oncology, a significant dose-limiting toxicity observed in clinical trials is myelosuppression, most notably neutropenia.[1] This reduction in neutrophils, a type of white blood cell crucial for fighting infection, can lead to increased susceptibility to pathogens and febrile neutropenia, a potentially life-threatening condition. Understanding and managing this side effect in preclinical models is paramount for accurately determining therapeutic windows and developing effective clinical strategies.
Recent research has also elucidated that this compound acts as a microtubule destabilizing agent, which helps to explain its cytotoxic effects and its synergy with other microtubule inhibitors like vincristine.[3][4] This mechanism of action, targeting rapidly dividing cells, provides a rationale for its impact on hematopoietic progenitor cells in the bone marrow, leading to neutropenia.
This guide will walk you through the essential steps of monitoring, mitigating, and troubleshooting this compound-induced neutropenia in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is monitoring neutropenia critical in this compound preclinical studies?
Monitoring neutropenia is essential for several reasons:
-
Safety and Animal Welfare: Severe neutropenia can lead to spontaneous infections and compromise the well-being of the animal models.
-
Data Integrity: Uncontrolled infections can introduce confounding variables, making it difficult to interpret the efficacy and toxicity data of this compound.
-
Clinical Translation: Understanding the dose-response relationship of this compound-induced neutropenia in preclinical models is vital for predicting and managing this toxicity in human clinical trials.[5]
Q2: What are the typical signs of neutropenia in preclinical models, such as mice?
In preclinical models, especially mice, the signs of neutropenia can be subtle until an infection takes hold. Key indicators include:
-
Sudden weight loss
-
Ruffled fur
-
Lethargy and hunched posture
-
Reduced food and water intake
-
Signs of infection at injection sites or other locations
It is crucial to conduct regular complete blood counts (CBCs) to quantify neutrophil levels, as this is the most definitive method for diagnosing neutropenia.
Q3: When should I consider implementing mitigation strategies for this compound-induced neutropenia?
Mitigation strategies should be considered when:
-
Severe Neutropenia is Observed: If absolute neutrophil counts (ANC) drop to a level that puts the animals at high risk of infection (e.g., <500 cells/µL in mice).
-
Dose-Limiting Toxicity: If neutropenia is preventing the administration of this compound at therapeutically relevant doses.
-
Prophylactically in High-Dose Studies: In studies where high doses of this compound are planned, prophylactic mitigation can prevent study disruptions due to adverse events.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly severe neutropenia at low doses of this compound. | Strain-specific sensitivity of the animal model. This compound formulation or administration issues. | Verify the strain's known sensitivity to cytotoxic agents. Confirm proper this compound formulation, dose calculation, and administration technique. Consider a pilot dose-response study in the selected strain. |
| High incidence of infection and mortality despite G-CSF support. | Suboptimal G-CSF dosing or timing. Breakthrough infections with resistant pathogens. Inadequate supportive care. | Re-evaluate the G-CSF administration schedule relative to this compound dosing.[6][7] Ensure strict aseptic techniques and consider prophylactic antibiotics. Review and enhance all aspects of supportive care, including housing and nutrition. |
| Variable neutropenic response to this compound across a cohort. | Inconsistent drug administration. Underlying health differences in the animals. | Refine and standardize the drug administration protocol. Ensure all animals are of a consistent age, weight, and health status before study initiation. |
| G-CSF administration appears to interfere with this compound efficacy. | Potential for G-CSF to promote the proliferation of myeloid-lineage tumor cells (less likely with Ewing sarcoma). | This is a complex consideration. In most solid tumor models, this is not a significant concern. However, if this is suspected, consider studies with and without G-CSF to dissect the effects. |
Experimental Protocols and Methodologies
Establishing a Preclinical Model of this compound-Induced Neutropenia
The first step is to characterize the dose- and schedule-dependent effects of this compound on neutrophil counts in your chosen animal model (e.g., C57BL/6 or BALB/c mice).
Workflow for Characterizing this compound-Induced Neutropenia:
Caption: Workflow for characterizing this compound-induced neutropenia.
Protocol for G-CSF Administration to Mitigate Neutropenia
Granulocyte-colony stimulating factor (G-CSF) is a standard-of-care agent used to stimulate the proliferation and differentiation of neutrophil precursors.
Key Considerations for G-CSF Use:
-
Timing is Critical: G-CSF should be administered after the cytotoxic agent to avoid sensitizing proliferating myeloid progenitors to the drug's effects. A common starting point is 24 hours after this compound administration.
-
Dose and Duration: The dose and duration of G-CSF treatment will depend on the severity of the neutropenia.
Step-by-Step Protocol for G-CSF Administration in Mice:
-
Reconstitute G-CSF: Reconstitute lyophilized recombinant murine G-CSF (e.g., filgrastim or its murine equivalent) in sterile, pyrogen-free water or as per the manufacturer's instructions.
-
Dosing: A typical starting dose for mice is 5-10 µg/kg/day, administered subcutaneously.[8][9]
-
Administration Schedule:
-
Begin G-CSF administration 24 hours after the final dose of this compound in a cycle.
-
Continue daily G-CSF injections until the neutrophil count has recovered to a safe level (e.g., >1,000 cells/µL). This may take 3-5 days.
-
-
Monitoring: Continue to monitor ANC every 2-3 days to assess the response to G-CSF and determine when to cease administration.
Optimizing G-CSF Dosing:
Caption: Decision tree for optimizing G-CSF dosing.
Supportive Care for Neutropenic Animals
Rigorous supportive care is crucial for preventing infections in neutropenic animals.[10][11][12][13][14]
| Supportive Care Measure | Protocol | Rationale |
| Housing | House animals in individually ventilated cages (IVCs) or a similar barrier environment. Maintain a low-stress environment. | To minimize exposure to environmental pathogens.[10][12] |
| Handling | Use aseptic technique for all procedures. Change gloves between cages. Handle animals gently to avoid skin breaks. | To prevent the introduction of pathogens from handlers.[11] |
| Diet and Water | Provide autoclaved food and acidified or sterile water.[13] | To eliminate potential sources of bacterial contamination in the diet. |
| Enrichment | Use irradiated or autoclavable enrichment materials.[13] | To provide for animal welfare without introducing contaminants. |
| Prophylactic Antibiotics | In cases of severe, prolonged neutropenia, consider broad-spectrum antibiotics in the drinking water (e.g., trimethoprim-sulfamethoxazole). | To prevent opportunistic bacterial infections. This should be used judiciously to avoid the development of antibiotic resistance. |
| Monitoring | Daily monitoring of animal health, including weight, appearance, and behavior.[15][16] | For early detection of signs of infection or distress. |
Monitoring and Endpoints
Consistent and thorough monitoring is key to a successful study.
Key Monitoring Parameters:
-
Complete Blood Counts (CBCs):
-
Frequency: Baseline (Day 0), at the expected neutrophil nadir (determined in your initial characterization study), and during the recovery phase.
-
Parameters: Absolute Neutrophil Count (ANC), white blood cell count (WBC), lymphocyte count, platelet count.
-
-
Clinical Observations:
-
Frequency: Daily.
-
Parameters: Body weight, general appearance (posture, fur), activity level, food and water consumption.
-
-
Humane Endpoints:
-
Establish clear humane endpoints before the study begins. These may include a certain percentage of weight loss, signs of severe infection, or inability to access food and water. This is in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Summary Table (Example):
| Treatment Group | This compound Dose (mg/kg) | G-CSF (µg/kg/day) | Nadir ANC (cells/µL) (Day X) | Time to ANC Recovery (>1000 cells/µL) | Incidence of Febrile Neutropenia |
| Vehicle Control | 0 | 0 | |||
| This compound Low Dose | X | 0 | |||
| This compound High Dose | Y | 0 | |||
| This compound High Dose + G-CSF | Y | 10 |
Understanding the Mechanism: this compound and Hematopoietic Progenitors
While the primary target of this compound is the EWS-FLI1 fusion protein, its cytotoxic effects on rapidly dividing cells extend to hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.
Proposed Mechanism of this compound-Induced Neutropenia:
Caption: Proposed mechanism of this compound-induced neutropenia.
Further research using in vitro assays, such as the colony-forming unit-granulocyte, macrophage (CFU-GM) assay with bone marrow cells treated with this compound, could provide more direct evidence of its effects on myeloid progenitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of clinical dosing schedule to manage neutropenia: learnings from semi-mechanistic modeling simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal schedule for administering granulocyte colony-stimulating factor in chemotherapy-induced neutropenia in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel strategies for granulocyte colony-stimulating factor treatment of severe prolonged neutropenia suggested by mathematical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Managing immunocompromised animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Six strategies for success caring for immunodeficient mice [jax.org]
- 12. scite.ai [scite.ai]
- 13. blog.inotiv.com [blog.inotiv.com]
- 14. Best Practices: Housing and Caring for Immunodeficient Rodents | Taconic Biosciences [taconic.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
TK216 Technical Support Center: A Guide to Navigating Experimental Variability
Welcome to the comprehensive technical support guide for TK216. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for in vitro experiments involving this compound. As a compound with a nuanced mechanism of action, understanding and controlling for experimental variability is paramount to generating reproducible and reliable data. This guide is structured to address common challenges and provide practical, field-proven solutions.
Introduction to this compound: A Dual-Mechanism Agent
This compound was initially developed as a first-in-class small molecule inhibitor targeting the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing Sarcoma.[1][2] It was designed to disrupt the interaction between EWS-FLI1 and RNA helicase A, thereby inhibiting the aberrant transcriptional activity of the fusion protein.[3] However, subsequent research has revealed that this compound also functions as a potent microtubule-destabilizing agent.[4][5][6] This off-target activity is now understood to be a primary driver of its cytotoxic effects in a broad range of cancer cell lines, including those that do not express the EWS-FLI1 fusion protein.[4][7][8]
This dual mechanism of action is a critical factor in experimental design and data interpretation. Variability in experimental outcomes can often be traced to the differential sensitivity of cell lines to EWS-FLI1 inhibition versus microtubule disruption.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound in cell-based assays.
Q1: What is the primary mechanism of action I should consider when designing my experiments?
A1: While initially described as an EWS-FLI1 inhibitor, the predominant cytotoxic effect of this compound across most cancer cell lines is through microtubule destabilization, leading to G2/M cell cycle arrest and subsequent apoptosis.[7][9] In EWS-FLI1-positive cell lines, both mechanisms may contribute to the observed phenotype. It is crucial to consider both activities in your experimental design and interpretation.
Q2: How do I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a solid. For in vitro use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[3][10] Due to the hygroscopic nature of DMSO, it is essential to use a fresh, anhydrous grade to ensure maximum solubility.[3] Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[10]
Q3: What are the recommended starting concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the assay endpoint. Based on published data, a good starting point for dose-response experiments is in the range of 0.01 µM to 10 µM.[3][6] For Ewing Sarcoma cell lines, IC50 values are often in the sub-micromolar range, while other cancer cell lines may require higher concentrations.[3][11]
Q4: Is this compound effective in cell lines that do not have the EWS-FLI1 fusion protein?
A4: Yes, this compound has demonstrated anti-cancer activity in a variety of cancer cell lines that are EWS-FLI1-negative, including those from prostate cancer, neuroblastoma, lymphoma, and melanoma.[7][8] This broad activity is attributed to its function as a microtubule destabilizer.[4][5]
Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered during in vitro assays with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells or between experiments is a common challenge in cell-based assays.[12]
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Self-Validation |
| Inconsistent Cell Seeding | Cell density at the time of treatment significantly impacts the cellular response to cytotoxic agents. Overly confluent or sparse cultures can exhibit altered growth rates and drug sensitivity.[13] | 1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line in the chosen plate format (e.g., 96-well). Aim for cells to be in the exponential growth phase and at 50-70% confluency at the time of treatment.[14] 2. Standardize Seeding Protocol: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column to prevent settling.[13] |
| Compound Precipitation | This compound, like many small molecules, has limited solubility in aqueous media. Precipitation can occur over time, especially at higher concentrations, leading to a decrease in the effective concentration of the drug. | 1. Visual Inspection: Before and during the experiment, carefully inspect the wells under a microscope for any signs of compound precipitation (e.g., crystals, amorphous aggregates). 2. Solubility Test: Prepare serial dilutions of this compound in your cell culture medium (with serum) and incubate under assay conditions (37°C, 5% CO2) for the duration of your experiment. Visually inspect for precipitation.[15] 3. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to minimize its effect on solubility and cell health.[15] |
| Inconsistent Incubation Times | The timing of assay readout is critical. For a compound like this compound that induces cell cycle arrest followed by apoptosis, the optimal time to observe maximal effect can vary. | 1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line and assay.[1] 2. Strict Adherence to Timings: Once optimized, adhere strictly to the established incubation times for both drug treatment and assay development. |
Issue 2: Discrepancy Between Expected and Observed Phenotypes
You may observe a phenotype that is inconsistent with the expected EWS-FLI1 inhibition, such as rapid G2/M arrest in an EWS-FLI1-negative cell line.
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Self-Validation |
| Dominant Microtubule-Destabilizing Effect | In many cell lines, the potent microtubule-destabilizing activity of this compound may mask or precede any effects related to EWS-FLI1 inhibition. Microtubule disruption leads to a rapid G2/M cell cycle arrest.[7][9] | 1. Cell Morphology Analysis: At early time points (e.g., 6-12 hours), examine cell morphology using phase-contrast or fluorescence microscopy. Look for characteristic signs of microtubule disruption, such as cell rounding, detachment, and condensed chromosomes indicative of mitotic arrest.[13] 2. Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution at various time points. A significant increase in the G2/M population at earlier time points is a strong indicator of microtubule-targeting activity. 3. Compare EWS-FLI1 Positive vs. Negative Cell Lines: If possible, perform parallel experiments on a pair of isogenic cell lines or on well-characterized EWS-FLI1 positive and negative lines. This will help to dissect the two mechanisms of action.[4][5] |
| Off-Target Effects Beyond Microtubules | While microtubule destabilization is the most well-documented off-target effect, other unintended interactions cannot be entirely ruled out and may contribute to unexpected phenotypes.[16] | 1. Target Knockdown/Knockout Controls: The gold standard for validating on-target effects is to use genetic approaches (e.g., siRNA, CRISPR) to deplete EWS-FLI1 and determine if this phenocopies the effect of this compound.[4] 2. Literature Review: Stay updated on the latest research on this compound and its analogs, as new off-target activities may be identified. |
Issue 3: Suspected Assay Interference
Some compounds can directly interfere with assay reagents or detection methods, leading to false-positive or false-negative results.[17]
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Self-Validation |
| Autofluorescence of this compound | The chemical structure of a compound can cause it to be intrinsically fluorescent, which can interfere with fluorescence-based assays (e.g., GFP reporter assays, fluorescent viability dyes).[17][18] | 1. Compound-Only Control: In a cell-free well, measure the fluorescence of this compound at your experimental concentrations in the assay medium. A significant signal indicates autofluorescence. 2. Wavelength Scan: If your plate reader allows, perform an excitation and emission scan of this compound to determine its spectral properties and assess the potential for overlap with your assay's fluorophores.[17] |
| Interference with Viability Reagents | Compounds can sometimes directly interact with the enzymatic components of viability assays (e.g., luciferase in CellTiter-Glo®, reductases in MTT assays), leading to inaccurate readings.[19][20] | 1. Cell-Free Assay: Run the viability assay in cell-free wells containing only medium and this compound at your experimental concentrations. A change in signal compared to the vehicle control indicates direct interference with the assay reagents.[4] 2. Use an Orthogonal Assay: Confirm your viability results using a different assay that relies on an alternative detection method (e.g., if you used an ATP-based assay like CellTiter-Glo®, validate with a dye-based assay like resazurin or a protease-based assay).[21] |
Key Experimental Protocols
The following are detailed, step-by-step methodologies for common in vitro assays with this compound.
Protocol 1: Cell Viability/Proliferation Assay (96-Well Plate)
This protocol is for assessing the dose-dependent effect of this compound on cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Prepare a cell suspension at a pre-optimized density (typically 5,000-10,000 cells/well for many cancer cell lines) in 100 µL of complete culture medium per well of a 96-well, opaque-walled plate.[13][14][22]
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Carefully add 100 µL of the 2X this compound dilutions to the appropriate wells. Also include vehicle-only (DMSO) control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Readout (CellTiter-Glo®):
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of harvest.
-
Allow cells to attach overnight, then treat with this compound at the desired concentrations (e.g., 1X and 5X IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant (which contains detached, apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the supernatant from the first step.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
-
Staining and Analysis:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Visualizing this compound's Mechanisms of Action
Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results.
EWS-FLI1 Signaling Pathway
The EWS-FLI1 fusion protein acts as an aberrant transcription factor, driving the expression of genes involved in proliferation and cell survival while repressing genes associated with differentiation.[25][26]
Caption: The EWS-FLI1 fusion protein interacts with RNA Helicase A and binds to GGAA microsatellites to drive aberrant transcription, leading to increased proliferation and inhibition of apoptosis. This compound was designed to disrupt the EWS-FLI1/RNA Helicase A interaction.
Microtubule Dynamics and Destabilization
Microtubules are dynamic polymers of α- and β-tubulin dimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for cell division, structure, and transport. Microtubule-destabilizing agents like this compound disrupt this equilibrium.[25]
Caption: Microtubule dynamics involve the addition of GTP-bound tubulin dimers (polymerization) and the loss of GDP-bound dimers (depolymerization). This compound acts as a microtubule destabilizer, promoting depolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell Cycle, Mitosis, Microtubules – Scientific Center for Optical and Electron Microscopy | ETH Zurich [scopem.ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. med.unc.edu [med.unc.edu]
- 11. mdpi.com [mdpi.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. licorbio.com [licorbio.com]
- 14. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 15. 3dbiotek.com [3dbiotek.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking autofluorescence in the era of full spectrum analysis: Implications for immunophenotype discovery projects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 24. Systems biology of Ewing sarcoma: a network model of EWS-FLI1 effect on proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Molecular Function Map of Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: TK216 (Onvansertib) & Vincristine Co-administration Protocols
Introduction
Welcome to the technical support center for the co-administration of TK216 (Onvansertib) and vincristine. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising combination therapy. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale and field-proven insights to help you navigate your experiments successfully.
The combination of this compound and vincristine is grounded in a powerful synergistic mechanism targeting the microtubule dynamics essential for cell division. Vincristine, a classic vinca alkaloid, has long been a cornerstone of chemotherapy by inhibiting the polymerization of microtubules, leading to mitotic arrest.[1][2][3] this compound, initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein found in Ewing Sarcoma, has been more recently identified as a potent microtubule destabilizing agent.[4][5] This dual assault on microtubule stability creates a "microtubule catastrophe" in cancer cells, magnifying their cytotoxic effectiveness beyond what either agent could achieve alone.[6]
This resource provides in-depth FAQs, troubleshooting guides, and validated experimental protocols to assist you in refining your study design and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the experimental application of this compound and vincristine co-administration.
Section 1: Mechanism & Synergy
Q1: What is the precise mechanism of synergy between this compound and vincristine?
A1: The synergy arises from a multi-pronged attack on microtubule dynamics during the M-phase of the cell cycle.
-
Vincristine: Binds to tubulin dimers, preventing their assembly (polymerization) into microtubules.[7] This disrupts the formation of the mitotic spindle, a structure essential for separating chromosomes.[8] The result is a cell cycle arrest in metaphase.[9][10]
-
This compound: While initially designed to target the EWS-FLI1 oncoprotein, recent mechanistic studies have demonstrated that this compound also functions as a microtubule destabilizing agent, disrupting microtubule polymerization through a distinct mechanism.[5]
By inhibiting both the formation and stability of microtubules simultaneously, the combination leads to a state of "mitotic catastrophe," where the cell cannot properly form a mitotic spindle or segregate its chromosomes, ultimately triggering apoptosis.[6] This synergistic activity has been observed in preclinical models of Ewing Sarcoma and provides the rationale for ongoing clinical trials.[11][12]
References
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 4. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 5. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Oncology [pharmacology2000.com]
- 8. droracle.ai [droracle.ai]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ETS Inhibitors in Lymphoma Models: TK216 vs. YK-4-279
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Targeting the "Undruggable" ETS Transcription Factors in Lymphoma
The E26 transformation-specific (ETS) family of transcription factors, long considered "undruggable" due to their lack of enzymatic activity, have emerged as critical players in the pathogenesis of various malignancies, including lymphoma.[1][2] In particular, subtypes of diffuse large B-cell lymphoma (DLBCL), the most common form of non-Hodgkin lymphoma, exhibit a dependency on specific ETS factors for their survival. Activated B-cell-like (ABC) DLBCL relies on SPIB, while germinal center B-cell-like (GCB) DLBCL is dependent on SPI1 (also known as PU.1).[1][2] This dependency presents a unique therapeutic window.
Two small molecules, YK-4-279 and its clinical derivative TK216 (also known as ONCT-216), have been developed to inhibit the function of ETS transcription factors.[1][2] These compounds disrupt the critical protein-protein interaction between ETS factors and their co-activators, RNA helicases such as DHX9 (RHA) and DDX5, thereby inhibiting their transcriptional activity and inducing apoptosis in cancer cells.[2][3][4] This guide provides an in-depth, objective comparison of the preclinical performance of this compound and YK-4-279 in lymphoma models, supported by experimental data and detailed protocols to aid researchers in their evaluation of these promising therapeutic agents.
Mechanism of Action: Disrupting the ETS-RNA Helicase Axis
Both this compound and YK-4-279 share a common mechanism of action. They are designed to interfere with the binding of ETS transcription factors to RNA helicases.[2] In the context of DLBCL, this compound has been shown to decrease the binding of SPIB to the RNA helicases DDX5 and DHX9 in ABC-DLBCL cell lines.[2] Similarly, in GCB-DLBCL cells, this compound disrupts the interaction between SPI1 and these same RNA helicases.[2] By preventing this crucial interaction, the transcriptional program driven by these oncogenic ETS factors is inhibited, leading to cell cycle arrest and apoptosis.
Figure 1. Mechanism of action of this compound and YK-4-279 in lymphoma cells.
In Vitro Performance: A Comparative Analysis
A comprehensive study by Spriano et al. (2019) evaluated the anti-proliferative activity of both YK-4-279 and this compound across a large panel of lymphoma cell lines.[2] The results demonstrate broad activity for both compounds across various lymphoma subtypes.
Anti-proliferative Activity
The anti-proliferative effects of YK-4-279 and this compound were assessed using a 72-hour MTT assay. The half-maximal inhibitory concentrations (IC50) for a selection of DLBCL cell lines are presented in the table below.
| Cell Line | DLBCL Subtype | YK-4-279 IC50 (nM) | This compound IC50 (nM) |
| TMD8 | ABC | 405 (median for ABC) | 152 |
| HBL1 | ABC | - | 449 (median for all) |
| OCI-Ly3 | ABC | - | - |
| U2932 | ABC | - | - |
| DOHH2 | GCB | - | - |
| OCI-Ly18 | GCB | 462 (median for GCB) | - |
| WSU-DLCL2 | GCB | - | - |
Data extracted from Spriano et al., 2019.[2] Note: The original publication provided median IC50 values for subtypes for YK-4-279 and a global median for this compound, with specific values for some lines.
Both compounds exhibit potent anti-proliferative activity in the nanomolar range across multiple lymphoma cell lines.[2]
Induction of Apoptosis
Treatment of DLBCL cell lines with both YK-4-279 and this compound at a concentration of 500 nM resulted in a time-dependent increase in apoptosis, as measured by Annexin V and propidium iodide staining.[5] This indicates that the anti-proliferative effects of these compounds are mediated, at least in part, through the induction of programmed cell death.
In Vivo Efficacy in a Xenograft Model
The in vivo anti-tumor activity of this compound and YK-4-279 was evaluated in a TMD8 (ABC-DLBCL) xenograft model in NOD-Scid mice.[6]
Tumor Growth Inhibition
Mice bearing TMD8 xenografts were treated orally with either vehicle control, YK-4-279 (100 mg/kg, twice daily), or this compound (100 mg/kg, twice daily).[6]
| Treatment Group | Tumor Growth Reduction vs. Control | Statistical Significance |
| YK-4-279 | Significant reduction by day 8 | P < 0.01 at days 8 and 11 |
| This compound | Significant reduction by day 5 | P < 0.01 at days 5, 8, and 11 |
Both compounds demonstrated significant in vivo anti-tumor activity.[6] Notably, this compound showed a more rapid and sustained reduction in tumor growth compared to YK-4-279 in this model.[6]
Pharmacokinetics and Clinical Development
Pharmacokinetics
Limited pharmacokinetic data is available for this compound from preclinical lymphoma models. However, in a Phase 1 study in Ewing Sarcoma patients, this compound administered via continuous intravenous infusion demonstrated a half-life of 8-12 hours with dose-proportional increases in concentration.[7]
Preclinical studies with an oral formulation of YK-4-279 in mice showed a maximal plasma concentration (Cmax) of 10 µmol/L at 30 minutes post-administration, with an oral bioavailability of 61-73%.[8]
Clinical Perspective and Future Outlook
This compound (ONCT-216) entered a Phase 1/2 clinical trial for patients with relapsed or refractory Ewing sarcoma (NCT02657005).[2] However, in April 2022, Oncternal Therapeutics announced the deprioritization of the ONCT-216 program to focus resources on other clinical assets.[9][10] Subsequently, in September 2024, the company announced the discontinuation of its clinical trials for other drug candidates and is exploring strategic alternatives.[1][2][8] The future clinical development of this compound in lymphoma or other indications is therefore uncertain.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Figure 2. Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed lymphoma cells in a 384-well plate at a density of approximately 2,000 cells per well in 50 µL of complete culture medium.
-
Compound Addition: Add serial dilutions of this compound or YK-4-279 to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Treat lymphoma cells with the desired concentration of this compound or YK-4-279 (e.g., 500 nM) for 24, 48, and 72 hours.[5] Include an untreated control.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.[8]
-
Washing: Wash the cells once with cold 1X PBS.[8]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][9]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Model
This protocol describes the establishment and treatment of a subcutaneous DLBCL xenograft model.
Step-by-Step Methodology:
-
Cell Preparation: Harvest TMD8 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 15 x 10^6 cells per 100 µL.[6]
-
Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of 6- to 8-week-old female NOD-Scid mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, YK-4-279).
-
Drug Administration: Administer the compounds orally at the specified dose and schedule (e.g., 100 mg/kg, twice daily).[6]
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined maximum size, at which point all animals are euthanized and tumors are excised for further analysis.
Conclusion
Both this compound and its parent compound YK-4-279 demonstrate potent anti-lymphoma activity in preclinical models by targeting the ETS transcription factor-RNA helicase interaction. The available data suggests that this compound may have a more rapid and sustained in vivo efficacy compared to YK-4-279 in an ABC-DLBCL model. However, the recent deprioritization of this compound's clinical development raises questions about its future as a therapeutic agent. Nevertheless, the compelling preclinical data for both compounds validates the targeting of ETS transcription factors as a promising therapeutic strategy in lymphoma. The detailed protocols provided in this guide should serve as a valuable resource for researchers seeking to further investigate these and other ETS inhibitors in their own lymphoma models.
References
- 1. Oncternal Therapeutics Ends Clinical Studies and Explores Strategic Options [synapse.patsnap.com]
- 2. biospace.com [biospace.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. patientworthy.com [patientworthy.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. | BioWorld [bioworld.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Oncternal Therapeutics Deprioritizes Development of ONCT-216 to Focus Resources on Phase 3 Trial for Zilovertamab in the Treatment of Mantle Cell Lymphoma - BioSpace [biospace.com]
- 9. Oncternal Therapeutics Announces Agreement with U.S. FDA on Phase 3 Registrational Study Design for Zilovertamab in the Treatment of Mantle Cell Lymphoma - BioSpace [biospace.com]
- 10. The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents. [folia.unifr.ch]
The Dual Identity of TK216: A Targeted EWS-FLI1 Inhibitor or a Microtubule Disruptor? A Comparative Efficacy Guide
Introduction: The Challenge of Targeting Ewing Sarcoma
Ewing sarcoma is an aggressive bone and soft tissue cancer predominantly affecting children and young adults. Its defining molecular characteristic is a chromosomal translocation that in over 85% of cases results in the formation of the aberrant EWS-FLI1 fusion protein.[1][2] This oncoprotein acts as a rogue transcription factor, driving tumor growth and survival, making it a prime therapeutic target. TK216, a small molecule inhibitor, was developed to directly target the oncogenic activity of EWS-FLI1, offering a promising avenue for a targeted therapy approach in this devastating disease.[1] This guide provides an in-depth comparison of the efficacy of this compound in EWS-FLI1 positive and negative cell lines, exploring the nuances of its mechanism of action and the critical experimental data that underpins our current understanding.
The Intended Mechanism: Disrupting the EWS-FLI1 Oncogenic Program
This compound was designed as a first-in-class agent to directly bind to the EWS-FLI1 protein and disrupt its interaction with RNA helicase A (RHA). This interaction is crucial for the transcriptional activity of EWS-FLI1, which upregulates genes involved in cell proliferation and survival while repressing tumor suppressors. By inhibiting this key protein-protein interaction, this compound is intended to shut down the oncogenic signaling cascade driven by EWS-FLI1, leading to cell cycle arrest and apoptosis in Ewing sarcoma cells.
References
A Researcher's Guide to Validating TK216's Microtubule Destabilizing Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the microtubule destabilizing activity of TK216 (also known as YK-4-279). This compound was initially developed as a direct inhibitor of the EWS-FLI1 fusion protein, a key driver of Ewing sarcoma.[1][2] However, compelling evidence now demonstrates that this compound's potent anti-proliferative effects stem from its activity as a microtubule (MT) destabilizing agent.[1][2][3][4][5] This guide outlines a multi-tiered, self-validating experimental workflow to confirm this mechanism, compare its activity against established microtubule-targeting agents, and provide robust, publication-quality data.
Part 1: The Mechanistic Landscape of Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[6][7] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to cellular processes, most critically the formation of the mitotic spindle for chromosome segregation during cell division.[7][8] This dynamic instability makes them a prime target for anticancer therapeutics.[9]
Microtubule-targeting agents are broadly classified into two groups:
-
Microtubule Stabilizing Agents (MSAs): Such as taxanes (e.g., Paclitaxel), which bind to and prevent microtubule depolymerization.[10]
-
Microtubule Destabilizing Agents (MDAs): This class, which includes Vinca alkaloids (e.g., Vincristine) and Colchicine, inhibits microtubule polymerization.[10][11][12] They achieve this by binding to tubulin subunits, preventing their assembly into microtubules.[8][13][14][[“]][[“]]
Recent studies have established that this compound functions as an MDA.[1][2][4] The experimental approaches outlined below are designed to validate this activity, starting from a pure biochemical system and progressing to complex cellular and functional outcomes.
Caption: Mechanism of microtubule-targeting agents.
Part 2: A Step-Wise Experimental Validation Workflow
To build a robust case for this compound's mechanism, a tiered approach is essential. This workflow proceeds from direct biochemical evidence to cellular phenotype and finally to functional consequences, with each step validating the findings of the previous one.
Caption: Multi-tiered experimental validation workflow.
Tier 1: Biochemical Validation — In Vitro Tubulin Polymerization Assay
Rationale: This is the most direct method to determine if a compound affects microtubule assembly.[6] By using purified tubulin, we eliminate all other cellular variables. The assay monitors the polymerization of tubulin into microtubules, a process that can be tracked by an increase in fluorescence or turbidity.[6][17] An inhibitor of polymerization, like this compound, will suppress this increase.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified porcine brain tubulin (2 mg/mL), general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), 1 mM GTP, 15% glycerol, and a fluorescent reporter dye.[17]
-
Prepare 10x stocks of test compounds: this compound (e.g., 1 µM to 100 µM), positive control Vincristine (e.g., 30 µM), and a vehicle control (DMSO).
-
-
Assay Execution:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 5 µL of the 10x compound stocks to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[6]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
-
Expected Outcome:
-
Vehicle (DMSO): A classic sigmoidal curve showing nucleation, growth, and plateau phases.
-
Vincristine: A flat or significantly suppressed curve, indicating strong inhibition of polymerization.[18]
-
This compound: A dose-dependent decrease in the rate and extent of fluorescence increase, confirming its role as a microtubule destabilizer.[1][4]
-
Tier 2: Cellular Validation — Immunofluorescence Microscopy
Rationale: After confirming direct interaction with tubulin, the next logical step is to visualize the effect on the microtubule network within intact cells. Immunofluorescence allows for the direct observation of microtubule architecture.[19][20] Destabilizing agents cause a characteristic depolymerization of the filamentous network into diffuse, unpolymerized tubulin.[21][22]
Detailed Protocol: Microtubule Staining in A549 Cells
-
Cell Culture and Treatment:
-
Seed A549 (human lung carcinoma) cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells for 6-18 hours with this compound (e.g., 1 µM), Vincristine (e.g., 20 nM), and a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol for 5 minutes at -20°C to preserve microtubule structures.[23]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Image using a confocal or high-resolution fluorescence microscope.
-
-
Expected Outcome:
-
Vehicle (DMSO): A well-defined, filamentous network of microtubules extending throughout the cytoplasm.
-
Vincristine/TK216: A dramatic loss of the filamentous network, with the green fluorescence appearing diffuse and punctate throughout the cytoplasm, indicating microtubule depolymerization. Cells may also appear rounded and arrested in mitosis.[21]
-
Tier 3: Functional Validation — Cell Cycle and Viability Analysis
Rationale: Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[24][25][26] This mitotic arrest is a hallmark functional outcome of microtubule-targeting agents.[27][28] Prolonged arrest ultimately triggers apoptosis (programmed cell death). Therefore, quantifying G2/M arrest and subsequent cell death provides functional validation of microtubule disruption.
Detailed Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Culture Ewing sarcoma (A673) or another sensitive cell line in 6-well plates.
-
Treat cells for 24 hours with a dose range of this compound, Vincristine, and a vehicle control.
-
-
Sample Preparation:
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate for at least 2 hours at -20°C.
-
Wash cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
-
Data Acquisition and Analysis:
-
Analyze samples on a flow cytometer, measuring the fluorescence of PI to determine DNA content.
-
Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software.
-
-
Expected Outcome:
-
Treatment with this compound and Vincristine will show a significant, dose-dependent increase in the population of cells in the G2/M phase compared to the vehicle control, confirming mitotic arrest.
-
Part 3: Comparative Data Summary
Summarizing the quantitative data from these experiments in a clear, tabular format is crucial for objective comparison. The table below presents representative data that one would expect to generate from these validation studies.
| Parameter | This compound | Vincristine (Positive Control) | DMSO (Vehicle Control) | Supporting Experiment |
| Tubulin Polymerization IC₅₀ | ~5-10 µM | ~1-3 µM | No Effect | In Vitro Polymerization Assay |
| Microtubule Network Integrity | Severe Disruption | Severe Disruption | Intact Filamentous Network | Immunofluorescence Microscopy |
| G2/M Phase Arrest (at 24h) | >60% of cells | >70% of cells | ~10-15% of cells | Cell Cycle Analysis |
| Cell Viability EC₅₀ | ~100-500 nM | ~5-20 nM | No Effect | Cell Viability Assay (e.g., MTS) |
Note: IC₅₀/EC₅₀ values are representative and can vary based on cell line and specific assay conditions.
Conclusion and Interpretation
The convergence of evidence from this three-tiered workflow provides an unequivocal validation of this compound's mechanism of action.
-
The biochemical assay confirms that this compound directly inhibits tubulin polymerization.[1]
-
Immunofluorescence microscopy demonstrates that this biochemical activity translates into the disruption of the microtubule cytoskeleton in cancer cells.
-
Cell cycle and viability assays prove the functional consequence of this disruption, showing a potent G2/M arrest and subsequent cytotoxicity.
This systematic approach not only confirms that this compound is a microtubule destabilizing agent but also rigorously characterizes its activity in comparison to classic drugs like Vincristine. This understanding is critical for its continued clinical development, particularly for explaining the observed synergy when used in combination with other microtubule-targeting agents that have distinct binding mechanisms.[1][2]
References
- 1. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 10. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 15. consensus.app [consensus.app]
- 16. consensus.app [consensus.app]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maxanim.com [maxanim.com]
- 19. benchchem.com [benchchem.com]
- 20. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
- 26. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Cancer Efficacy of TK216: From Targeted EWS-FLI1 Inhibitor to Broad-Spectrum Microtubule Destabilizer
This guide provides an in-depth analysis of the investigational anti-cancer agent TK216 (also known as Oncternal-216). Initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein, the pathognomonic driver of Ewing sarcoma, this compound's journey through preclinical and clinical evaluation has revealed a different primary mechanism of action with significant implications for its therapeutic potential across various cancer types.[1][2] We will objectively compare its performance, dissect its evolving mechanistic understanding, and provide the detailed experimental frameworks necessary for its rigorous scientific evaluation.
The Evolving Mechanism of Action: A Tale of Two Targets
A thorough understanding of a compound's mechanism of action is paramount for rational drug development and patient selection. The story of this compound is a compelling case study in the importance of continuous mechanistic validation, as its initially proposed target was later found to be secondary to a more classic cytotoxic mechanism.
The Initial Hypothesis: A Targeted EWS-FLI1 Inhibitor
Ewing sarcoma is a devastating pediatric cancer driven by a chromosomal translocation that most commonly fuses the EWSR1 gene to the FLI1 gene, creating the oncogenic transcription factor EWS-FLI1.[1] This fusion protein is an attractive therapeutic target because it is unique to the cancer cells. This compound was engineered as a small molecule to directly bind to EWS-FLI1, disrupting its crucial interaction with RNA helicase A (RHA).[2][3] The therapeutic hypothesis was that this disruption would inhibit the transcriptional activity of EWS-FLI1, leading to cell death and tumor growth inhibition specifically in EWS-FLI1-positive cancers.[2] Preclinical studies in Ewing sarcoma models demonstrated that this compound could indeed inhibit proliferation and induce apoptosis, seemingly validating this targeted approach.[2][3]
Caption: Hypothesized mechanism of this compound as a direct EWS-FLI1 inhibitor.
The Uncovered Reality: A Potent Microtubule Destabilizer
Despite promising initial data, a critical scientific observation emerged: this compound demonstrated cytotoxicity in cancer cell lines and xenograft models that do not express the EWS-FLI1 fusion protein.[1][4] This finding strongly suggested the existence of an alternative, off-target mechanism responsible for its anti-tumor effects.
Subsequent rigorous investigation using forward genetics and in vitro biochemical assays provided a definitive answer. Researchers discovered that resistance to this compound was driven by mutations in TUBA1B, a gene encoding α-tubulin.[1] Further experiments confirmed that this compound acts as a potent microtubule (MT) destabilizing agent, akin to vinca alkaloids like vincristine.[4][5] This mechanism, which induces G2-M cell cycle arrest, is a well-established anti-cancer strategy.[5][6] This re-characterization explains not only this compound's broad efficacy but also the observed preclinical and clinical synergy when combined with vincristine, as the two drugs likely act on different sites of the tubulin protein to collaboratively disrupt microtubule function.[1][4][7]
Caption: Validated mechanism of this compound as a microtubule destabilizing agent.
Comparative Preclinical Efficacy of this compound
With the clarified mechanism, we can now re-evaluate and compare this compound's efficacy not as a targeted agent, but as a microtubule inhibitor, against relevant alternatives in different cancer contexts.
Ewing Sarcoma: this compound vs. Vincristine
Vincristine is a cornerstone of the standard chemotherapy regimen for Ewing sarcoma.[8][9] Both this compound and vincristine are microtubule destabilizers, making a direct comparison highly relevant. Preclinical data shows that this compound and its precursor, YK-4-279, exhibit potent anti-proliferative activity in Ewing sarcoma cell lines, with IC50 values in the nanomolar range.[3][10] The key differentiator is not just potency but the potential for synergy. Studies have shown that the combination of YK-4-279 (and by extension, this compound) with vincristine leads to significantly greater tumor growth inhibition in mouse models than either drug alone.[6][10]
| Compound | Cancer Type | Cell Line | IC50 / GI50 Value | Source |
| This compound | Ewing Sarcoma | A4573 | ~250 nM (Dose-dependent inhibition) | [3] |
| This compound | AML | HL-60 | 363 nM | [3] |
| This compound | DLBCL | TMD-8 | 152 nM | [3] |
| Onalespib (AT13387) | Various | Panel of 30 lines | 13 - 260 nM | [11] |
| Vincristine | Ewing Sarcoma | (Historical Data) | Low nM range | [12] |
Hematological Malignancies: A Broader Role for ETS Inhibition
The ETS family of transcription factors is deregulated in many cancers beyond Ewing sarcoma.[13] Preclinical studies have shown that this compound and its precursor are active in lymphoma and pediatric leukemia.[13][14]
-
In Diffuse Large B-cell Lymphoma (DLBCL) , these compounds interfere with the ETS factors SPIB and SPI1.[13] This activity was shown to be synergistic with the BCL2 inhibitor venetoclax and the immunomodulatory drug lenalidomide.[13]
-
In Pediatric Leukemia , this compound induced growth inhibition and apoptosis, with PU.1 identified as a potential target.[14] It also demonstrated the ability to overcome venetoclax resistance by decreasing Mcl-1 protein levels.[14]
This suggests that even if microtubule destabilization is the primary cytotoxic driver, the downstream effects may be favorably modulated by the specific genetic context of the cancer, such as reliance on certain ETS factors.
Prostate Cancer: An Exploratory Comparison
While clinical data for this compound in prostate cancer is lacking, its precursor, YK-4-279, was shown to affect the ETS transcription factors ERG and ETV1, which are commonly deregulated in this disease.[13] As a microtubule inhibitor, this compound's potential can be conceptually compared to other novel targeted agents being explored in prostate cancer, such as HSP90 inhibitors.
Alternative Agent Profile: Onalespib (AT13387) Onalespib is a potent, second-generation HSP90 inhibitor.[11] HSP90 is a molecular chaperone essential for the stability of numerous oncogenic proteins, including the androgen receptor (AR), a key driver of prostate cancer.[15] By inhibiting HSP90, Onalespib leads to the degradation of these client proteins, hitting multiple signaling pathways simultaneously.[15][16] While Onalespib failed to show significant clinical activity in combination with abiraterone acetate in a Phase 1/2 trial for castration-resistant prostate cancer (CRPC), it serves as a good example of an alternative targeted approach.[15] A comparison highlights different therapeutic strategies: this compound employs broad cytotoxicity via microtubule disruption, while Onalespib targets a central protein stability hub.
From Bench to Bedside: Analysis of the this compound-01 Clinical Trial
This compound advanced to a first-in-human Phase 1/2 clinical trial for patients with relapsed or refractory Ewing sarcoma (this compound-01/NCT02657005).[17][18] The study evaluated this compound as a continuous intravenous infusion, both alone and in combination with vincristine.[17][18]
Key Findings:
-
Safety and Dose: The combination of this compound with vincristine was found to be generally well-tolerated. The recommended Phase 2 dose (RP2D) was established at 200 mg/m²/day for a 14-day continuous infusion.[17][18]
-
Efficacy: The trial reported "limited activity" at the RP2D in a heavily pre-treated patient population.[17][18] In an expanded cohort, there were some objective responses (2 complete responses, 1 partial response) and a number of patients with stable disease.[18]
-
Clinical Interpretation: The modest clinical activity, despite strong preclinical rationale, warrants careful consideration. Given the revised understanding of this compound as a microtubule inhibitor, its efficacy is likely dependent on factors common to this drug class, such as cell proliferation rates and potential resistance mechanisms (e.g., tubulin mutations). The "limited activity" may reflect the inherent difficulty of treating relapsed/refractory disease rather than a failure of the drug's core mechanism. The synergy with vincristine observed in the clinic provides further validation for the microtubule-targeting hypothesis.[7]
Validating Mechanism and Efficacy: Key Experimental Protocols
For researchers investigating this compound or similar compounds, rigorous and reproducible methodologies are essential. The following protocols provide a framework for validating the mechanism of action and in vivo efficacy.
Protocol: In Vitro Microtubule Polymerization Assay
Objective: To directly measure the effect of a test compound (e.g., this compound) on the polymerization of purified tubulin in a cell-free system. This assay is critical for confirming a direct interaction with tubulin.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Prepare a GTP stock solution (100 mM).
-
Prepare test compounds (this compound), a positive control (e.g., vincristine or colchicine), and a negative control (e.g., paclitaxel, a microtubule stabilizer) in an appropriate solvent (e.g., DMSO). Prepare a vehicle-only control (DMSO).
-
-
Assay Setup:
-
Use a temperature-controlled microplate reader capable of reading absorbance at 340 nm. Pre-warm the reader to 37°C.
-
In a 96-well plate, add buffer, GTP (to a final concentration of 1 mM), and the desired concentration of the test compound, controls, or vehicle.
-
Causality Check: The reaction is initiated by adding cold tubulin protein to each well (final concentration ~3 mg/mL). The shift from ice to 37°C is what induces polymerization; the compound's role is to modulate this process.
-
-
Data Acquisition:
-
Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance (light scattering) is directly proportional to the extent of microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance vs. time for each condition.
-
Compare the polymerization curves: this compound and the positive control (vincristine) should show a significant reduction in the rate and maximal level of polymerization compared to the vehicle control. The negative control (paclitaxel) should show an increase.
-
Self-Validation: The inclusion of both positive (inhibitor) and negative (stabilizer) controls is essential to validate that the assay is working correctly and can detect bidirectional modulation of microtubule dynamics.
-
Protocol: In Vivo Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound, alone and in combination with another agent, in an immunodeficient mouse model bearing human cancer xenografts.
Caption: Standard experimental workflow for an in vivo xenograft study.
Methodology:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cells (e.g., A4573 for Ewing sarcoma) under standard conditions.
-
On Day 0, harvest cells and resuspend in a 1:1 mixture of media and Matrigel. Subcutaneously inject 1-5 million cells into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Randomization:
-
Monitor animals daily. Once tumors are palpable, begin measuring tumor volume with digital calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches 100-150 mm³, randomize animals into treatment cohorts (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
-
Treatment Administration:
-
Cohort 1 (Vehicle Control): Administer the formulation buffer on the same schedule as the drug.
-
Cohort 2 (this compound): Administer this compound at a predetermined dose and schedule (e.g., via continuous infusion pump or daily IP injection).
-
Cohort 3 (Comparator): Administer the comparator drug (e.g., Vincristine) on its established schedule.
-
Cohort 4 (Combination): Administer both this compound and the comparator drug.
-
Causality Check: The vehicle control group is the most critical control; it establishes the natural growth rate of the tumor, against which all therapeutic effects are measured.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and mouse body weight 2-3 times weekly. Body weight is a key indicator of systemic toxicity.
-
The primary endpoint is tumor growth inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size (~1500-2000 mm³) or after a set duration (e.g., 28 days).
-
At the study's end, euthanize the mice, excise the tumors, and record the final tumor weights. Tissues can be flash-frozen or fixed for subsequent pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3, immunohistochemistry for Ki-67).
-
Conclusion and Future Scientific Directions
The scientific journey of this compound underscores a critical lesson in drug development: a compound's true mechanism of action must be rigorously and continuously validated. Originally conceived as a highly specific inhibitor of the EWS-FLI1 oncoprotein, this compound has been re-characterized as a potent microtubule destabilizing agent.[1][4] This revised understanding logically explains its broad anti-tumor activity in cancers lacking the EWS-FLI1 fusion and provides a clear mechanistic basis for its synergy with vincristine.[1][10]
While clinical results in heavily pre-treated Ewing sarcoma showed limited activity, the drug was well-tolerated and demonstrated some responses.[17][18] This foundational clinical experience, informed by the new mechanistic understanding, opens several avenues for future research:
-
Biomarker-Driven Selection: Future trials could focus on tumors with high proliferation rates or specific tubulin isotypes that may confer sensitivity.
-
Rational Combination Strategies: The synergy with vincristine is mechanistically supported. Combinations with drugs that target other phases of the cell cycle or inhibit DNA repair could be explored to exploit the mitotic arrest induced by this compound.
-
Exploration in New Indications: Preclinical data in lymphoma and leukemia are promising.[13][14] Clinical evaluation in these hematological malignancies, where microtubule agents are already part of treatment paradigms, is a logical next step.
Ultimately, this compound serves as a valuable chemical probe and potential therapeutic, reminding researchers that diligent, unbiased scientific inquiry is the most crucial component in the translation from a promising molecule to an effective medicine.
References
- 1. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medindia.net [medindia.net]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Vincristine - Wikipedia [en.wikipedia.org]
- 10. Drug Combination May Target Ewing Sarcoma - NCI [cancer.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TK216 and Standard-of-Care for Ewing Sarcoma: A Technical Guide for Researchers
An In-Depth Analysis of a Novel Targeted Therapy Versus Established Chemotherapy Regimens
Ewing Sarcoma is a rare and aggressive cancer of the bone and soft tissues that primarily affects children and young adults.[1] For decades, the standard-of-care has revolved around a multi-modal approach, including intensive chemotherapy, surgery, and radiation.[2] However, the prognosis for patients with relapsed or refractory disease remains poor, highlighting the urgent need for novel therapeutic strategies.[3][4] This guide provides a detailed, head-to-head comparison of the investigational agent TK216 and the current standard-of-care for Ewing Sarcoma, with a focus on mechanism of action, efficacy, and safety, supported by available experimental data.
The Molecular Driver of Ewing Sarcoma: The EWS-FLI1 Fusion Protein
A defining characteristic of approximately 85% of Ewing Sarcoma cases is a specific chromosomal translocation, t(11;22)(q24;q12), which fuses the EWSR1 gene with the FLI1 gene.[1][5] This translocation results in the creation of an aberrant fusion protein, EWS-FLI1, which acts as an oncogenic transcription factor.[5][6] EWS-FLI1 is the central driver of the disease, reprogramming gene expression to promote malignant transformation.[1][7] It achieves this by activating oncogenes and repressing tumor suppressors, making it a logical and crucial therapeutic target.[1][8]
Standard-of-Care: A Multi-Pronged Attack
The established treatment for Ewing Sarcoma is a demanding, multi-modal regimen that has significantly improved survival rates for localized disease over the past few decades.[9][10] This approach typically involves three key components:
-
Intensive Multi-agent Chemotherapy: The cornerstone of systemic treatment is a combination of cytotoxic drugs. The most common regimen in North America is VDC/IE, which consists of vincristine, doxorubicin, and cyclophosphamide alternating with ifosfamide and etoposide.[11][12] This is often administered in a dose-intensified, interval-compressed schedule every two weeks, which has shown superior event-free survival compared to the standard three-week schedule.[11][13]
-
Local Control: After an initial phase of chemotherapy to shrink the tumor, local control measures are employed.[2] This involves either surgical resection of the tumor with wide margins or definitive radiation therapy, particularly for inoperable tumors.[10][14]
-
Consolidation Chemotherapy: Following local control, further cycles of chemotherapy are administered to eradicate any remaining microscopic disease.[2] The total duration of treatment typically lasts for about 8 to 12 months.[2]
While effective for many patients with localized disease, with 5-year survival rates approaching 70-80%, the outcomes for patients with metastatic or recurrent disease are significantly worse.[9][15] Furthermore, the intensive nature of this regimen is associated with substantial short-term and long-term toxicities.
This compound: A Targeted Approach Against the Oncogenic Driver
This compound is a first-in-class small molecule inhibitor designed to directly target the EWS-FLI1 fusion protein.[16] This represents a significant departure from the non-specific cytotoxic nature of standard chemotherapy.
Mechanism of Action
Initially, this compound was developed to inhibit the EWS-FLI1 fusion protein by disrupting its interaction with RNA helicase A (RHA), a protein necessary for its oncogenic activity.[3][17] Preclinical models demonstrated that this disruption leads to the inhibition of tumor growth and induction of cell death.[3]
However, more recent research has revealed an additional mechanism of action for this compound. Studies have shown that this compound also functions as a microtubule-destabilizing agent.[18][19][20] This discovery helps to explain the observed synergy between this compound and vincristine, another microtubule-targeting agent used in the standard-of-care regimen.[18][19]
Signaling Pathway: The Role of EWS-FLI1 in Ewing Sarcoma
Caption: The EWS-FLI1 fusion protein, a product of a specific chromosomal translocation, is the primary driver of Ewing Sarcoma.
Head-to-Head Comparison: Efficacy
A direct comparison of the efficacy of this compound and standard-of-care chemotherapy is complex, as they are being studied in different patient populations. Standard chemotherapy is the first-line treatment for newly diagnosed Ewing Sarcoma, while this compound has been evaluated in patients with relapsed or refractory disease.[11][21]
Standard-of-Care (VDC/IE) Efficacy in Newly Diagnosed Localized Disease
| Endpoint | Interval-Compressed (Every 2 Weeks) | Standard Timing (Every 3 Weeks) |
| 5-Year Event-Free Survival | 73%[11] | 65%[11] |
| 10-Year Event-Free Survival | 70%[22][23] | 61%[22][23] |
| 10-Year Overall Survival | 76%[22][23] | 69%[22][23] |
This compound Efficacy in Relapsed/Refractory Disease
Clinical trial data for this compound, primarily from the Phase I/II this compound-01 study, has shown some activity in a heavily pre-treated patient population.[16][21]
In an open-label, multicenter, first-in-human trial, 85 patients with relapsed/refractory Ewing Sarcoma were enrolled.[21] The recommended Phase II dose (RP2D) was determined to be 200 mg/m² per day as a 14-day continuous intravenous infusion.[16][21]
At the RP2D, in combination with vincristine, the following responses were observed in evaluable patients:
-
Objective Response Rate (ORR): 9.7% (including complete and partial responses).[24]
-
Disease Control Rate (DCR): 45.2% (including complete response, partial response, and stable disease).[24]
-
6-Month Progression-Free Survival: 11.9% in two of the cohorts at the RP2D.[16][21]
Head-to-Head Comparison: Safety and Tolerability
Standard-of-Care (VDC/IE) Toxicity
The VDC/IE regimen is associated with significant toxicities, which are a major challenge in the management of Ewing Sarcoma patients. These include:
-
Myelosuppression: High rates of neutropenia, anemia, and thrombocytopenia are common, often requiring supportive care with growth factors.[11]
-
Febrile Neutropenia: A serious complication of myelosuppression.
-
Cardiotoxicity: Doxorubicin can cause long-term damage to the heart.
-
Nephrotoxicity: Ifosfamide can be toxic to the kidneys.
-
Neurotoxicity: Vincristine can cause peripheral neuropathy.
-
Secondary Malignancies: There is a risk of developing other cancers later in life as a result of treatment.[22]
This compound Toxicity
The safety profile of this compound has been evaluated in its clinical trials. The most frequently reported treatment-related adverse events at the RP2D include:
The myelosuppression observed with this compound was reported to be transient and reversible.[25] No deaths were attributed to this compound in the interim analysis of the Phase 1/2 trial.[25]
Experimental Protocols
Standard-of-Care: VDC/IE Chemotherapy Regimen
The interval-compressed VDC/IE regimen is administered in alternating 2-week cycles.[11][26]
VDC Cycle (Example):
-
Vincristine: 2 mg/m² (maximum 2 mg) intravenously on Day 1.[11]
-
Doxorubicin: 75 mg/m² intravenously on Day 1.[11]
-
Cyclophosphamide: 1.2 g/m² intravenously on Day 1.[11]
-
Supportive Care: Filgrastim (G-CSF) is administered between cycles to support white blood cell recovery.[11]
IE Cycle (Example):
-
Ifosfamide: 1.8 g/m² intravenously daily for 5 days.[9]
-
Etoposide: 100 mg/m² intravenously daily for 5 days.[9]
-
Supportive Care: Mesna is co-administered with ifosfamide to protect the bladder. Filgrastim is also used.
Experimental Workflow: Standard-of-Care for Ewing Sarcoma
Caption: The standard treatment workflow for localized Ewing Sarcoma involves multiple phases.
This compound Clinical Trial Protocol (Simplified from Phase I/II)
This is a simplified representation of the protocol for the this compound-01 study.[21][27]
-
Patient Population: Patients with relapsed or refractory Ewing Sarcoma.[28]
-
Treatment Regimen: this compound administered as a continuous intravenous infusion at the recommended Phase II dose of 200 mg/m²/day for 14 days.[16][21]
-
Combination Therapy: Vincristine may be administered on day 1 of each cycle.[21]
-
Cycle Length: Cycles are typically 21 or 28 days.
-
Response Evaluation: Tumor response is assessed using RECIST criteria (Response Evaluation Criteria in Solid Tumors).[28]
Conclusion and Future Perspectives
The standard-of-care for newly diagnosed, localized Ewing Sarcoma, particularly the interval-compressed VDC/IE regimen, has led to significant improvements in survival. However, its efficacy is limited in the metastatic and relapsed/refractory settings, and it is associated with substantial toxicity.
This compound represents a novel, targeted approach that directly engages the primary oncogenic driver of Ewing Sarcoma. While it has shown a manageable safety profile and some evidence of clinical activity in heavily pretreated patients, its efficacy as a monotherapy or in combination with vincristine in the relapsed/refractory setting has been limited.[21] The discovery of its dual mechanism of action as both an EWS-FLI1 inhibitor and a microtubule-destabilizing agent provides a rationale for its synergistic activity with vincristine and may open new avenues for combination therapies.[18][19]
Future research should focus on several key areas:
-
Optimizing this compound Dosing and Schedule: Further studies may be needed to determine the optimal way to administer this compound to maximize its therapeutic window.
-
Combination Strategies: Exploring combinations of this compound with other cytotoxic agents or targeted therapies could enhance its efficacy.
-
Biomarkers of Response: Identifying biomarkers that predict which patients are most likely to respond to this compound would be a significant step towards personalized medicine for Ewing Sarcoma.
-
Moving to Earlier Lines of Therapy: If a favorable risk-benefit profile can be established, investigating this compound in earlier lines of treatment, potentially in combination with standard chemotherapy, could be a future direction.
While this compound has not yet demonstrated the transformative efficacy that was hoped for, it represents an important step forward in the development of targeted therapies for Ewing Sarcoma. The lessons learned from its clinical development will undoubtedly inform the next generation of drugs aimed at the EWS-FLI1 oncoprotein.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. droracle.ai [droracle.ai]
- 3. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 4. Management of recurrent or refractory Ewing sarcoma: A systematic review of phase II clinical trials in the last 15 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma [frontiersin.org]
- 6. EWS-FLI1 regulates a transcriptional program in cooperation with Foxq1 in mouse Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical practice guidelines for the treatment of Ewing sarcoma (Spanish Sarcoma Research Group-GEIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Ewing Sarcoma Guidelines: Guidelines Summary [emedicine.medscape.com]
- 13. 3464-Ewing sarcoma VDC/IE overview | eviQ [eviq.org.au]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. mdpi.com [mdpi.com]
- 16. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. biorxiv.org [biorxiv.org]
- 20. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. "Long-Term Outcomes in Patients With Localized Ewing Sarcoma Treated Wi" by Thomas Cash, Mark D. Krailo et al. [knowledgeconnection.mainehealth.org]
- 23. Long-Term Outcomes in Patients With Localized Ewing Sarcoma Treated With Interval-Compressed Chemotherapy on Children's Oncology Group Study AEWS0031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oncternal Therapeutics Presents Updated Interim Data for this compound in Patients with Relapsed or Refractory Ewing Sarcoma in an Oral Session at ASCO 2021 - BioSpace [biospace.com]
- 25. ASCO – American Society of Clinical Oncology [asco.org]
- 26. Patient information - Ewing sarcoma - VDC (vincristine, doxorubicin, cyclophosphamide) | eviQ [eviq.org.au]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
A Guide to Confirming the Synergistic Effect of TK216 and Vincristine in Preclinical Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the synergistic anti-cancer effects of TK216 and vincristine. We will delve into the mechanistic rationale behind this drug combination, provide detailed experimental protocols for in vitro and in vivo validation, and offer insights into data interpretation and presentation.
Introduction: The Rationale for Combining this compound and Vincristine
The combination of targeted therapies with traditional cytotoxic agents represents a promising strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. The pairing of this compound and vincristine is a compelling example of this approach, particularly in cancers like Ewing sarcoma.
Vincristine , a vinca alkaloid derived from the Madagascar periwinkle, is a well-established chemotherapeutic agent.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1][3][4][5] By binding to tubulin, vincristine inhibits microtubule polymerization, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][3][4]
This compound is an investigational small molecule initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma.[6][7][8] this compound was designed to disrupt the interaction between EWS-FLI1 and RNA helicase A, thereby inhibiting the transcription of genes crucial for tumor growth.[6][8] However, further research has revealed that this compound also functions as a microtubule-destabilizing agent, providing a complementary mechanism of action to vincristine.[9][10][11] This dual activity of this compound, targeting both a specific oncogenic driver and a fundamental cellular process, forms a strong basis for exploring its synergy with other microtubule-targeting agents.
The synergistic potential of combining this compound and vincristine lies in their convergent attack on microtubule function. This combined assault is hypothesized to create a "microtubule catastrophe" within cancer cells, leading to a more profound and sustained anti-tumor effect than either agent alone.[12] Preclinical studies have indeed shown that this combination can halt the growth and progression of Ewing sarcoma.[12] This has led to the investigation of this compound in combination with vincristine in clinical trials for patients with relapsed or refractory Ewing sarcoma.[7][8][13][14]
Mechanistic Deep Dive: Visualizing the Synergy
To better understand the interplay between this compound and vincristine, it is crucial to visualize their mechanisms of action at the molecular level.
Caption: Mechanisms of action for vincristine and this compound, and their synergistic effect.
Experimental Workflow for Synergy Confirmation
A multi-faceted approach involving both in vitro and in vivo models is essential to robustly confirm the synergistic effect of this compound and vincristine.
Caption: Experimental workflow for confirming the synergy of this compound and vincristine.
In Vitro Synergy Assessment: Protocols and Data
Cell Viability Assays (Checkerboard Dilution)
The checkerboard or matrix combination assay is a standard method to assess the effects of two drugs over a range of concentrations.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Ewing sarcoma cell lines) in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and vincristine.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls for each drug and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Analyze the dose-response matrix to determine synergy using models like the Bliss independence or Loewe additivity model.[15][16]
Data Presentation:
| Treatment Group | IC50 (nM) |
| This compound alone | 150 |
| Vincristine alone | 5 |
| This compound + Vincristine (fixed ratio) | This compound: 30, Vincristine: 1 |
Note: The above data is hypothetical and for illustrative purposes.
Synergy Calculation (Combination Index - CI):
The Chou-Talalay method is a widely used approach to quantify drug synergy, where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Apoptosis and Colony Formation Assays
To further validate the synergistic effect on cell death and long-term proliferative capacity, apoptosis and colony formation assays are recommended.
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay):
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis. A synergistic increase in caspase activity in the combination treatment group compared to single agents would confirm enhanced apoptosis.
Colony Formation Assay:
This assay assesses the ability of single cells to proliferate and form colonies. A significant reduction in the number and size of colonies in the combination treatment group compared to single agents indicates a synergistic inhibition of clonogenic survival.
In Vivo Synergy Confirmation: Xenograft Models
In vivo studies are crucial to validate the therapeutic potential of the drug combination in a more complex biological system.
Protocol:
-
Model Establishment: Implant human cancer cells (e.g., Ewing sarcoma) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Vincristine alone
-
This compound + Vincristine
-
-
Treatment: Administer the drugs at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | - |
| This compound (100 mg/kg) | 800 | 46.7 |
| Vincristine (0.5 mg/kg) | 950 | 36.7 |
| This compound + Vincristine | 250 | 83.3 |
Note: The above data is hypothetical and for illustrative purposes.
Statistical Analysis:
Statistical methods are essential for the robust assessment of in vivo synergy.[17][18][19][20][21] The invivoSyn framework, for instance, provides a statistical approach to calculate synergy scores and combination indexes from in vivo data.[17][18][19][20][21]
Overcoming Potential Challenges: Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. Vincristine resistance can arise through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (Pgp).[1][22] Transcriptome sequencing of resistant cell lines can help elucidate the underlying mechanisms.[23][24] The combination of this compound with vincristine may offer a strategy to circumvent or delay the onset of resistance by targeting multiple cellular pathways simultaneously.
Conclusion
The combination of this compound and vincristine holds significant promise as a synergistic therapeutic strategy, particularly for cancers like Ewing sarcoma. The dual mechanism of this compound, targeting both the specific EWS-FLI1 oncoprotein and the general microtubule network, provides a strong rationale for its combination with the microtubule-destabilizing agent vincristine. This guide provides a comprehensive roadmap for the preclinical validation of this synergy, from in vitro assays to in vivo xenograft models. Rigorous experimental design and data analysis are paramount to unequivocally confirm the synergistic effect and to provide a solid foundation for potential clinical translation.
References
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. impactguru.com [impactguru.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 9. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Clinical Study of this compound in Patients With Relapsed or Refractory Ewing's Sarcoma | Clinical Research Trial Listing [centerwatch.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Methods of Assessing In Vivo Synergy | Meritudio [meritudio.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms of resistance to combinations of vincristine, etoposide and doxorubicin in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
A Researcher's Guide to the Independent Verification of TK216's Mechanism of Action
Introduction: The Shifting Narrative of a Targeted Therapy
Ewing sarcoma is an aggressive pediatric cancer of the bone and soft tissue, overwhelmingly driven by a single, well-characterized genetic abnormality: a chromosomal translocation that creates the EWS-FLI1 fusion protein.[1][2] This aberrant protein functions as an oncogenic transcription factor, hijacking the cell's machinery to promote uncontrolled growth and survival.[1] The unique presence of EWS-FLI1 in tumor cells makes it an ideal, albeit challenging, therapeutic target.
TK216 (also known as ONCT-216) entered clinical development as a first-in-class small molecule designed to directly inhibit the EWS-FLI1 oncoprotein.[3][4] The proposed mechanism was elegant and precise: this compound would bind to EWS-FLI1, disrupting its crucial interaction with cofactors like RNA helicase A, thereby shutting down its transcriptional activity and killing the cancer cells.[5][6] However, subsequent independent research has presented a compelling alternative mechanism. Studies have revealed that this compound exhibits broad cytotoxic activity in cancer cells lacking the EWS-FLI1 fusion and that its cellular effects strongly mimic those of known microtubule-destabilizing agents.[7][8][9]
This discrepancy between the intended target and the observed cellular mechanism highlights a critical step in drug development: independent verification. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this compound. We will objectively compare its performance by outlining experimental protocols to test both the original EWS-FLI1 inhibition hypothesis and the alternative microtubule-destabilization hypothesis.
Section 1: Interrogating the Intended Mechanism: EWS-FLI1 Inhibition
The primary hypothesis for this compound's development was its direct engagement and inhibition of the EWS-FLI1 fusion protein. The following experiments are designed to rigorously test this claim within a cellular context.
Logical Framework for MOA Verification
Caption: Logical workflow for dissecting this compound's dual hypotheses.
Experiment: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality: The foundational principle of a direct inhibitor is that it must physically bind to its target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify this engagement.[10][11] Ligand binding confers thermodynamic stability to a protein, making it more resistant to heat-induced denaturation.[12][13] A positive result in this assay would provide strong evidence that this compound directly interacts with EWS-FLI1 in its native cellular environment.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Culture Ewing sarcoma cells (e.g., A4573) to ~80% confluency.
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 2-4 hours in serum-free media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquoting: Distribute the cell suspension into PCR tubes.
-
Heat Challenge: Place the tubes in a thermal cycler and heat to a gradient of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Prep: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize all samples to the same protein concentration.
-
Detection: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the FLI1 C-terminus to detect the EWS-FLI1 fusion protein.
-
Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble EWS-FLI1 relative to the non-heated control against temperature to generate melt curves for both vehicle and this compound-treated samples.
| Treatment | Tagg (Aggregation Midpoint) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (DMSO) | ~50°C (Hypothetical) | N/A | Baseline thermal stability of EWS-FLI1. |
| This compound (1 µM) | ~50°C (Hypothetical) | ~0°C | No significant stabilization; suggests lack of direct binding. |
| Positive Control | >52°C (Hypothetical) | >2°C | Expected result for a true EWS-FLI1 binder. |
A positive result (target engagement) is defined by a rightward shift in the melting curve for this compound-treated cells, indicating a higher temperature is required to denature the protein. The absence of a significant shift casts doubt on direct binding.
Experiment: Downstream Transcriptional Signature Analysis via qRT-PCR
Causality: If this compound inhibits the function of the EWS-FLI1 transcription factor, it should predictably alter the expression of its known downstream target genes.[14] We can use quantitative real-time PCR (qRT-PCR) to measure these changes. As a robust positive control, we will compare the this compound-induced transcriptional profile to that caused by direct siRNA-mediated knockdown of EWS-FLI1.[15]
-
Cell Culture & Treatment: Seed Ewing sarcoma cells (e.g., A4573) and treat with this compound (e.g., 500 nM), vehicle (DMSO), or transfect with a validated EWS-FLI1-targeting siRNA for 24-48 hours.
-
RNA Extraction: Isolate total RNA from all treatment groups using a standard Trizol or column-based method.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry with validated primers for EWS-FLI1 target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the vehicle control.
| Gene Target | Function | Expected Change (siRNA) | Observed Change (this compound) | Interpretation |
| NR0B1 | Upregulated by EWS-FLI1 | ↓↓↓ | Minimal Change | Inconsistent with EWS-FLI1 inhibition. |
| FOXM1 | Upregulated by EWS-FLI1 | ↓↓↓ | Minimal Change | Inconsistent with EWS-FLI1 inhibition. |
| FOXO1 | Repressed by EWS-FLI1 | ↑↑↑ | Minimal Change | Inconsistent with EWS-FLI1 inhibition. |
| LOX | Repressed by EWS-FLI1 | ↑↑↑ | Minimal Change | Inconsistent with EWS-FLI1 inhibition. |
If this compound fails to reproduce the transcriptional signature seen with direct EWS-FLI1 knockdown, it strongly suggests that its primary mechanism of action is not through the inhibition of this transcription factor.
Section 2: Investigating the Alternative Mechanism: Microtubule Destabilization
Recent evidence points towards this compound acting as a microtubule (MT) destabilizing agent, similar to drugs like vincristine or colchicine.[7][8] The following experiments are designed to test this hypothesis by examining classic hallmarks of MT poisons.
EWS-FLI1 Signaling Pathway
Caption: Proposed EWS-FLI1 pathway targeted by this compound.
Experiment: Cell Cycle Analysis
Causality: Microtubules are essential components of the mitotic spindle required for chromosome segregation during cell division. Drugs that interfere with microtubule dynamics, either by stabilizing or destabilizing them, invariably cause cells to arrest in the G2/M phase of the cell cycle.[7] This is a distinct and easily measurable phenotype.
-
Cell Culture & Treatment: Seed Ewing sarcoma cells (A4573) and treat for 24 hours with:
-
Vehicle (DMSO)
-
This compound (e.g., 2x IC50 concentration)
-
Vincristine (positive control for MT destabilization)
-
Etoposide (negative control, induces S/G2 arrest)
-
-
Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge cells to remove ethanol, wash with PBS, and resuspend in PBS containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Interpretation |
| Vehicle (DMSO) | ~55% | ~25% | ~20% | Normal cell cycle distribution. |
| This compound | ~10% | ~15% | ~75% | Strong G2/M arrest, consistent with MT poison. |
| Vincristine | ~12% | ~18% | ~70% | Positive control shows expected G2/M arrest. |
| Etoposide | ~30% | ~45% | ~25% | Negative control shows S/G2 arrest, a different profile. |
A strong accumulation of cells in the G2/M phase, similar to that induced by vincristine, is powerful evidence for this compound acting as a microtubule inhibitor.
Experiment: Comparative Cytotoxicity Profiling
Causality: If this compound's activity is independent of EWS-FLI1, it should be cytotoxic to cancer cell lines that do not express this fusion protein.[8][9] Comparing its potency (IC50) across a panel of both EWS-FLI1-positive and EWS-FLI1-negative cell lines provides critical evidence for its true mechanism.
-
Cell Seeding: Seed cells in 96-well plates. Include:
-
Treatment: The next day, treat cells with a serial dilution of this compound, Vincristine (comparator MT agent), and Doxorubicin (standard chemo).
-
Incubation: Incubate for 72 hours.
-
Readout: Add an ATP-based luminescence reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.[17][18]
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value for each drug in each cell line.
| Compound | A4573 (Ewing) | HL-60 (AML) | TMD-8 (DLBCL) | Interpretation |
| This compound | 250 nM | 363 nM [5] | 152 nM [5] | Potent activity in EWS-FLI1 negative lines supports off-target MOA. |
| Vincristine | 10 nM | 15 nM | 8 nM | Broad activity, as expected for a general MT poison. |
| Doxorubicin | 50 nM | 75 nM | 60 nM | Broad activity, as expected for a DNA damaging agent. |
The finding that this compound maintains potent cytotoxicity in cell lines that lack its intended target is a definitive piece of evidence against EWS-FLI1 being the primary driver of its anti-cancer effect.
Synthesis and Conclusion
The independent verification of a drug's mechanism of action is paramount for its rational clinical development. This guide outlines a logical, evidence-based workflow to dissect the conflicting reports on this compound.
References
- 1. Oncogenic partnerships: EWS-FLI1 protein interactions initiate key pathways of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EWS/FLI1 Characterization, Activation, Repression, Target Genes and Therapeutic Opportunities in Ewing Sarcoma [mdpi.com]
- 3. Oncternal Therapeutics begins dosing in Phase I trial of this compound to treat Ewing sarcoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CETSA [cetsa.org]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Downstream EWS/FLI1 - upstream Ewing's sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EWS/FLI and its Downstream Target NR0B1 Interact Directly to Modulate Transcription and Oncogenesis in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
Evaluating the therapeutic index of TK216 compared to other microtubule inhibitors
A Nuanced Approach to a Novel Anti-Mitotic Agent
In the landscape of cancer therapeutics, microtubule inhibitors have long been a cornerstone of chemotherapy.[1] However, their clinical utility is often hampered by a narrow therapeutic index, a measure of a drug's safety, defined by the ratio between its toxic and therapeutic doses.[2][3] A wider therapeutic window is a key objective in the development of new anticancer agents. This guide provides a comparative analysis of TK216, a novel agent with a unique mechanism of action, against established microtubule inhibitors like vinca alkaloids and taxanes. We will delve into the available preclinical and clinical data to evaluate its potential for a more favorable therapeutic index.
This compound: A Dual-Mechanism Approach to Cancer Therapy
This compound (also known as Onvansertib) was initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma.[4][5] Its mechanism was thought to involve the disruption of the interaction between EWS-FLI1 and RNA helicase A.[4] However, emerging evidence reveals a more complex picture. Recent studies have demonstrated that this compound also functions as a microtubule-destabilizing agent, inducing G2-M cell-cycle arrest and apoptosis in a manner similar to other microtubule inhibitors.[6][7] This dual activity—targeting both a specific oncogenic driver and a fundamental cellular process—positions this compound as a unique therapeutic candidate.
This guide will explore the implications of this dual mechanism on the therapeutic index of this compound, comparing its efficacy and toxicity profile with traditional microtubule inhibitors.
The Landscape of Microtubule Inhibitors: A Brief Overview
Microtubule-targeting agents (MTAs) are broadly classified into two groups based on their effect on microtubule dynamics:
-
Microtubule-Stabilizing Agents: This class, which includes the taxanes (e.g., paclitaxel, docetaxel), promotes the polymerization of tubulin and stabilizes microtubules.[8][9] This leads to the formation of dysfunctional mitotic spindles, mitotic arrest, and ultimately, apoptosis.[1]
-
Microtubule-Destabilizing Agents: This group, which includes the vinca alkaloids (e.g., vincristine, vinblastine), inhibits tubulin polymerization, leading to microtubule depolymerization.[1][10] The disruption of the mitotic spindle triggers cell cycle arrest and apoptosis.[11]
The clinical efficacy of these agents is well-established across a range of solid and hematological malignancies.[1] However, their use is often associated with significant toxicities, including peripheral neuropathy and myelosuppression, which can limit their therapeutic potential.[12][13]
Comparative Analysis of Therapeutic Potential
A direct comparison of the therapeutic index of this compound with other microtubule inhibitors is challenging due to the early stage of this compound's clinical development. However, we can draw valuable insights by comparing their preclinical efficacy and clinical safety profiles.
Preclinical Efficacy: A Look at the Numbers
The following table summarizes the in vitro cytotoxic activity of this compound and other microtubule inhibitors across various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Acute Myeloid Leukemia | HL-60 | 0.363 | [4] |
| Diffuse Large B-cell Lymphoma | TMD-8 | 0.152 | [4] | |
| Ewing Sarcoma | A4573 | Dose-dependent inhibition at 0.03-0.5 µM | [4] | |
| Vincristine | Data not directly comparable from provided search results | |||
| Paclitaxel | Data not directly comparable from provided search results |
In vivo studies have also demonstrated the anti-tumor activity of this compound. In a TMD-8 xenograft model, oral administration of this compound at 100 mg/kg twice daily resulted in significant tumor growth inhibition.[4]
Clinical Efficacy and Safety: Emerging Data
Clinical trials provide the most relevant data for evaluating the therapeutic index. The following table summarizes key efficacy and toxicity findings for this compound and other relevant compounds.
| Compound | Cancer Type | Key Efficacy Results | Common Adverse Events (Grade 3/4) | Citation |
| This compound (with Vincristine) | Relapsed/Refractory Ewing Sarcoma | Clinical benefit rate of 46.4% (CR+PR+SD) | Neutropenia (44.7%), Anemia (29.4%), Leukopenia (29.4%), Febrile Neutropenia (15.3%) | [14][15] |
| Onvansertib (with FOLFIRI/Bevacizumab) | KRAS-mutant Metastatic Colorectal Cancer | Objective Response Rate (ORR) of 44% | Neutropenia | [16][17] |
| Vinca Alkaloids | Various | Widely used in combination therapies | Neurotoxicity, Myelosuppression | [11][12] |
| Taxanes | Various Solid Tumors | Effective as single agents and in combination | Myelosuppression, Peripheral Neuropathy | [13][18][19] |
Visualizing the Mechanisms of Action
To better understand the distinct and overlapping mechanisms of these compounds, the following diagrams illustrate their primary cellular targets and effects.
Caption: Mechanisms of action of different microtubule inhibitors.
Experimental Protocols for Evaluating Therapeutic Index
The determination of a therapeutic index relies on robust preclinical data from both in vitro and in vivo studies. Below are representative protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy and toxicity of a drug in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via the appropriate route (e.g., oral gavage, intravenous injection) at predetermined doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The therapeutic efficacy is often expressed as tumor growth inhibition.
-
Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. At the end of the study, collect blood for hematological and biochemical analysis and perform histopathological examination of major organs.
-
Therapeutic Index Calculation: The therapeutic index can be estimated by comparing the maximum tolerated dose (MTD) with the minimum effective dose (MED).
Caption: Workflow for determining the therapeutic index.
Concluding Remarks
The evaluation of this compound's therapeutic index is an ongoing process that will be further clarified as more clinical data becomes available. Its unique dual mechanism of action, targeting both a specific oncogene and the fundamental process of mitosis, holds the promise of improved efficacy and potentially a wider therapeutic window compared to traditional microtubule inhibitors. The preclinical data are encouraging, and early clinical results suggest a manageable safety profile. Further research, including head-to-head comparative studies, will be crucial in fully defining the therapeutic potential of this compound in the evolving landscape of cancer therapy.
References
- 1. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. brainly.com [brainly.com]
- 6. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. Pharmacogenetics, enzyme probes and therapeutic drug monitoring as potential tools for individualizing taxane therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. news.cancerconnect.com [news.cancerconnect.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating Published Findings on TK216's Efficacy in Acute Myeloid Leukemia (AML)
An In-Depth Technical Comparison and Methodological Guide for Drug Development Professionals
Introduction: The Rationale for Targeting ETS Transcription Factors in AML
Acute Myeloid Leukemia is a heterogeneous hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] Despite advances in chemotherapy and targeted agents, a significant portion of patients, particularly those with relapsed or refractory (R/R) disease, face a grim prognosis.[1] This underscores the urgent need for novel therapeutic strategies that target the fundamental molecular drivers of the disease.
One such class of drivers is the E26 transformation-specific (ETS) family of transcription factors. In AML, the aberrant expression and translocations of ETS family members, such as ERG and FLI1, are associated with poor prognosis.[2] These transcription factors regulate critical cellular processes, and their dysregulation contributes to leukemogenesis. TK216 is a small molecule designed to directly inhibit the biological activity of these oncoproteins, offering a targeted approach to treating AML.[2]
This guide will provide a head-to-head comparison of this compound with Onvansertib, a selective Polo-like kinase 1 (PLK1) inhibitor also under investigation for AML, to provide a broader perspective on emerging therapeutic strategies. We will delve into the mechanistic underpinnings of each compound and provide detailed protocols for replicating key experiments that form the basis of their preclinical evaluation.
Comparative Analysis: this compound vs. Onvansertib
To provide a robust and objective comparison, we will evaluate this compound and Onvansertib based on their mechanism of action, preclinical efficacy in AML models, and available clinical data.
| Feature | This compound (ETS Family Inhibitor) | Onvansertib (PLK1 Inhibitor) |
| Primary Target | ETS family transcription factors (e.g., FLI1, ERG)[2] | Polo-like kinase 1 (PLK1)[3] |
| Mechanism of Action | Inhibits the biological activity of ETS-family oncoproteins, leading to decreased proliferation and induction of apoptosis in cancer cells with deregulated ETS family members.[2] | ATP-competitive inhibitor of PLK1, a master regulator of mitosis. Inhibition leads to G2/M cell cycle arrest and apoptosis.[3][4] |
| Reported Preclinical AML Efficacy | Dose-dependent decrease in cell viability and induction of apoptosis in a panel of AML cell lines (HL60, Kasumi-1, ML-2, MOLM-13, and MOLM-16).[2] | Showed antitumor activity in AML xenograft models and synergistic activity with cytarabine in vitro.[3] |
| Clinical Development in AML | Under investigation in a Phase 1 trial in combination with decitabine for patients with relapsed or refractory AML.[5] | Investigated in a Phase 1b/2 study in combination with decitabine or low-dose cytarabine for relapsed or refractory AML.[6] |
Replicating the Core Findings: Detailed Experimental Protocols
Scientific advancement relies on the ability to independently verify and expand upon published results. The following section provides detailed, step-by-step protocols for the foundational in vitro assays used to characterize the anti-leukemic activity of this compound. These protocols are designed to be self-validating, with clear endpoints and quality control measures.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: A generalized workflow for the in vitro evaluation of anti-leukemic compounds.
Protocol 1: Cell Viability Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Causality: The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A reduction in metabolic activity upon drug treatment indicates cytotoxicity.
Materials:
-
AML cell lines (e.g., HL-60, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (and comparator compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound (and comparator drugs) in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in AML cells.
Causality: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression in AML cells.
Causality: PI stains DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
AML cell lines
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Perturbation by this compound
The anti-leukemic effects of this compound are a direct consequence of its ability to disrupt the oncogenic signaling driven by ETS transcription factors. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound in AML cells.
Conclusion and Future Directions
The preclinical data for this compound suggest that targeting ETS family transcription factors is a promising therapeutic strategy in AML. The provided protocols offer a robust starting point for researchers aiming to validate and expand upon these findings. Direct, head-to-head comparisons with other emerging agents, such as Onvansertib, within the same experimental systems will be crucial for delineating the relative strengths and potential clinical positioning of these novel therapies. Further investigations into the in vivo efficacy of this compound in patient-derived xenograft (PDX) models of AML will provide a more comprehensive understanding of its therapeutic potential and inform the design of future clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Venetoclax schedule in AML: 7 vs 14 vs 21 vs 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patlynk.com [patlynk.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Part 1: Foundational Knowledge & Initial Hazard Assessment
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. hse.gov.uk [hse.gov.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. ashp.org [ashp.org]
- 14. danielshealth.ca [danielshealth.ca]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. vumc.org [vumc.org]
- 17. benchchem.com [benchchem.com]
- 18. gerpac.eu [gerpac.eu]
- 19. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations | Semantic Scholar [semanticscholar.org]
- 20. WO1993013806A1 - Inactivation of cytotoxic drugs - Google Patents [patents.google.com]
- 21. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 23. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 24. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Mastering the Protocol: A Guide to Personal Protective Equipment for Handling TK216
As researchers and scientists at the forefront of drug development, our work with novel and potent compounds like TK216 demands an unwavering commitment to safety. This guide provides an essential, in-depth framework for the selection, use, and disposal of Personal Protective Equipment (PPE). It is structured not as a rigid checklist, but as a comprehensive operational plan to ensure your protection and the integrity of your work. Every recommendation is grounded in established safety principles, designed to create a self-validating system of protection when handling this potent compound.
The Hazard Profile of this compound: Understanding the "Why"
Before detailing the specifics of PPE, it's crucial to understand the risks associated with this compound. As a potent cytotoxic agent, this compound is presumed to pose significant health risks through multiple exposure routes, including inhalation of aerosols, dermal absorption, and accidental ingestion or eye contact.[1][2][3] Our PPE strategy is therefore built on a foundation of stringent containment and exposure minimization.
The Core PPE Ensemble: Your Primary Defense
The following PPE is mandatory for all personnel handling this compound in solid or concentrated liquid form. This multi-layered approach ensures comprehensive protection.
Respiratory Protection
Due to the risk of inhaling aerosolized particles, robust respiratory protection is non-negotiable.
-
Recommendation: A half-mask elastomeric respirator equipped with P100 (or FFP3) particulate filters.
-
Rationale: P100 filters provide the highest level of particulate filtration efficiency at 99.97%.[4][5] An elastomeric respirator offers a more secure facial seal and greater long-term cost-effectiveness compared to disposable masks.[6]
-
Essential Protocols:
Eye and Face Protection
To prevent ocular exposure from splashes or aerosols, standard safety glasses are insufficient.
-
Recommendation: Chemical splash goggles conforming to ANSI Z87.1 standards, worn in conjunction with a full-face shield.[8][9][10][11]
-
Rationale: Goggles provide a complete seal around the eyes, protecting from multi-angle splashes, while a face shield offers a secondary barrier for the entire face.[12][13][14]
Hand Protection
A double-gloving technique is critical to prevent dermal absorption.
-
Recommendation: Two pairs of powder-free nitrile gloves tested in accordance with ASTM D6319.[15][16][17][18] The outer glove should feature an extended cuff.
-
Rationale: This method provides a dual barrier against chemical permeation.[14][19] Nitrile is chosen for its chemical resistance.[20] The outer glove's cuff should be worn over the lab coat sleeve, and the inner glove's cuff under the sleeve to create a robust seal.[21]
Body Protection
Full coverage of personal clothing is necessary to prevent contamination.
-
Recommendation: A disposable, solid-front protective gown with a secure back closure, made of a low-linting, fluid-resistant material.
-
Rationale: Disposable gowns prevent the cross-contamination of personal clothing and the subsequent transfer of hazardous materials outside the lab.[1][20]
The Operational Workflow: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is a critical control point for preventing self-contamination.[22][23][24]
Donning (Putting On) Sequence
This procedure is designed to minimize the contamination of clean PPE during the donning process.[25]
Caption: A stepwise workflow for correctly donning PPE.
Doffing (Removing) Sequence
This sequence is performed in a manner that contains the contaminated surfaces and prevents contact with the wearer.[23][25]
Caption: A systematic process for safely removing contaminated PPE.
Disposal Plan
All disposable PPE used during the handling of this compound is considered hazardous waste and must be managed accordingly.
-
Protocol:
-
A designated, clearly labeled hazardous waste container must be available in the doffing area.
-
Each piece of disposable PPE must be placed directly into this container immediately upon removal.
-
Waste must be handled and disposed of in accordance with institutional and EPA guidelines for hazardous laboratory waste.[26][27][28][29]
-
Summary of PPE Specifications
| PPE Component | Specification | Governing Standard | Rationale for Selection |
| Respiratory | Half-mask elastomeric respirator with P100/FFP3 filters | NIOSH 42 CFR 84 | Highest efficiency protection against airborne particulates.[4][5][6][30][31] |
| Eye & Face | Chemical splash goggles and full-face shield | ANSI/ISEA Z87.1 | Provides a sealed barrier for eyes and secondary protection for the full face against splashes.[8][9][10][32] |
| Hand | Double-gloved, powder-free nitrile (extended cuff outer) | ASTM D6319 | Creates a dual barrier to prevent dermal absorption of cytotoxic compounds.[15][16][17] |
| Body | Disposable, solid-front, back-tying protective gown | N/A | Prevents contamination of personal clothing and subsequent "take-home" exposure. |
This guide serves as a foundational document for the safe handling of this compound. It is imperative that these protocols are integrated into your laboratory's specific Chemical Hygiene Plan. Continuous risk assessment and adherence to these procedures are paramount to fostering a culture of safety and ensuring the well-being of all personnel.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. gerpac.eu [gerpac.eu]
- 3. agnopharma.com [agnopharma.com]
- 4. students.umw.edu [students.umw.edu]
- 5. NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 7. ibc.utah.edu [ibc.utah.edu]
- 8. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 9. safetyequipment.org [safetyequipment.org]
- 10. shannonoptical.com [shannonoptical.com]
- 11. creativesafetysupply.com [creativesafetysupply.com]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D6319 Standard for Nitrile Exam Gloves | S&G [sgnitrilegloves.com]
- 17. vizocare.com [vizocare.com]
- 18. victortestingmachine.com [victortestingmachine.com]
- 19. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 20. munglobal.com.au [munglobal.com.au]
- 21. halyardhealth.com [halyardhealth.com]
- 22. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 23. hazwoper-osha.com [hazwoper-osha.com]
- 24. lakeland.com [lakeland.com]
- 25. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 26. epa.gov [epa.gov]
- 27. MedicalLab Management Magazine [medlabmag.com]
- 28. acs.org [acs.org]
- 29. epa.gov [epa.gov]
- 30. stacks.cdc.gov [stacks.cdc.gov]
- 31. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters | Occupational Safety and Health Administration [osha.gov]
- 32. thevisioncouncil.org [thevisioncouncil.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
